3,3-Di(hydroxymethyl)azetidine
Description
BenchChem offers high-quality 3,3-Di(hydroxymethyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Di(hydroxymethyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXQPBINKGFTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3-Di(hydroxymethyl)azetidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold and the Significance of 3,3-Di(hydroxymethyl)azetidine
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[1] Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, from potent enzyme inhibitors to modulators of central nervous system targets.[1] Within this important class of heterocycles, 3,3-Di(hydroxymethyl)azetidine, particularly in its hydrochloride salt form (CAS Number: 1016232-92-0), represents a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The presence of two primary hydroxyl groups at the C3 position provides valuable handles for further functionalization, allowing for the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate.
Physicochemical Properties of Azetidine-3,3-diyldimethanol Hydrochloride
Azetidine-3,3-diyldimethanol is most commonly handled and commercially available as its hydrochloride salt to improve its stability and handling characteristics. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1016232-92-0 | [2] |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis of 3,3-Di(hydroxymethyl)azetidine: A Strategic Approach
The synthesis of 3,3-disubstituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[2] However, several strategies have been developed to access this important scaffold. A common and effective method involves the cyclization of a suitably substituted 1,3-propanediol derivative.
A practical synthesis of a related compound, azetidine-3-carboxylic acid, was achieved with a 55% overall yield starting from commercially available diethyl bis(hydroxymethyl)malonate.[3] This approach, which involves the formation of a bistriflate followed by cyclization with a nitrogen source, can be adapted for the synthesis of 3,3-di(hydroxymethyl)azetidine.[3]
General Synthetic Workflow
The synthesis of Azetidine-3,3-diyldimethanol hydrochloride can be conceptualized through the following key transformations:
Caption: A generalized synthetic workflow for the preparation of Azetidine-3,3-diyldimethanol Hydrochloride.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, step-by-step protocol based on established methodologies for the synthesis of related azetidine derivatives. Note: This protocol should be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting.
Step 1: Protection of Diethyl bis(hydroxymethyl)malonate
-
To a solution of diethyl bis(hydroxymethyl)malonate in an anhydrous solvent such as DMF, add a suitable base (e.g., NaH).
-
Slowly add a protecting group precursor, such as benzyl bromide, and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the protected diester by column chromatography.
Step 2: Reduction to the Diol
-
In a flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).
-
Cool the suspension to 0 °C and slowly add a solution of the protected diester from Step 1.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate to obtain the protected diol.
Step 3: Activation of the Diol
-
Dissolve the protected diol from Step 2 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride.
-
Stir the reaction at 0 °C until the formation of the dimesylate or ditosylate is complete.
-
Wash the reaction mixture with cold water and brine, dry the organic layer, and concentrate to yield the activated diol.
Step 4: Azetidine Ring Formation
-
Dissolve the activated diol from Step 3 in a polar aprotic solvent like acetonitrile.
-
Add a suitable nitrogen source, for example, benzylamine, and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting N-benzyl protected azetidine derivative by column chromatography.
Step 5: Deprotection
-
Dissolve the protected azetidine from Step 4 in a suitable solvent such as ethanol or methanol.
-
Add a palladium catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Filter the catalyst through a pad of celite and concentrate the filtrate to obtain the free base, 3,3-di(hydroxymethyl)azetidine.
Step 6: Hydrochloride Salt Formation
-
Dissolve the free base from Step 5 in a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield Azetidine-3,3-diyldimethanol hydrochloride.
Spectroscopic Characterization
While specific, publicly available spectra for 3,3-Di(hydroxymethyl)azetidine are not readily found, the expected NMR data can be predicted based on its structure and data from related azetidine derivatives.
¹H NMR:
-
A singlet or a multiplet for the two equivalent CH₂ protons of the hydroxymethyl groups.
-
A singlet for the four equivalent CH₂ protons of the azetidine ring.
-
A broad singlet for the hydroxyl protons and the amine proton, which may be exchangeable with D₂O.
¹³C NMR:
-
A signal for the quaternary carbon at the C3 position of the azetidine ring.
-
A signal for the two equivalent CH₂ carbons of the hydroxymethyl groups.
-
A signal for the two equivalent CH₂ carbons at the C2 and C4 positions of the azetidine ring.
Researchers are advised to acquire and interpret their own analytical data (NMR, IR, MS) to confirm the identity and purity of the synthesized compound.
Applications in Drug Discovery and Development
The 3,3-di(hydroxymethyl)azetidine scaffold is a valuable building block in the synthesis of more complex molecules for drug discovery. The two hydroxyl groups provide convenient points for derivatization, allowing for the introduction of various pharmacophoric features.
Role as a Versatile Intermediate
Azetidine derivatives are key intermediates in the synthesis of a wide range of biologically active compounds.[4] The 3,3-disubstituted pattern allows for the creation of spirocyclic systems or the introduction of two distinct side chains, which can be crucial for optimizing binding to a biological target.
Potential Therapeutic Areas
The incorporation of the azetidine moiety has been shown to be beneficial in various therapeutic areas. Azetidine-containing compounds are being explored as:
-
Anticancer Agents: The rigid azetidine scaffold can orient substituents in a precise manner to interact with the active sites of enzymes or receptors implicated in cancer.
-
Central Nervous System (CNS) Agents: The polarity and compact nature of the azetidine ring can influence properties like blood-brain barrier permeability.
-
Inhibitors of Soluble Epoxide Hydrolase (sEH): Azetidine derivatives have been patented as inhibitors of sEH, an enzyme involved in the metabolism of signaling lipids, with potential applications in treating inflammatory and cardiovascular diseases.[5]
The development of novel polymerase theta (Polθ) inhibitors, a promising target in oncology, has utilized 3-hydroxymethyl-azetidine derivatives.[6] This highlights the potential of functionally substituted azetidines in generating new classes of therapeutic agents.[6]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Azetidine-3,3-diyldimethanol hydrochloride. While a specific safety data sheet (SDS) for this exact compound is not widely available, the hazard profile can be inferred from related azetidine hydrochloride salts.
General Hazards:
-
Skin and Eye Irritation: Azetidine hydrochlorides are generally considered to be skin and eye irritants.[7]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[7]
-
Harmful if Swallowed: Oral ingestion may be harmful.[7]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[8]
Conclusion
3,3-Di(hydroxymethyl)azetidine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique structural features and the presence of two reactive hydroxyl groups make it an attractive starting material for the synthesis of novel and complex molecules with the potential for a wide range of therapeutic applications. While its synthesis can be challenging, the strategic approaches outlined in this guide provide a solid foundation for its preparation in the laboratory. As the demand for novel chemical entities in drug discovery continues to grow, the importance of scaffolds like 3,3-di(hydroxymethyl)azetidine is set to increase, paving the way for the development of the next generation of innovative medicines.
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An In-depth Technical Guide to the Physicochemical Properties of 3,3-Di(hydroxymethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 3,3-Di(hydroxymethyl)azetidine, a unique and valuable building block in medicinal chemistry. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information on the parent azetidine scaffold, the influence of hydroxymethyl substituents, and established analytical methodologies to provide a robust predictive and practical framework for researchers.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2] Their inherent ring strain and non-planar, puckered conformation offer a distinct three-dimensional geometry that can be exploited to improve pharmacological properties.[1] Unlike their more flexible five- and six-membered ring counterparts, the constrained nature of the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of azetidine motifs can favorably modulate physicochemical properties such as solubility and metabolic stability.
3,3-Di(hydroxymethyl)azetidine, also known as azetidine-3,3-dimethanol, presents a particularly interesting scaffold. The presence of two primary alcohol functionalities at the C3 position introduces hydrogen bond donor and acceptor capabilities, significantly influencing its polarity and reactivity. This diol arrangement on a rigid azetidine core offers a unique spatial presentation of functional groups for molecular recognition and further chemical elaboration.
Molecular Structure and Core Properties
The foundational step in understanding the physicochemical profile of 3,3-Di(hydroxymethyl)azetidine is an analysis of its molecular structure.
Caption: 2D representation of 3,3-Di(hydroxymethyl)azetidine.
Table 1: Core Molecular Properties of 3,3-Di(hydroxymethyl)azetidine
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | - |
| Molecular Weight | 117.15 g/mol | - |
| SMILES | OCC1(CNC1)CO | - |
| InChI | InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2 | - |
Predicted Physicochemical Properties and Their Scientific Rationale
In the absence of direct experimental data, we can predict the key physicochemical properties of 3,3-Di(hydroxymethyl)azetidine based on the known characteristics of the azetidine ring and the influence of the two hydroxymethyl groups.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Discussion |
| Melting Point | Likely a solid at room temperature with a melting point > 100 °C | The parent azetidine is a liquid with a very low melting point (-70 °C).[3] However, the two hydroxyl groups will introduce strong intermolecular hydrogen bonding, significantly raising the melting point. For comparison, the structurally related 1,3-propanediol has a melting point of -27 °C, while the addition of an amino group in 2-amino-1,3-propanediol raises it to 53 °C. The rigid ring and two hydroxyls suggest a crystalline solid nature. |
| Boiling Point | > 200 °C (likely with decomposition) | Azetidine has a boiling point of 61-62 °C.[3][4] The hydroxyl groups will dramatically increase the boiling point due to hydrogen bonding. High molecular weight amino alcohols often decompose at their boiling point under atmospheric pressure. Vacuum distillation would likely be required. |
| Water Solubility | High (Miscible or very soluble) | The parent azetidine is miscible with water.[5] The two polar hydroxymethyl groups will further enhance its hydrophilicity, making it highly soluble in water and other polar protic solvents. Its solubility in non-polar organic solvents is expected to be low. |
| pKa | 9.0 - 10.0 | The pKa of the conjugate acid of azetidine is approximately 11.29.[3][5] The electron-withdrawing inductive effect of the two hydroxyl groups on the C3 carbon is expected to decrease the basicity of the nitrogen atom, thus lowering the pKa of its conjugate acid compared to the parent azetidine. |
| logP | < -1.0 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. A negative logP value indicates hydrophilicity.[6] Given the high polarity imparted by the two hydroxyl groups and the nitrogen atom, a significantly negative logP is predicted, indicating a strong preference for the aqueous phase.[7] |
Experimental Determination of Physicochemical Properties: A Methodological Guide
For researchers aiming to experimentally validate the properties of 3,3-Di(hydroxymethyl)azetidine or its derivatives, the following established protocols are recommended.
Melting Point Determination
The melting point is a fundamental indicator of purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow melting range is indicative of high purity.
Caption: Experimental Workflow for logP Determination.
Synthesis and Reactivity
The synthesis of 3,3-disubstituted azetidines often presents challenges due to the strained nature of the ring. A plausible synthetic route to 3,3-Di(hydroxymethyl)azetidine could involve the reduction of a corresponding 3,3-diester or dicarboxylic acid derivative of azetidine. For instance, the reduction of a protected azetidine-3,3-dicarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the diol. The synthesis of a related compound, 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine, from the corresponding methyl ester using LiAlH₄ has been reported. [8] The two primary alcohol groups are sites for further functionalization, such as esterification, etherification, or oxidation, allowing for the use of 3,3-Di(hydroxymethyl)azetidine as a versatile scaffold for building more complex molecules. The azetidine nitrogen can be N-alkylated or N-acylated to introduce further diversity.
Applications in Drug Development
The unique structural features of 3,3-Di(hydroxymethyl)azetidine make it an attractive building block for medicinal chemistry programs.
-
Scaffold for Library Synthesis: The diol functionality provides two points for diversification, enabling the creation of libraries of compounds for high-throughput screening.
-
Introduction of Polarity and 3D-character: Incorporating this moiety into a larger molecule can improve aqueous solubility and introduce a well-defined three-dimensional architecture, which can be beneficial for target engagement.
-
Bioisosteric Replacement: The 3,3-Di(hydroxymethyl)azetidine core can serve as a rigid bioisostere for more flexible linkers or other cyclic systems, potentially leading to improved potency and pharmacokinetic properties. Recently, 3-hydroxymethyl-azetidine derivatives have been explored as potent inhibitors of DNA polymerase Theta (Polθ). [9]
Conclusion
While specific experimental data for 3,3-Di(hydroxymethyl)azetidine is sparse, a thorough understanding of the parent azetidine system and the influence of its substituents allows for a robust predictive analysis of its physicochemical properties. This guide provides a framework for researchers to understand, predict, and experimentally determine the key characteristics of this valuable chemical entity. Its unique combination of a rigid, strained ring system and polar functional groups positions it as a promising scaffold for the development of novel therapeutics.
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Ding, X. et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 101, 117662. [Link]
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ChemAxon. LogP and logD calculations. [Link]
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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ChemBK. Azetidine, 3,3-dimethyl-. [Link]
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ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]
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Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]
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Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
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PubMed. Purification and characterization of 3,3-dihydroxyazetidine from culture medium of Bacillus mesentericus and B. subtilis. [Link]
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Cheméo. Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2). [Link]
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Kumar, V. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(85), 54053-54081. [Link]
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ResearchGate. (PDF) Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 3,3-Di(hydroxymethyl)azetidine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3,3-Di(hydroxymethyl)azetidine, a key building block in contemporary drug discovery and development. Recognizing the scarcity of publicly available, quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. The guide elucidates the molecular factors governing solubility, introduces predictive models such as Hansen Solubility Parameters, and provides a detailed, self-validating experimental protocol for accurate solubility measurement. This work aims to empower researchers to make informed decisions in reaction chemistry, purification, and formulation development involving this versatile azetidine derivative.
Introduction: The Emerging Importance of 3,3-Di(hydroxymethyl)azetidine
3,3-Di(hydroxymethyl)azetidine is a small, saturated nitrogen heterocycle distinguished by its strained four-membered ring and two primary hydroxyl groups. This unique structural combination imparts a high degree of three-dimensionality and hydrogen-bonding capability, making it an attractive scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, which are critical for favorable pharmacokinetic profiles.[1]
Despite its growing utility, a significant knowledge gap exists regarding the fundamental solubility of 3,3-Di(hydroxymethyl)azetidine in organic solvents. This guide addresses this gap by providing a foundational understanding of its solubility behavior, thereby facilitating its broader application in synthetic and pharmaceutical sciences.
Theoretical Underpinnings of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[2] For 3,3-Di(hydroxymethyl)azetidine, its solubility profile is primarily dictated by its polarity and its capacity for hydrogen bonding.
Molecular Polarity and Dipole Moment
The presence of two highly electronegative oxygen atoms in the hydroxyl groups and a nitrogen atom in the azetidine ring creates a significant molecular dipole. This inherent polarity suggests that 3,3-Di(hydroxymethyl)azetidine will exhibit favorable solubility in polar solvents that can engage in dipole-dipole interactions.
The Critical Role of Hydrogen Bonding
The two hydroxyl groups and the secondary amine in the azetidine ring make 3,3-Di(hydroxymethyl)azetidine a potent hydrogen bond donor and acceptor.[3] This capability is the most significant factor influencing its solubility. Solvents that can participate in hydrogen bonding are expected to be effective at solvating this molecule.
The interplay of these forces is visually represented in the following diagram:
Figure 1: A diagram illustrating the key intermolecular forces between 3,3-Di(hydroxymethyl)azetidine and different classes of organic solvents.
Predictive Approaches to Solubility
In the absence of extensive experimental data, predictive models can offer valuable insights into the solubility of a compound. One of the most effective tools for this purpose is the Hansen Solubility Parameters (HSP).
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5] The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP values for 3,3-Di(hydroxymethyl)azetidine are not published, we can infer its characteristics. Due to its structure, it is expected to have a relatively low δD, a moderate to high δP, and a very high δH.
The following table provides the HSP values for a selection of common organic solvents, which can be used to estimate their compatibility with 3,3-Di(hydroxymethyl)azetidine.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Predicted Solubility |
| Polar Protic Solvents | ||||
| Water | 15.5 | 16.0 | 42.3 | Very High |
| Methanol | 15.1 | 12.3 | 22.3 | Very High |
| Ethanol | 15.8 | 8.8 | 19.4 | High |
| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate to High |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate |
| Acetone | 15.5 | 10.4 | 7.0 | Moderate |
| Nonpolar Solvents | ||||
| Toluene | 18.0 | 1.4 | 2.0 | Very Low |
| Hexane | 14.9 | 0.0 | 0.0 | Very Low |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Low to Moderate |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Moderate |
HSP data for solvents are adapted from publicly available databases.[6]
Based on this analysis, polar protic solvents, particularly water and lower alcohols, are predicted to be excellent solvents for 3,3-Di(hydroxymethyl)azetidine due to their strong hydrogen bonding capabilities. Polar aprotic solvents like DMSO and DMF are also expected to be effective. Nonpolar solvents are predicted to be poor solvents.
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust and self-validating method for determining the solubility of 3,3-Di(hydroxymethyl)azetidine in various organic solvents.
Materials and Equipment
-
3,3-Di(hydroxymethyl)azetidine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Quantitative Nuclear Magnetic Resonance (qNMR) spectrometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 2: A step-by-step workflow for the experimental determination of the solubility of 3,3-Di(hydroxymethyl)azetidine.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.
-
Add an excess amount of 3,3-Di(hydroxymethyl)azetidine to each vial to ensure that a saturated solution is formed. The solid should be in excess even after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. It is advisable to perform a time-to-equilibrium study to confirm this.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.
-
-
Quantification:
-
Prepare a series of standard solutions of 3,3-Di(hydroxymethyl)azetidine of known concentrations in a suitable solvent (ideally the mobile phase for HPLC or the NMR solvent).
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or qNMR method.
-
Analyze the filtered samples from the solubility experiment under the same conditions.
-
Determine the concentration of 3,3-Di(hydroxymethyl)azetidine in the samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of 3,3-Di(hydroxymethyl)azetidine in each solvent using the determined concentration. The results should be reported in standard units such as mg/mL or mol/L.
-
Conclusion
While specific, published quantitative data on the solubility of 3,3-Di(hydroxymethyl)azetidine in organic solvents is limited, a strong understanding of its molecular structure and the principles of intermolecular forces allows for robust predictions of its solubility behavior. The presence of two hydroxyl groups and a secondary amine strongly suggests high solubility in polar protic solvents and good solubility in polar aprotic solvents, with poor solubility in nonpolar solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and validated methodology. By combining theoretical understanding with rigorous experimental determination, researchers can effectively navigate the solution landscape of this important building block, thereby accelerating the development of novel therapeutics.
References
-
University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from a relevant university chemistry resource.
-
Chemistry Steps. Solubility of Organic Compounds. Retrieved from [Link][2]
-
Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link][3]
-
Hansen, C. M. Hansen Solubility Parameters. Retrieved from [Link][4]
-
Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link][5]
- Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev., 2021, 50, 7245-7304.
-
PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Med. Chem., 2024, 15(2), 269-293.[1]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link][7]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a relevant educational resource.[8]
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. specialchem.com [specialchem.com]
- 7. youtube.com [youtube.com]
- 8. www1.udel.edu [www1.udel.edu]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,3-Di(hydroxymethyl)azetidine and Its N-Boc Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for 3,3-di(hydroxymethyl)azetidine, a valuable building block in medicinal chemistry. Due to the limited availability of public domain spectral data for the free base, this guide focuses on the comprehensive analysis of its stable and commonly synthesized precursor, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate. The principles outlined herein provide a robust framework for the interpretation of the NMR spectra of the final deprotected compound.
Introduction
The azetidine ring is a strained four-membered heterocycle that has garnered significant interest in medicinal chemistry. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, making it a valuable scaffold for designing compounds with specific biological activities. 3,3-Di(hydroxymethyl)azetidine, in particular, offers two primary alcohol functionalities on a compact, constrained ring system, presenting a unique opportunity for the synthesis of diverse molecular architectures, including spirocyclic compounds and ligands for metal complexes.
Accurate structural characterization is paramount in the synthesis and application of such building blocks. NMR spectroscopy provides a high-resolution view of the molecular structure, confirming connectivity and stereochemistry. This guide will delve into the experimental and theoretical aspects of the ¹H and ¹³C NMR spectra of 3,3-di(hydroxymethyl)azetidine, with a practical focus on its N-Boc protected form.
Synthesis and NMR Characterization: A Strategic Overview
The synthesis of 3,3-di(hydroxymethyl)azetidine typically proceeds through the N-Boc protected intermediate, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the azetidine nitrogen, preventing its reaction during synthetic manipulations of the hydroxyl groups and facilitating purification. The final step involves the deprotection of the nitrogen to yield the target compound.
Figure 1: A generalized synthetic workflow for obtaining 3,3-di(hydroxymethyl)azetidine, highlighting the stage of NMR analysis for the N-Boc protected intermediate.
Experimental Protocols for NMR Data Acquisition
The quality of NMR data is highly dependent on the careful preparation of the sample and the selection of appropriate acquisition parameters. For small, polar molecules like N-Boc-3,3-di(hydroxymethyl)azetidine, the following protocol is recommended.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, due to the presence of two hydroxyl groups, which can lead to broad signals and intermolecular hydrogen bonding, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred. These solvents can exchange with the hydroxyl protons, resulting in a sharpening of other signals and the disappearance of the -OH proton signal, which simplifies the spectrum. For this guide, we will consider data acquired in CDCl₃ to observe the hydroxyl protons and discuss the effects of protic solvents.
-
Concentration: A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents contain a small amount of TMS.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
A standard single-pulse experiment is usually sufficient.
-
Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is standard to obtain singlets for all carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
¹H and ¹³C NMR Spectral Data of tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
The following tables summarize the expected ¹H and ¹³C NMR spectral data for tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate based on analysis of similar structures and general principles of NMR spectroscopy.
Table 1: ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.85 | s | 4H | -CH₂- (azetidine ring, C2 & C4) |
| ~3.70 | d | 4H | -CH₂OH |
| ~2.50 | t | 2H | -CH₂OH |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |
Table 2: ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~156.5 | No peak | C=O (Boc) |
| ~80.0 | No peak | -C(CH₃)₃ (Boc) |
| ~67.0 | Positive | -CH₂OH |
| ~55.0 | Negative | -CH₂- (azetidine ring, C2 & C4) |
| ~40.0 | No peak | C3 (quaternary carbon of azetidine ring) |
| 28.5 | Positive | -C(CH₃)₃ (Boc) |
Detailed Spectral Interpretation
Figure 2: Structure of N-Boc-3,3-di(hydroxymethyl)azetidine with key positions labeled.
¹H NMR Spectrum Analysis:
-
Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm . This signal is characteristic and a good indicator of the presence of the Boc protecting group.
-
Azetidine Ring Protons (-CH₂- at C2 and C4): Due to the symmetry of the molecule, the four protons on the azetidine ring (at positions 2 and 4) are chemically equivalent. They are expected to appear as a single singlet at approximately 3.85 ppm . The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
Hydroxymethyl Protons (-CH₂OH): The four protons of the two hydroxymethyl groups are also chemically equivalent and are expected to appear as a doublet around 3.70 ppm . The splitting into a doublet is due to coupling with the hydroxyl protons.
-
Hydroxyl Protons (-OH): The two hydroxyl protons are expected to appear as a triplet around 2.50 ppm due to coupling with the adjacent methylene protons. The chemical shift of -OH protons can be highly variable and depends on concentration, temperature, and solvent. In a protic solvent like CD₃OD, these protons would exchange with deuterium, and their signal would disappear, causing the -CH₂OH signal to collapse into a singlet.
¹³C NMR Spectrum Analysis:
-
Boc Group Carbons: The carbonyl carbon of the Boc group is a quaternary carbon and is expected to appear significantly downfield around 156.5 ppm . The quaternary carbon of the tert-butyl group will be around 80.0 ppm , and the three equivalent methyl carbons will give a strong signal at 28.5 ppm .
-
Azetidine Ring Carbons: The quaternary carbon at C3, to which the two hydroxymethyl groups are attached, is expected to be around 40.0 ppm . The two equivalent methylene carbons of the azetidine ring (C2 and C4) will appear at approximately 55.0 ppm , deshielded by the nitrogen atom.
-
Hydroxymethyl Carbons (-CH₂OH): The two equivalent carbons of the hydroxymethyl groups are expected to resonate around 67.0 ppm , deshielded by the attached oxygen atom.
Predicted NMR Data for 3,3-Di(hydroxymethyl)azetidine (Free Base)
Upon removal of the Boc protecting group, significant changes in the NMR spectra are expected, primarily due to the change in the electronic environment around the azetidine ring.
Expected Changes in the ¹H NMR Spectrum:
-
The signal for the Boc group at 1.45 ppm will disappear.
-
The azetidine ring protons (-CH₂- at C2 and C4) are expected to shift upfield to around ~3.3-3.5 ppm . This is because the electron-withdrawing effect of the Boc group is removed, leading to increased shielding of these protons.
-
The chemical shifts of the -CH₂OH and -OH protons are not expected to change significantly, but their multiplicity might be affected by changes in hydrogen bonding and exchange rates in the absence of the bulky Boc group. A broad singlet for the N-H proton will also appear, the chemical shift of which will be highly dependent on the solvent and concentration.
Expected Changes in the ¹³C NMR Spectrum:
-
The signals for the Boc group carbons (~156.5, ~80.0, and 28.5 ppm) will be absent.
-
The azetidine ring carbons (C2 and C4) are expected to shift slightly upfield to around ~50-52 ppm .
-
The quaternary carbon at C3 is also expected to experience a slight upfield shift.
-
The chemical shift of the -CH₂OH carbons should remain relatively unchanged.
Conclusion
This technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 3,3-di(hydroxymethyl)azetidine, with a detailed analysis of its N-Boc protected precursor. By understanding the characteristic chemical shifts and coupling patterns of the protected intermediate, researchers can confidently verify its structure and predict the spectral features of the final deprotected compound. The application of 1D and 2D NMR techniques is crucial for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of this important building block for drug discovery.
References
-
General NMR Spectroscopy Principles
- Title: Spectrometric Identific
- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
URL: [Link]
-
NMR of Heterocyclic Compounds
- Title: NMR of Heterocyclic Compounds
- Source: Comprehensive Organic Chemistry Experiments for the Labor
-
URL: [Link]
-
Synthesis and Application of Azetidines
- Title: The medicinal chemist's guide to the synthesis and properties of azetidines
- Source: Bioorganic & Medicinal Chemistry, 2018.
-
URL: [Link]
-
Boc Protection and Deprotection
- Title: Greene's Protective Groups in Organic Synthesis
- Source: Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
-
URL: [Link]
An In-depth Technical Guide to the FT-IR Spectrum of 3,3-Di(hydroxymethyl)azetidine
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,3-di(hydroxymethyl)azetidine. As a key building block in medicinal chemistry, particularly for the development of novel therapeutics, a thorough understanding of its structural and vibrational properties is paramount.[1][2] This document details the theoretical and practical considerations for obtaining and interpreting the FT-IR spectrum of this molecule. It serves as a vital resource for researchers, scientists, and drug development professionals, offering in-depth insights into the characteristic vibrational frequencies and their assignments, underpinned by established spectroscopic principles.
Introduction: The Significance of 3,3-Di(hydroxymethyl)azetidine in Drug Discovery
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[1] The strained four-membered ring of azetidine imparts a distinct conformational rigidity, which can be advantageous in designing molecules with high binding affinity and selectivity for biological targets. 3,3-di(hydroxymethyl)azetidine, in particular, is a versatile scaffold. The presence of two primary hydroxyl groups offers multiple points for further functionalization, enabling the synthesis of diverse libraries of compounds for drug screening. Furthermore, the secondary amine within the azetidine ring provides a crucial site for interaction with biological macromolecules.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. For a molecule like 3,3-di(hydroxymethyl)azetidine, FT-IR is indispensable for confirming its identity, assessing its purity, and studying its intermolecular interactions, such as hydrogen bonding.
Experimental & Computational Methodology
Synthesis of 3,3-Di(hydroxymethyl)azetidine
A robust synthesis of 3,3-di(hydroxymethyl)azetidine is crucial for obtaining a pure sample for spectroscopic analysis. While several synthetic routes to substituted azetidines have been reported, a common approach involves the cyclization of a suitably functionalized propane-1,3-diol derivative.[3] One plausible synthetic pathway is outlined in the workflow below.
Caption: A generalized synthetic workflow for 3,3-di(hydroxymethyl)azetidine.
FT-IR Sample Preparation and Data Acquisition
For a compound like 3,3-di(hydroxymethyl)azetidine, which is expected to be a solid or a viscous liquid at room temperature, several sample preparation techniques can be employed for FT-IR analysis.
-
Attenuated Total Reflectance (ATR): This is often the most straightforward method. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is suitable for both solids and liquids.
-
Thin Film: If the compound is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by depositing a drop of the solution and allowing the solvent to evaporate.
-
KBr Pellet: For solid samples, a small amount of the compound can be intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
Instrumentation Parameters:
-
Spectrometer: A Fourier-Transform Infrared Spectrophotometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Atmosphere: The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
Computational Prediction of the FT-IR Spectrum
In the absence of an experimental spectrum, computational methods provide a reliable means of predicting the vibrational frequencies of a molecule.[4][5] Density Functional Theory (DFT) calculations are a powerful tool for this purpose.
Computational Workflow:
Caption: Workflow for the computational prediction of the FT-IR spectrum.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98 for DFT calculations) to the computed frequencies to improve their agreement with experimental data.[4]
Analysis of the FT-IR Spectrum of 3,3-Di(hydroxymethyl)azetidine
The FT-IR spectrum of 3,3-di(hydroxymethyl)azetidine can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.
High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by the stretching vibrations of O-H, N-H, and C-H bonds.
-
O-H Stretching: Due to the presence of two hydroxyl groups, a broad and intense absorption band is expected in the region of 3400-3200 cm⁻¹ . This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules.
-
N-H Stretching: The secondary amine in the azetidine ring will give rise to a moderate absorption band in the range of 3350-3310 cm⁻¹ .[6][7] This peak may sometimes be observed as a shoulder on the more intense O-H band.
-
C-H Stretching: The stretching vibrations of the C-H bonds in the methylene groups of the azetidine ring and the hydroxymethyl substituents will appear in the 3000-2850 cm⁻¹ region.[7]
Fingerprint Region (1500-400 cm⁻¹)
This region contains a wealth of information about the bending, scissoring, and rocking vibrations of the molecule, as well as the stretching vibrations of single bonds.
-
N-H Bending: The in-plane bending (scissoring) vibration of the N-H bond is expected to produce a moderate to strong absorption in the 1650-1580 cm⁻¹ range.[6]
-
C-H Bending: The scissoring and rocking vibrations of the CH₂ groups will result in several bands between 1470 cm⁻¹ and 1350 cm⁻¹ .
-
O-H Bending: The in-plane bending of the O-H groups will likely appear as a broad absorption around 1420-1330 cm⁻¹ .
-
C-O Stretching: A strong and prominent band corresponding to the stretching of the C-O single bonds of the primary alcohol groups is expected in the 1050-1000 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the C-N bond within the azetidine ring will give rise to an absorption in the 1250-1020 cm⁻¹ range.[8]
-
Azetidine Ring Vibrations: The puckering and deformation modes of the four-membered azetidine ring are expected at lower frequencies, typically below 800 cm⁻¹ .[9][10] These can be complex and are often coupled with other vibrational modes.
Summary of Predicted Vibrational Frequencies
The following table summarizes the predicted key vibrational frequencies for 3,3-di(hydroxymethyl)azetidine and their assignments.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400-3200 | O-H Stretch (H-bonded) | Hydroxyl (-OH) | Strong, Broad |
| 3350-3310 | N-H Stretch | Secondary Amine (-NH-) | Moderate |
| 3000-2850 | C-H Stretch | Methylene (-CH₂-) | Moderate to Strong |
| 1650-1580 | N-H Bend | Secondary Amine (-NH-) | Moderate to Strong |
| 1470-1350 | C-H Bend | Methylene (-CH₂-) | Moderate |
| 1420-1330 | O-H Bend | Hydroxyl (-OH) | Moderate, Broad |
| 1250-1020 | C-N Stretch | Azetidine Ring | Moderate |
| 1050-1000 | C-O Stretch | Primary Alcohol | Strong |
| < 800 | Ring Puckering/Deformation | Azetidine Ring | Weak to Moderate |
Structural Interpretation and Key Vibrational Modes
The molecular structure of 3,3-di(hydroxymethyl)azetidine with its key functional groups and their corresponding vibrational modes is illustrated below.
Caption: Key functional groups and their characteristic FT-IR stretching frequencies.
Conclusion
The FT-IR spectrum of 3,3-di(hydroxymethyl)azetidine is characterized by distinct absorption bands corresponding to its hydroxyl, secondary amine, and azetidine ring functionalities. The broad O-H stretching band in the high-frequency region is a clear indicator of the presence of the hydroxyl groups and intermolecular hydrogen bonding. The N-H stretching and bending vibrations confirm the secondary amine of the azetidine ring. The fingerprint region, particularly the strong C-O stretching absorption, further corroborates the structure. This in-depth guide provides a solid foundation for the spectroscopic characterization of this important molecule, aiding researchers in its identification, purity assessment, and further application in the synthesis of novel chemical entities for drug discovery and development.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). [Link]
-
The infrared spectra of secondary amines and their salts. ResearchGate. (2025-10-05). [Link]
-
Experimental and computational studies of the structure and vibrational spectra of azetidine derivatives. Sci-Hub. [Link]
- Synthesis of azetidine derivatives.
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Education and Science. (2025-08-02). [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. (2024-03-24). [Link]
-
New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Taylor & Francis Online. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. (2011-10-25). [Link]
-
Infrared Spectroscopy. CDN. [Link]
-
A Complete Guide to Predicting Infrared Spectra Using Chem3D Software. Oreate AI Blog. (2026-01-07). [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017-09-27). [Link]
-
Infrared spectra prediction using attention-based graph neural networks. RSC Publishing. [Link]
-
High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. ResearchGate. (2025-08-06). [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. (2016-03-26). [Link]
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mass spectrometry analysis of 3,3-Di(hydroxymethyl)azetidine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,3-Di(hydroxymethyl)azetidine
Introduction
3,3-Di(hydroxymethyl)azetidine is a fascinating and increasingly important molecule in the landscape of modern drug discovery and medicinal chemistry. As a strained four-membered heterocycle, the azetidine ring system offers a unique three-dimensional scaffold that is of great interest for the design of novel therapeutics.[1] The presence of two hydroxymethyl groups adds to its utility, providing points for further chemical modification and interaction with biological targets. Recently, derivatives of 3,3-di(hydroxymethyl)azetidine have been identified as potent inhibitors of DNA polymerase theta, highlighting its potential in the development of new anti-cancer agents.[2]
However, the very properties that make this molecule attractive from a medicinal chemistry perspective—high polarity due to the hydroxyl and amine functionalities, and low volatility—present significant challenges for its analytical characterization. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mass spectrometric analysis of 3,3-Di(hydroxymethyl)azetidine. We will explore two primary analytical strategies: direct analysis by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) and analysis by gas chromatography-mass spectrometry (GC-MS) following chemical derivatization. This guide will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into the expected fragmentation patterns to ensure robust and reliable analytical outcomes.
Part 1: Direct Analysis by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Rationale for Electrospray Ionization (ESI)
For polar and thermally labile molecules like 3,3-Di(hydroxymethyl)azetidine, electrospray ionization (ESI) is the ionization technique of choice. ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte, thereby reducing in-source fragmentation and preserving the molecular ion.[3][4][5] This is crucial for obtaining accurate molecular weight information. The basic nature of the azetidine nitrogen readily accepts a proton, making it highly amenable to positive ion ESI, where it is expected to form a protonated molecule, [M+H]⁺.
Sample Preparation
The goal of sample preparation for LC-MS analysis is to dissolve the analyte in a solvent that is compatible with the mobile phase and to remove any interfering matrix components.
Protocol for Sample Preparation:
-
Weighing: Accurately weigh approximately 1 mg of 3,3-Di(hydroxymethyl)azetidine.
-
Dissolution: Dissolve the sample in 1 mL of a mixture of 90:10 water:methanol to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.
-
Filtration (Optional): If the sample contains particulates, filter it through a 0.22 µm syringe filter.
Liquid Chromatography Method Development
Due to the high polarity of 3,3-Di(hydroxymethyl)azetidine, traditional reversed-phase chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable separation technique for such polar analytes.[6]
Experimental Protocol: HILIC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., a silica-based column with a polar stationary phase).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Analysis
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective and sensitive quantitative methods.[7]
Predicted Fragmentation Pathway
The protonated molecule of 3,3-Di(hydroxymethyl)azetidine (C₅H₁₁NO₂), with a monoisotopic mass of 117.0790 g/mol , is expected to be observed at m/z 118.0863 in the full scan mass spectrum. Collision-induced dissociation (CID) of this precursor ion is likely to proceed through the following pathways:
-
Loss of water (-18 Da): The protonated hydroxymethyl groups can readily lose a molecule of water, resulting in a fragment ion at m/z 100.0757.
-
Loss of formaldehyde (-30 Da): Cleavage of a C-C bond can lead to the loss of formaldehyde from a hydroxymethyl group, yielding a fragment at m/z 88.0655.
-
Ring opening followed by loss of ethene (-28 Da): The strained azetidine ring can undergo cleavage, followed by fragmentation to lose ethene, a common pathway for cyclic amines.[8]
Sources
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A Comprehensive Technical Guide to the Thermal Stability of 3,3-Di(hydroxymethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Di(hydroxymethyl)azetidine is a valuable building block in medicinal chemistry, prized for its rigid four-membered ring and bifunctional nature. As with any chemical entity destined for pharmaceutical development, a thorough understanding of its thermal stability is paramount for ensuring safety, predicting shelf-life, and designing robust manufacturing processes. This guide provides a comprehensive framework for evaluating the thermal stability of 3,3-di(hydroxymethyl)azetidine. It details the requisite analytical techniques, outlines experimental protocols, and discusses the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling them to conduct thorough and reliable thermal stability assessments.
Introduction: The Significance of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that profoundly influences its entire lifecycle. From synthesis and purification to formulation and storage, the propensity of a molecule to decompose under thermal stress dictates handling procedures, defines acceptable processing temperatures, and ultimately impacts the safety and efficacy of the final drug product. For novel scaffolds like 3,3-di(hydroxymethyl)azetidine, establishing a comprehensive thermal stability profile is a foundational step in its journey from a laboratory curiosity to a viable pharmaceutical component.[1][2]
The azetidine ring, a strained four-membered heterocycle, imparts conformational rigidity to molecules, a desirable trait in drug design for optimizing binding to biological targets. The two hydroxymethyl groups at the 3-position offer versatile handles for further chemical modification. However, the inherent ring strain of the azetidine moiety, coupled with the presence of reactive hydroxyl groups, necessitates a careful evaluation of its thermal behavior.
This guide will focus on the primary analytical techniques employed for thermal stability assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3] By synergistically applying these methods, a detailed picture of the decomposition onset, energy changes, and potential degradation pathways of 3,3-di(hydroxymethyl)azetidine can be constructed.
Synthesis and Potential Impurities: A Prelude to Thermal Analysis
A comprehensive thermal stability study begins with an understanding of the compound's synthetic route and the potential impurities that may be present. Impurities can significantly impact the onset and mechanism of thermal decomposition. A common synthetic pathway to 3-hydroxy-azetidine derivatives involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and debenzylation.[4] A plausible route to 3,3-di(hydroxymethyl)azetidine could involve similar principles, starting from a diepoxide or a related precursor.
Potential process-related impurities that could influence the thermal stability of 3,3-di(hydroxymethyl)azetidine include:
-
Residual Solvents: Alcohols (e.g., methanol, ethanol), ethers, or hydrocarbons used during synthesis and purification.
-
Unreacted Starting Materials: Such as the amine precursor or epichlorohydrin derivatives.
-
Byproducts of the Cyclization Reaction: Including oligomeric or polymeric species.
-
Catalyst Residues: For instance, palladium from a debenzylation step.
The presence of these impurities can lower the decomposition temperature or alter the decomposition pathway. Therefore, it is crucial to analyze a well-characterized, high-purity sample of 3,3-di(hydroxymethyl)azetidine.
Core Analytical Techniques for Thermal Stability Assessment
The cornerstone of any thermal stability investigation lies in the application of specialized analytical techniques. For 3,3-di(hydroxymethyl)azetidine, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of its behavior as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[2] This technique is invaluable for determining the temperature at which a material begins to decompose, the extent of mass loss, and the presence of volatile components such as residual solvents or water.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.
The synergistic use of TGA and DSC is crucial.[1][2][3] For instance, a mass loss observed in TGA can be correlated with an endothermic or exothermic event in the DSC thermogram, providing insights into the nature of the decomposition process.
Experimental Protocols
The following protocols provide a starting point for the thermal analysis of 3,3-di(hydroxymethyl)azetidine. It is essential to adapt these methods based on the specific instrumentation available and the preliminary results obtained.
Sample Preparation
-
Purity: Ensure the sample of 3,3-di(hydroxymethyl)azetidine is of high purity, as confirmed by techniques such as NMR, LC-MS, and elemental analysis.
-
Sample Mass: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan.
-
Pan Type: For TGA, an open aluminum or platinum pan is typically used. For DSC, a crimped or hermetically sealed aluminum pan can be used. A pinhole lid is recommended for the initial DSC scan to allow for the escape of any evolved gases.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Data to Collect:
-
Onset temperature of decomposition (Tonset).
-
Temperature of maximum rate of mass loss (Tpeak).
-
Percentage of mass loss at each decomposition step.
-
Residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Data to Collect:
-
Melting point (Tm) and enthalpy of fusion (ΔHfus), if applicable.
-
Onset temperature of any exothermic or endothermic events.
-
Peak temperature and enthalpy of decomposition (ΔHdecomp).
-
Caption: Experimental workflow for the thermal analysis of 3,3-di(hydroxymethyl)azetidine.
Interpretation of Thermal Data
The data obtained from TGA and DSC experiments will provide a detailed thermal profile of 3,3-di(hydroxymethyl)azetidine.
Expected Thermal Events
Based on the structure of 3,3-di(hydroxymethyl)azetidine, the following thermal events may be observed:
-
Melting: If the compound is a crystalline solid, a sharp endothermic peak corresponding to its melting point will be observed in the DSC thermogram.
-
Decomposition: The strained azetidine ring and the presence of hydroxyl groups suggest that thermal decomposition is likely. This will be evidenced by a significant mass loss in the TGA curve and a corresponding endothermic or exothermic event in the DSC curve. The decomposition of heterocyclic compounds can be complex, potentially involving ring-opening, fragmentation, and the release of small molecules like water, ammonia, and formaldehyde.[5][6]
Data Summary Table
The quantitative data from the thermal analyses should be summarized in a clear and concise table for easy comparison and reporting.
| Parameter | TGA | DSC |
| Melting Point (Tm) | N/A | e.g., 150-155 °C |
| Enthalpy of Fusion (ΔHfus) | N/A | e.g., 25 J/g |
| Decomposition Onset (Tonset) | e.g., 220 °C | e.g., 218 °C |
| Decomposition Peak (Tpeak) | e.g., 245 °C | e.g., 248 °C (exotherm) |
| Mass Loss (%) | e.g., 85% in a single step | N/A |
| Enthalpy of Decomposition (ΔHdecomp) | N/A | e.g., -350 J/g |
Note: The values in this table are hypothetical and should be replaced with experimental data.
Caption: Potential thermal decomposition pathways for 3,3-di(hydroxymethyl)azetidine.
Safe Handling and Storage
Azetidine and its derivatives should be handled with care due to their potential reactivity and biological activity.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling 3,3-di(hydroxymethyl)azetidine.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[9]
-
Storage: Store 3,3-di(hydroxymethyl)azetidine in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[9] Inert atmosphere storage may be considered to prevent oxidative degradation.
Conclusion
A comprehensive understanding of the thermal stability of 3,3-di(hydroxymethyl)azetidine is a non-negotiable prerequisite for its successful application in drug development. The systematic application of Thermogravimetric Analysis and Differential Scanning Calorimetry, as outlined in this guide, provides the necessary framework for a robust and reliable assessment. The data generated will inform critical decisions regarding process development, formulation strategies, and storage conditions, ultimately contributing to the development of safe and effective medicines.
References
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]
-
Pindela, A. M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2054. Available at: [Link]
- CN102827052A. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Azetidine. Available at: [Link]
-
Pindela, A. M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link]
-
ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]
-
Chemistry For Everyone. (2025). How Does DSC Complement Thermogravimetric Analysis (TGA)?YouTube. Available at: [Link]
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- 9. chemos.de [chemos.de]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3,3-Di(hydroxymethyl)azetidine from Diethyl Malonate
Abstract: This document provides a detailed, multi-step protocol for the synthesis of 3,3-di(hydroxymethyl)azetidine, a valuable saturated heterocyclic building block for drug discovery and development. The synthetic route commences with the readily available starting material, diethyl malonate, and proceeds through a series of robust and well-documented chemical transformations. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the underlying chemical principles, safety considerations, and characterization checkpoints for each intermediate.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered saturated nitrogen heterocycles that have garnered significant attention in medicinal chemistry.[1] Their unique conformational properties, imparted by inherent ring strain (approx. 25.4 kcal/mol), allow them to act as rigid scaffolds that can improve metabolic stability, aqueous solubility, and lipophilicity of drug candidates.[1] The 3,3-disubstituted azetidine motif, in particular, serves as a versatile non-planar bioisostere for commonly used groups like gem-dimethyl or carbonyl functions. 3,3-Di(hydroxymethyl)azetidine is a particularly useful building block, as the two primary hydroxyl groups provide convenient handles for further functionalization, enabling its incorporation into a diverse array of complex molecular architectures.[2]
This guide details a rational and reproducible synthetic pathway starting from diethyl malonate, a cost-effective and common laboratory reagent.[3] The overall strategy involves five key stages:
-
Dialkylation: Introduction of two hydroxymethyl groups onto the central carbon of diethyl malonate.
-
Halogenation: Conversion of the hydroxyl groups into more reactive leaving groups (iodides).
-
Cyclization: Formation of the azetidine ring via reaction with a protected amine.
-
Reduction: Conversion of the ester functionalities to the target diol.
-
Deprotection: Removal of the amine protecting group to yield the final product.
Overall Synthetic Workflow
The multi-step synthesis is designed to build complexity in a controlled manner, with each intermediate being purified and characterized before proceeding to the next stage.
Caption: Overall synthetic route from diethyl malonate to 3,3-di(hydroxymethyl)azetidine.
Experimental Protocols
Part 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate (Intermediate 1)
Principle: This transformation is a base-catalyzed double hydroxymethylation. The active methylene proton of diethyl malonate is sufficiently acidic (pKa ≈ 14) to be deprotonated by a mild base like potassium carbonate.[3] The resulting enolate acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This process occurs twice to yield the desired diol. A well-established procedure from Organic Syntheses provides a reliable method for this conversion.[4]
Materials:
| Reagent | MW ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) | Density (g/mL) |
|---|---|---|---|---|---|
| Diethyl malonate | 160.17 | 1.00 | 160.2 | 152.6 | 1.05 |
| Formaldehyde (37% aq.) | 30.03 | 2.00 | 162.2 | - | - |
| Potassium Bicarbonate | 100.12 | 0.08 | 8.0 | - | - |
| Diethyl ether | 74.12 | - | - | ~400 | 0.713 |
| Ammonium sulfate | 132.14 | - | - | - | - |
| Sodium sulfate (anhyd.) | 142.04 | - | - | ~20 | - |
| Isopropyl ether | 102.17 | - | - | 500 | 0.724 |
Protocol:
-
To an 800-mL beaker equipped with a mechanical stirrer and placed in a water bath at 20°C, add the 37% formaldehyde solution and potassium bicarbonate.
-
Begin stirring and add diethyl malonate dropwise over 40-50 minutes, ensuring the internal temperature is maintained between 25-30°C.[4]
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Transfer the reaction mixture to a separatory funnel. Add a saturated solution of ammonium sulfate (~320 mL) to aid in breaking any emulsions and salting out the product.
-
Extract the aqueous layer with diethyl ether (1 x 320 mL, then 2 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate for 1 hour.
-
Filter the solution and remove the diethyl ether by distillation.
-
Apply a vacuum to remove any residual volatile material until the product begins to crystallize.[4]
-
Add 500 mL of isopropyl ether and warm the mixture to 50°C to dissolve the product.
-
Cool the solution in an ice bath with stirring to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold isopropyl ether, and dry in a vacuum oven.
-
Expected Yield: 65-75%. Melting Point: 49-51°C.[5]
Part 2: Synthesis of Diethyl 2,2-bis(iodomethyl)malonate (Intermediate 2)
Principle: The conversion of primary alcohols to iodides is efficiently achieved using the Appel reaction. This method involves the in-situ generation of a phosphonium iodide species from triphenylphosphine and iodine. The alcohol's oxygen atom attacks the phosphorus, and subsequent rearrangement with iodide as the nucleophile displaces triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion. Imidazole is used to buffer the reaction and activate the phosphonium intermediate.
Materials:
| Reagent | MW ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
|---|---|---|---|---|
| Intermediate 1 | 220.22 | 0.10 | 22.0 | - |
| Triphenylphosphine (PPh3) | 262.29 | 0.22 | 57.7 | - |
| Iodine (I2) | 253.81 | 0.22 | 55.8 | - |
| Imidazole | 68.08 | 0.30 | 20.4 | - |
| Dichloromethane (DCM) | 84.93 | - | - | 500 |
Protocol:
-
In a 1-L round-bottom flask under a nitrogen atmosphere, dissolve Intermediate 1 (0.10 mol), triphenylphosphine (0.22 mol), and imidazole (0.30 mol) in 500 mL of anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Add iodine (0.22 mol) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C. The solution will turn dark brown.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the di-iodide as a pale yellow oil.
-
Expected Yield: 70-85%.
Part 3: Synthesis of 1-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester (Intermediate 3)
Principle: This step involves the formation of the azetidine ring through a double intramolecular S(_N)2 reaction. Benzylamine is chosen as the nitrogen source; it acts as a nucleophile, displacing one iodide, and the resulting secondary amine then cyclizes to displace the second iodide. The benzyl group serves as a robust protecting group that can be cleanly removed in the final step.[6]
Materials:
| Reagent | MW ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
|---|---|---|---|---|
| Intermediate 2 | 440.01 | 0.07 | 30.8 | - |
| Benzylamine | 107.15 | 0.077 | 8.25 | 8.4 |
| Potassium Carbonate (K2CO3) | 138.21 | 0.21 | 29.0 | - |
| Acetonitrile (MeCN) | 41.05 | - | - | 400 |
Protocol:
-
To a 1-L round-bottom flask, add Intermediate 2 (0.07 mol), potassium carbonate (0.21 mol), and 400 mL of anhydrous acetonitrile.
-
Add benzylamine (0.077 mol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 18-24 hours. Monitor the reaction by LC-MS or TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
If necessary, purify by column chromatography on silica gel (hexane/ethyl acetate gradient).
-
Expected Yield: 60-75%.
Part 4: Synthesis of (1-Benzyl-azetidin-3-yl)dimethanol (Intermediate 4)
Principle: The two ester groups are concurrently reduced to primary alcohols using a powerful reducing agent, lithium aluminum hydride (LiAlH4). This reaction must be carried out under strictly anhydrous conditions as LiAlH4 reacts violently with water. The reaction is typically performed in an ethereal solvent like THF.
Materials:
| Reagent | MW ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
|---|---|---|---|---|
| Intermediate 3 | 305.38 | 0.04 | 12.2 | - |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 0.10 | 3.8 | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 300 |
Protocol:
-
CAUTION: LiAlH4 is a highly reactive and flammable solid. Handle only under an inert atmosphere and away from moisture.
-
To a flame-dried 1-L three-neck flask under a nitrogen atmosphere, add LiAlH4 (0.10 mol) and 150 mL of anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve Intermediate 3 (0.04 mol) in 150 mL of anhydrous THF and add it dropwise to the LiAlH4 suspension via an addition funnel over 1 hour, keeping the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction by cooling the flask back to 0°C and slowly adding the following in sequence: 4 mL of water, 4 mL of 15% aqueous NaOH, and finally 12 mL of water. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Stir the resulting white suspension vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the product as a viscous oil or low-melting solid.
-
Expected Yield: 85-95%.
Part 5: Synthesis of 3,3-Di(hydroxymethyl)azetidine (Final Product)
Principle: The final step is the removal of the N-benzyl protecting group. This is achieved via catalytic hydrogenolysis. The reaction mixture is stirred under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl group is cleaved, producing toluene as a byproduct, to yield the free secondary amine.[7]
Materials:
| Reagent | MW ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
|---|---|---|---|---|
| Intermediate 4 | 221.30 | 0.03 | 6.6 | - |
| Palladium on Carbon (10% Pd) | - | - | ~0.7 | - |
| Methanol (MeOH) | 32.04 | - | - | 150 |
| Hydrogen (H2) gas | 2.02 | - | - | Balloon or Parr shaker |
Protocol:
-
CAUTION: Pd/C can be pyrophoric when dry and mixed with air, especially after exposure to hydrogen. Handle with care. Hydrogen gas is highly flammable.
-
Dissolve Intermediate 4 (0.03 mol) in 150 mL of methanol in a suitable hydrogenation vessel (e.g., a Parr bottle or a heavy-walled flask).
-
Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution under a stream of nitrogen.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, or 50 psi in a Parr apparatus) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Do not allow the catalyst pad to dry out.
-
Concentrate the filtrate under reduced pressure to yield 3,3-di(hydroxymethyl)azetidine as a solid or viscous oil.
-
Expected Yield: >90%.
References
-
Morgan, J. F. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Organic Syntheses. Retrieved from [Link]
- CN1237571A - Preparation method of diethyl malonate. (n.d.). Google Patents.
- Harter, A. G., et al. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diethyl malonate. (n.d.). Wikipedia. Retrieved from [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.
- CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate. (n.d.). Google Patents.
-
Synthesis of diethyl diethylmalonate. (2020). Sciencemadness.org. Retrieved from [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed. Retrieved from [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Malonic acid, ethylidene-, diethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Lipase Catalyzed Synthesis of Monoamides From Diethyl Malonate (1) and... (n.d.). ResearchGate. Retrieved from [Link]
-
A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. (n.d.). ResearchGate. Retrieved from [Link]
-
Progress of N-Benzyl Removal. (n.d.). SIOC Journals. Retrieved from [Link]
-
azetidine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved from [Link]
-
Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Conversion of Diethylmalonate to 3 Phenylpropanoic acid. (2024). YouTube. Retrieved from [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. (n.d.). SciSpace. Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]
-
(PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (n.d.). ResearchGate. Retrieved from [Link]
-
Transesterification of diethyl malonate with benzyl alcohol catalysed by modified zirconia: Kinetic study. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar. Retrieved from [Link]
-
Diethyl bis(hydroxymethyl)malonate | CAS#:20605-01-0. (n.d.). Chemsrc. Retrieved from [Link]
-
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (n.d.). ChemRxiv. Retrieved from [Link]
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Application Note and Protocol for the Purification of 3,3-Di(hydroxymethyl)azetidine by Column Chromatography
Introduction: The Challenge and Importance of Purifying 3,3-Di(hydroxymethyl)azetidine
3,3-Di(hydroxymethyl)azetidine is a valuable building block in medicinal chemistry and drug development. Its rigid four-membered ring, substituted with two functional hydroxyl groups, provides a unique scaffold for creating novel therapeutics.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, impact biological activity, and complicate the interpretation of experimental data.
However, the purification of 3,3-Di(hydroxymethyl)azetidine presents a significant challenge due to its physicochemical properties. The presence of two hydroxyl groups and a secondary amine within a small heterocyclic structure confers high polarity and basicity.[3] These characteristics often lead to poor separation and streaking on standard silica gel chromatography, a common and accessible purification technique.[4][5] This application note provides a detailed protocol for the effective purification of 3,3-Di(hydroxymethyl)azetidine using column chromatography, with a focus on overcoming the inherent challenges of this molecule.
Understanding the Molecule: Physicochemical Properties of 3,3-Di(hydroxymethyl)azetidine
A successful purification strategy is built upon a thorough understanding of the target molecule's properties.
| Property | Value/Description | Implication for Chromatography |
| Molecular Formula | C₅H₁₁NO₂ | |
| Molecular Weight | 117.15 g/mol | |
| Polarity | High | Strong interaction with polar stationary phases like silica gel. Requires a highly polar mobile phase for elution. |
| Basicity (pKa) | The azetidine nitrogen is basic (pKa of conjugate acid ≈ 11.29).[3] | Can interact strongly with acidic silanol groups on the surface of silica gel, leading to peak tailing and irreversible adsorption.[4] |
| Solubility | Expected to be highly soluble in polar protic solvents (e.g., methanol, water) and less soluble in non-polar organic solvents (e.g., hexane). | Dictates the choice of solvents for sample loading and the mobile phase. |
The Chromatographic Approach: Rationale and Strategy
Given the high polarity and basicity of 3,3-Di(hydroxymethyl)azetidine, a standard normal-phase chromatography setup requires modification. The primary challenge is to mitigate the strong interaction between the basic nitrogen of the azetidine and the acidic silanol groups of the silica gel stationary phase.[6]
Our strategy involves two key modifications to a standard silica gel chromatography protocol:
-
Use of a Highly Polar Mobile Phase: A gradient elution with a high proportion of a polar solvent like methanol is necessary to overcome the strong adsorption of the polar diol to the silica gel.
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, into the mobile phase is crucial.[4][5] This modifier will compete with the azetidine for binding to the acidic sites on the silica gel, effectively "deactivating" them and allowing the desired compound to elute with improved peak shape.
An alternative to modifying the mobile phase is to use a different stationary phase altogether, such as neutral or basic alumina.[4][6] However, silica gel is often preferred due to its versatility and the extensive body of literature on its use.
Visualizing the Purification Workflow
Caption: Workflow for the purification of 3,3-Di(hydroxymethyl)azetidine.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude 3,3-Di(hydroxymethyl)azetidine. Adjustments may be necessary for different scales.
Materials and Equipment
-
Crude 3,3-Di(hydroxymethyl)azetidine
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (25% in water) or Triethylamine (TEA)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Fraction collection tubes
-
Rotary evaporator
Step 1: Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
The first step is to determine an appropriate mobile phase composition using TLC.[4]
-
Prepare a stock solution of the crude material by dissolving a small amount in methanol.
-
Prepare several eluent systems with varying ratios of Dichloromethane (DCM) and Methanol (MeOH), each containing a small percentage of a basic modifier. For example:
-
95:5:0.5 DCM:MeOH:NH₄OH
-
90:10:1 DCM:MeOH:NH₄OH
-
80:20:2 DCM:MeOH:NH₄OH
-
-
Spot the crude material onto TLC plates and develop them in the prepared eluent systems.
-
Visualize the plates under a UV lamp (if impurities are UV active) and then stain with potassium permanganate to visualize the hydroxyl groups of the target compound.
-
The ideal solvent system will provide a retention factor (Rƒ) of approximately 0.2-0.3 for the desired compound and good separation from major impurities.[5]
Step 2: Column Preparation
-
Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.[7]
-
Prepare a slurry of silica gel in the initial, less polar eluent determined from the TLC analysis. The amount of silica gel should be approximately 50-100 times the weight of the crude material.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to pack the silica gel uniformly.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
Step 3: Sample Loading
-
Dissolve the crude 3,3-Di(hydroxymethyl)azetidine in a minimal amount of methanol.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the crude material adsorbed onto the silica gel. This is known as dry loading and generally provides better separation than wet loading for highly polar compounds.
-
Carefully add the dry-loaded sample to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the initial, less polar solvent system determined in the TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol. This gradient elution is crucial for separating compounds with a wide range of polarities.[4] A suggested gradient might be:
-
2 column volumes of 95:5:0.5 DCM:MeOH:NH₄OH
-
5 column volumes of 90:10:1 DCM:MeOH:NH₄OH
-
5-10 column volumes of 80:20:2 DCM:MeOH:NH₄OH
-
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC using the optimized solvent system.
-
Spot every few fractions on a TLC plate to track the elution of the desired compound.
-
Combine the fractions that contain the pure 3,3-Di(hydroxymethyl)azetidine.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Compound streaks on TLC and column | Strong interaction with acidic silica. | Increase the concentration of the basic modifier (e.g., NH₄OH or TEA) in the mobile phase.[4][5] |
| Compound does not elute from the column | The mobile phase is not polar enough. | Increase the proportion of methanol in the mobile phase more rapidly or switch to an even more polar solvent system.[4] |
| Poor separation of impurities | Inappropriate solvent system or column overloading. | Re-optimize the solvent system using TLC with different solvent combinations. Ensure the amount of crude material is not more than 1-2% of the silica gel by weight.[4] |
Conclusion
The purification of 3,3-Di(hydroxymethyl)azetidine by column chromatography is achievable with careful consideration of its highly polar and basic nature. The key to a successful separation lies in the use of a highly polar mobile phase modified with a basic additive to prevent unwanted interactions with the silica gel stationary phase. This protocol provides a robust starting point for researchers and scientists, enabling the acquisition of high-purity material essential for drug discovery and development.
References
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. PubMed. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]
-
Column chromatography. YouTube. Available at: [Link]
-
(PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. ResearchGate. Available at: [Link]
-
Azetidine. Wikipedia. Available at: [Link]
-
Column chromatography (video). Khan Academy. Available at: [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate. Available at: [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]
-
Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. Available at: [Link]
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Column chromatography. University of Calgary. Available at: [Link]
-
3,3-Difluoroazetidine. PubChem. Available at: [Link]
-
Chromatography. SepaChrom. Available at: [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
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Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC - NIH. Available at: [Link]
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(PDF) Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica. ResearchGate. Available at: [Link]
-
Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). Cheméo. Available at: [Link]
-
Purification of strong polar and basic compounds : r/Chempros. Reddit. Available at: [Link]
-
Chromatography: The Solid Phase. University of Rochester. Available at: [Link]
-
Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. MDPI. Available at: [Link]
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Mastering the Purification of 3,3-Di(hydroxymethyl)azetidine: A Guide to Recrystallization Techniques
Introduction: The Critical Role of Purity in Azetidine-Based Drug Development
3,3-Di(hydroxymethyl)azetidine is a valuable building block in medicinal chemistry, prized for its rigid four-membered ring and bifunctional nature. The azetidine scaffold imparts unique conformational constraints on molecules, a property keenly exploited by drug development professionals to enhance binding affinity and selectivity for biological targets. The two primary alcohol functionalities offer versatile handles for further chemical elaboration. However, the synthetic utility of this compound is directly contingent on its purity. Residual impurities from synthesis, such as starting materials, byproducts, or catalysts, can lead to unpredictable reaction outcomes, complicate downstream processing, and introduce toxic contaminants in final active pharmaceutical ingredients (APIs).
This application note provides a comprehensive guide to the recrystallization of 3,3-Di(hydroxymethyl)azetidine, a crucial step in ensuring its suitability for research and drug development. We will delve into the underlying principles of crystallization for highly polar, hydroxylated molecules and present detailed, field-proven protocols for achieving high purity.
Understanding the Physicochemical Landscape of 3,3-Di(hydroxymethyl)azetidine
The parent azetidine ring is a polar, water-miscible liquid.[1][2] The addition of two hydroxyl groups at the C3 position dramatically increases the molecule's polarity through the introduction of strong hydrogen bond donors and acceptors. This structural feature suggests that 3,3-Di(hydroxymethyl)azetidine is a solid at room temperature with the following expected solubility profile:
-
High solubility in polar protic solvents (e.g., water, methanol, ethanol) due to favorable hydrogen bonding interactions.
-
Moderate to low solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Insolubility in nonpolar solvents (e.g., hexane, toluene).
This high polarity presents a challenge for traditional single-solvent recrystallization, as the compound may be either too soluble or insoluble in a wide range of common solvents. Therefore, a multi-solvent system is often the most effective approach.
The Cornerstone of Recrystallization: Strategic Solvent Selection
The success of any recrystallization hinges on the judicious choice of solvent or solvent system.[3][4][5] An ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should dissolve a large amount of the compound at elevated temperatures and a significantly smaller amount at lower temperatures.[5]
Systematic Solvent Screening Protocol
Due to the lack of published solubility data for 3,3-Di(hydroxymethyl)azetidine, a systematic solvent screening is the necessary first step. This empirical approach will identify the optimal solvent or solvent pair for your specific batch of material.
Objective: To identify a suitable single solvent or a miscible solvent pair for the recrystallization of 3,3-Di(hydroxymethyl)azetidine.
Materials:
-
Crude 3,3-Di(hydroxymethyl)azetidine
-
A selection of solvents with varying polarities (see table below)
-
Small test tubes (e.g., 13x100 mm)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude 3,3-Di(hydroxymethyl)azetidine into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble (e.g., after adding 1 mL). Record your observations.
-
For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent. Observe if the solid dissolves.
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal single solvent will show minimal solubility at room temperature, complete dissolution at boiling, and significant crystal formation upon cooling.
-
For a multi-solvent system, identify a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble or insoluble), ensuring the two solvents are miscible.
Data Presentation: Solvent Screening Observations
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at RT (25°C) | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | 10.2 | 100 | |||
| Methanol | 5.1 | 65 | |||
| Ethanol | 4.3 | 78 | |||
| Isopropanol | 3.9 | 82 | |||
| Acetone | 5.1 | 56 | |||
| Ethyl Acetate | 4.4 | 77 | |||
| Dichloromethane | 3.1 | 40 | |||
| Toluene | 2.4 | 111 | |||
| Hexane | 0.1 | 69 |
This table should be filled out based on experimental observations.
Experimental Protocols: Achieving High Purity
Based on the results of the solvent screening, you can proceed with one of the following detailed protocols.
Protocol 1: Single-Solvent Recrystallization
This method is ideal if a solvent is found that meets the criteria of high solubility at an elevated temperature and low solubility at a reduced temperature.
Workflow Visualization:
Caption: Single-Solvent Recrystallization Workflow.
Step-by-Step Methodology:
-
Dissolution: Place the crude 3,3-Di(hydroxymethyl)azetidine in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[6][7]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Multi-Solvent Recrystallization
This technique is employed when no single solvent is suitable. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent to induce precipitation.[3][8][9][10]
Workflow Visualization:
Caption: Multi-Solvent Recrystallization Workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 3,3-Di(hydroxymethyl)azetidine in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Induce Precipitation: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.[8][9][10]
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of the "good" and "poor" solvents (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting and Expert Insights
-
Oiling Out: If the compound comes out of solution as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. To remedy this, try reheating the solution and adding more of the "good" solvent (in a multi-solvent system) or the single solvent, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
-
Poor Recovery: Low recovery can be due to using too much solvent, incomplete crystallization, or filtering the solution while it is still warm. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled before filtration.
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod at the meniscus can also provide a surface for nucleation.
Conclusion: A Pathway to High-Purity Azetidines
The recrystallization of 3,3-Di(hydroxymethyl)azetidine, while potentially challenging due to its high polarity, is a readily achievable purification step with a systematic approach. By carefully selecting a solvent system and adhering to the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can consistently obtain high-purity material, thereby ensuring the reliability and reproducibility of their subsequent research and development efforts.
References
-
University of California, Los Angeles. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
University of Toronto. Recrystallization - Single Solvent. [Link]
-
Organic Syntheses. azetidine. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]
-
Chem 35.1 Organic Chemistry Lab. recrystallization-2.doc.pdf. [Link]
-
ACS Publications. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]
-
California State University, Bakersfield. Recrystallization. [Link]
-
ChemBK. Azetidine, 3,3-dimethyl-. [Link]
-
Chemistry LibreTexts. 3.3E: Experimentally Testing Solvents. [Link]
-
University of Massachusetts. Recrystallization. [Link]
-
Simon Fraser University. 4. Crystallization. [Link]
-
Wikipedia. Azetidine. [Link]
-
University of Ottawa. Experiment 2: Recrystallization. [Link]
-
Cheméo. Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). [Link]
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Application of 3,3-Di(hydroxymethyl)azetidine in the Development of Polymerase Theta Inhibitors
Introduction: The Strategic Imperative for Targeting Polymerase Theta in Oncology
The landscape of precision oncology is continually evolving, with a significant focus on exploiting the intrinsic vulnerabilities of cancer cells. One of the most promising strategies to emerge is the concept of synthetic lethality, which targets redundant cellular pathways that become essential for cancer cell survival in the context of specific genetic mutations. A prime example of this is the success of Poly(ADP-ribose) polymerase (PARP) inhibitors in tumors with deficiencies in the Homologous Recombination (HR) pathway of DNA repair, such as those harboring BRCA1/2 mutations.[1][2][3]
Building on this paradigm, DNA Polymerase Theta (Polθ), encoded by the POLQ gene, has surfaced as a high-value therapeutic target.[2][4][5] Polθ plays a critical role in an alternative, error-prone DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ) or alternative non-homologous end joining (alt-NHEJ).[6][7][8] In healthy cells with proficient HR, Polθ's role is largely redundant. However, in HR-deficient cancer cells, there is an increased reliance on Polθ-mediated MMEJ for survival, creating a synthetic lethal relationship that can be therapeutically exploited.[4][5][9] Inhibition of Polθ in these cancers leads to catastrophic DNA damage and selective cell death, while sparing healthy tissues where Polθ expression is low.[10]
The unique structural and functional characteristics of the azetidine scaffold, a four-membered nitrogen-containing heterocycle, have positioned it as a valuable building block in medicinal chemistry.[11][12][13] Specifically, 3,3-Di(hydroxymethyl)azetidine has emerged as a key structural motif in the design of a novel class of potent and selective Polθ inhibitors.[14][15] Its rigid, three-dimensional structure allows for precise orientation of substituents to optimize interactions within the Polθ active site, while its physicochemical properties can contribute to improved solubility, metabolic stability, and overall pharmacokinetic profiles of the resulting drug candidates.[11]
This technical guide provides a comprehensive overview of the application of 3,3-Di(hydroxymethyl)azetidine in the discovery and development of Polθ inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics. We will delve into the synthetic rationale for utilizing this scaffold, provide detailed protocols for the synthesis of a representative inhibitor, and outline robust methodologies for its biological evaluation.
Part 1: The Role of 3,3-Di(hydroxymethyl)azetidine as a Core Scaffold
The selection of a central scaffold is a critical decision in drug design. The 3,3-disubstituted azetidine core offers several advantages in the context of Polθ inhibition:
-
Structural Rigidity and Vectorial Projection: The strained four-membered ring of azetidine provides a rigid framework. The gem-disubstitution at the 3-position with hydroxymethyl groups projects these functional handles in distinct vectors, allowing for the exploration of different regions of the target's binding pocket. This is crucial for achieving high-affinity interactions and optimizing selectivity.
-
Improved Physicochemical Properties: The incorporation of the polar hydroxymethyl groups can enhance aqueous solubility, a common challenge in drug development. Furthermore, the sp³-rich character of the azetidine ring is often associated with improved metabolic stability and reduced off-target toxicity compared to more aromatic scaffolds.[11]
-
Synthetic Tractability: 3,3-Di(hydroxymethyl)azetidine is a readily accessible starting material, and its functional groups provide convenient handles for derivatization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Part 2: Synthesis of a Representative Polθ Inhibitor
The following is a representative, multi-step protocol for the synthesis of a Polθ inhibitor incorporating the 3,3-Di(hydroxymethyl)azetidine scaffold. This protocol is based on established synthetic methodologies for similar compounds and is intended to be a starting point for further optimization.
Synthetic Workflow Overview
Caption: Generalized synthetic workflow for a Polθ inhibitor.
Protocol 1: Synthesis of a 3,3-Di(hydroxymethyl)azetidine-based Polθ Inhibitor
Materials and Reagents:
-
3,3-Di(hydroxymethyl)azetidine hydrochloride
-
Triethylamine (TEA)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Aryl halide (e.g., 2-fluoro-4-bromopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide
-
Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) (anhydrous)
-
Tetrabutylammonium fluoride (TBAF)
-
Acylating or alkylating agent for final functionalization
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step-by-Step Procedure:
-
Free-basing of 3,3-Di(hydroxymethyl)azetidine:
-
Dissolve 3,3-Di(hydroxymethyl)azetidine hydrochloride (1.0 eq) in a suitable solvent such as DCM.
-
Add triethylamine (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Filter the resulting triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the free base.
-
-
Protection of the Hydroxyl Groups:
-
Dissolve the free base from the previous step in anhydrous DMF.
-
Add imidazole (2.5 eq) and TBDMSCl (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the di-TBDMS protected azetidine.
-
-
N-Arylation (Buchwald-Hartwig Cross-Coupling):
-
To an oven-dried flask, add the protected azetidine (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
-
-
Deprotection of the Hydroxyl Groups:
-
Dissolve the N-arylated intermediate in THF.
-
Add TBAF (1 M in THF, 2.5 eq) dropwise at 0 °C.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to afford the diol.
-
-
Final Functionalization (Example: Acylation):
-
Dissolve the diol in anhydrous DCM.
-
Add a suitable base (e.g., TEA, 2.2 eq) and cool to 0 °C.
-
Add the desired acyl chloride (2.1 eq) dropwise.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC to obtain the final Polθ inhibitor.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 3: Biological Evaluation of Polθ Inhibitors
A series of in vitro and cell-based assays are essential to characterize the potency, selectivity, and mechanism of action of the synthesized inhibitors.
In Vitro Assays
Protocol 2: In Vitro Polθ Polymerase Inhibition Assay (PicoGreen-based) [16][17]
This assay measures the DNA polymerase activity of purified Polθ enzyme.
Principle: The assay quantifies the amount of double-stranded DNA (dsDNA) synthesized by Polθ using a fluorescent dye, PicoGreen, which selectively binds to dsDNA. A decrease in fluorescence intensity in the presence of an inhibitor corresponds to reduced polymerase activity.
Materials:
-
Recombinant full-length human Polθ enzyme
-
Annealed primer/template DNA substrate
-
dNTP mix
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
PicoGreen dsDNA quantitation reagent
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add the Polθ enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the primer/template DNA and dNTP mix.
-
Incubate the plate at 37 °C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the PicoGreen reagent (diluted in TE buffer) to each well.
-
Incubate in the dark for 5 minutes.
-
Read the fluorescence intensity using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays
Protocol 3: Cell Viability Assay in HR-Deficient Cancer Cells
This assay assesses the synthetic lethal effect of the Polθ inhibitor.
Principle: HR-deficient cells (e.g., BRCA1/2-mutant or knockout) are more sensitive to Polθ inhibition than their HR-proficient counterparts. A selective decrease in the viability of HR-deficient cells indicates the desired synthetic lethal interaction.
Materials:
-
HR-proficient (e.g., DLD1 parental) and HR-deficient (e.g., DLD1 BRCA2-/-) cell lines
-
Cell culture medium and supplements
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well white, clear-bottom microplates
Procedure:
-
Seed both HR-proficient and HR-deficient cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72-120 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels, which correlate with the number of viable cells.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to a DMSO-treated control and determine the IC₅₀ values for both cell lines. A significant difference in IC₅₀ values demonstrates synthetic lethality.
Protocol 4: γH2AX Foci Formation Assay for DNA Damage [18]
This assay visualizes DNA double-strand breaks.
Principle: Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DSBs. An increase in the number of nuclear γH2AX foci, detected by immunofluorescence, indicates an accumulation of DNA damage.
Workflow for DNA Damage Assessment:
Caption: Workflow for the γH2AX immunofluorescence assay.
Procedure:
-
Grow HR-deficient cells on glass coverslips in a multi-well plate.
-
Treat the cells with the test compound at a concentration around its cell viability IC₅₀ for a defined period (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS, and block with a suitable blocking buffer.
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in foci number compared to the control indicates inhibitor-induced DNA damage.
Part 4: Data Presentation and Interpretation
The data generated from these assays should be systematically organized to facilitate interpretation and comparison of different compounds.
Table 1: Representative Data for a 3,3-Di(hydroxymethyl)azetidine-based Polθ Inhibitor
| Assay | Endpoint | Result |
| In Vitro Polθ Polymerase Assay | IC₅₀ (nM) | 15 |
| Cell Viability (DLD1 BRCA2-/-) | IC₅₀ (nM) | 50 |
| Cell Viability (DLD1 Parental) | IC₅₀ (nM) | >10,000 |
| Synthetic Lethality Ratio | (IC₅₀ Parental) / (IC₅₀ BRCA2-/-) | >200 |
| γH2AX Foci Formation | Fold increase vs. control | 10-fold |
Conclusion and Future Directions
The 3,3-Di(hydroxymethyl)azetidine scaffold represents a promising starting point for the development of a new generation of Polθ inhibitors. Its favorable structural and physicochemical properties can be leveraged to design potent, selective, and drug-like molecules. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of such inhibitors.
Future work in this area will likely focus on fine-tuning the SAR to further enhance potency and selectivity, as well as optimizing the pharmacokinetic properties to achieve desirable in vivo efficacy and safety profiles. The ultimate goal is to translate these promising preclinical findings into novel therapies that can address the unmet medical need in HR-deficient cancers, potentially in combination with other DNA damage response inhibitors like PARP inhibitors to overcome resistance and improve patient outcomes.[19]
References
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Guffanti, F., et al. (2023). Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy. Journal of Medicinal Chemistry. [Link]
-
Anonymous. (2025). Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers. ACS Publications. [Link]
-
Gupta, G. (2025). Mechanisms Driving Polymerase Theta Essentiality. 2025 BRCA Scientific Symposium. [Link]
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Zhou, J., et al. (2021). A first-in-class Polymerase Theta Inhibitor selectively targets Homologous-Recombination-Deficient Tumors. PubMed Central. [Link]
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Guffanti, F., et al. (2023). Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy. PubMed Central. [Link]
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Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Anonymous. (2025). Breakthrough study sheds light on Pol-theta's role in DNA repair and cancer. Salk Institute. [Link]
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Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ResearchGate. [Link]
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Brosh, R. M. Jr. (2018). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Microhomology-mediated end joining. Wikipedia. [Link]
-
Barszczewska-Pietraszek, G., et al. (2024). Polθ Inhibitor (ART558) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells. PubMed Central. [Link]
-
Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Wood, R. D. (2021). DNA Polymerase θ: A Cancer Drug Target with Reverse Transcriptase Activity. PubMed Central. [Link]
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D'Andrea, A. D. (2020). Inhibition of DNA Repair in Cancer Therapy: Toward a Multi-Target Approach. MDPI. [Link]
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Ceccaldi, R., et al. (2016). Microhomology-mediated end joining: a back-up survival mechanism or dedicated pathway?. PubMed Central. [Link]
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D'Andrea, A. D. (2020). Biomarker-Guided Development of DNA Repair Inhibitors. PubMed. [Link]
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Lee-Theilen, M., et al. (2011). Microhomology-mediated End Joining and Homologous Recombination share the initial end resection step to repair DNA double-strand breaks in mammalian cells. PNAS. [Link]
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Zinder, J. C., et al. (2022). Discovery, Characterization, and Structure-Based Optimization of Small-Molecule In Vitro and In Vivo Probes for Human DNA Polymerase Theta. Journal of Medicinal Chemistry. [Link]
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Heyer, W. D. (2025). Polymerase θ—what does it see, and why does it matter for cancer therapy?. NAR Cancer. [Link]
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Taylor & Francis. (n.d.). MMEJ – Knowledge and References. Taylor & Francis. [Link]
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Champions Oncology. (n.d.). DNA Damage Assays. Champions Oncology. [Link]
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Page, B. D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]
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Hsieh, J. C., et al. (2024). Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors. PubMed Central. [Link]
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Anonymous. (2025). Context-Dependent Regulation of Microhomology-Mediated End Joining in Normal Tissues: Insights into Tissue-Specific Activation of DNA Repair Pathways. bioRxiv. [Link]
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ResearchGate. (n.d.). The Polθ inhibitor ART558 radiosensitizes tumor cells. ResearchGate. [Link]
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3,3-Di(hydroxymethyl)azetidine: A Versatile Scaffold for Novel Ligand Development
Introduction: The Rise of Azetidines in Medicinal Chemistry
In the landscape of modern drug discovery, the azetidine ring has emerged as a privileged scaffold.[1] This four-membered saturated nitrogen-containing heterocycle offers a unique combination of properties that make it highly attractive for the design of novel therapeutics.[2] Its inherent ring strain of approximately 25.4 kcal/mol endows it with a distinct reactivity profile, while its conformational rigidity allows for the precise spatial arrangement of substituents, a critical factor in achieving high-affinity binding to biological targets.[3] The azetidine motif can serve as a bioisosteric replacement for other cyclic amines like pyrrolidine and piperidine, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][4]
Among the diverse array of functionalized azetidines, 3,3-di(hydroxymethyl)azetidine stands out as a particularly versatile building block. The presence of two primary hydroxyl groups at the C3 position provides a gateway for a multitude of chemical transformations, enabling the construction of complex and diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, functionalization, and application of this scaffold, offering detailed protocols for researchers in drug development.
Synthesis of the Core Scaffold: N-Boc-3,3-bis(hydroxymethyl)azetidine
The synthesis of the core scaffold, N-Boc-3,3-bis(hydroxymethyl)azetidine, is a crucial first step. A common and efficient route begins with the commercially available N-Boc-3-azetidinone. The key transformation involves a base-catalyzed aldol reaction with formaldehyde (or its solid polymer, paraformaldehyde).
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Application Note: Leveraging 3,3-Di(hydroxymethyl)azetidine as a Versatile Scaffold for Bioactive Molecule Design
Abstract
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. Small, saturated heterocycles are increasingly sought after as scaffolds due to their ability to impart favorable physicochemical properties and provide defined three-dimensional exit vectors for pharmacophoric groups. Among these, the azetidine ring offers a unique combination of rigidity and stability.[1][2] This application note presents a comprehensive guide to the strategic use of 3,3-di(hydroxymethyl)azetidine, a versatile building block for the design and synthesis of bioactive molecules. We will explore the inherent advantages of this scaffold, provide detailed synthetic protocols for its derivatization, and outline a workflow for the biological evaluation of the resulting compounds, thereby equipping researchers with the knowledge to effectively incorporate this valuable moiety into their drug discovery programs.
The 3,3-Di(hydroxymethyl)azetidine Scaffold: Rationale and Strategic Advantages
The four-membered azetidine ring is a privileged motif in medicinal chemistry, appearing in numerous bioactive compounds.[1][3] Its strained nature provides a rigid core that can help to pre-organize appended functional groups for optimal interaction with a biological target, a critical factor in enhancing binding affinity and selectivity.
The 3,3-di(hydroxymethyl)azetidine scaffold builds upon this foundation by incorporating two primary hydroxyl groups at the C3 position. This unique geminal-diol-like arrangement offers several distinct advantages for a rational drug design campaign:
-
Precise Vectorial Display: The two hydroxyl groups act as independent synthetic handles, allowing for the precise and spatially-defined projection of substituents into three-dimensional space. This "di-vectoral" display is invaluable for probing complex binding pockets and establishing robust Structure-Activity Relationships (SAR).
-
Modulation of Physicochemical Properties: The inherent polarity of the two hydroxyl groups can enhance aqueous solubility. These groups can be strategically masked or derivatized to fine-tune a molecule's lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity, thereby optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Versatile Synthetic Hub: The primary hydroxyls are readily functionalized through a wide range of well-established chemical transformations, including etherification, esterification, and activation for nucleophilic displacement. This allows for the rapid generation of diverse chemical libraries from a single, common core.
-
Bioisosteric Replacement: The azetidine core can serve as a bioisostere for other cyclic systems, offering a novel chemical space with potentially improved properties. For instance, 3-hydroxymethyl-azetidine has been effectively used as a bio-isostere of pyrrolidin-3-ol in the development of potent enzyme inhibitors.[4]
Caption: Key structural features of the 3,3-di(hydroxymethyl)azetidine scaffold.
Synthetic Strategies and Derivatization Pathways
The true power of the 3,3-di(hydroxymethyl)azetidine scaffold lies in its synthetic tractability. The azetidine nitrogen and the two C3-hydroxymethyl groups can be modified independently or concurrently to build molecular complexity. A generalized workflow involves initial protection of the azetidine nitrogen, followed by functionalization of the hydroxyl groups, and concluding with deprotection or further modification at the nitrogen.
Caption: General synthetic workflow for derivatizing the scaffold.
Application Protocol: Synthesis of a Di-Ether Model Library
This section provides a detailed, self-validating protocol for the synthesis of a small library of di-ether derivatives. The causality behind each step is explained to ensure robust and reproducible results.
Protocol 1: N-Protection of 3,3-Di(hydroxymethyl)azetidine
Rationale: Protection of the secondary amine is critical to prevent it from competing with the hydroxyl groups in subsequent alkylation reactions. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under basic conditions (used for etherification) and its facile removal under acidic conditions.
Materials:
-
3,3-Di(hydroxymethyl)azetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 3,3-di(hydroxymethyl)azetidine hydrochloride (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir for 15 minutes at room temperature to liberate the free base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes. Causality: Slow addition prevents a rapid exotherm and ensures complete reaction.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine. Causality: This removes unreacted starting materials and acidic/basic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain pure tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate.
Protocol 2: Synthesis of Di-Ethers via Williamson Ether Synthesis
Rationale: The Williamson ether synthesis is a robust method for forming ethers. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the hydroxyl groups to form the more nucleophilic alkoxides, driving the reaction to completion.
Materials:
-
N-Boc-3,3-di(hydroxymethyl)azetidine (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (2.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add NaH (2.5 eq) to a flame-dried flask. Wash with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF or DMF to the flask and cool to 0 °C.
-
Add a solution of N-Boc-3,3-di(hydroxymethyl)azetidine (1.0 eq) in the same anhydrous solvent dropwise. Causality: Hydrogen gas is evolved; slow addition is crucial for safety and control.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the di-alkoxide.
-
Add the alkyl halide (2.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aq. NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the desired N-Boc protected di-ether derivative.
Protocol 3: N-Deprotection to Yield Final Compounds
Rationale: Removal of the Boc group is achieved under strong acidic conditions, which cleave the carbamate bond. Trifluoroacetic acid (TFA) is effective and volatile, simplifying workup.
Procedure:
-
Dissolve the purified N-Boc di-ether (1.0 eq) in DCM.
-
Add TFA (10-20 eq) and stir at room temperature for 1-3 hours. Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its TFA salt.
-
Filter the solid and wash with cold diethyl ether to obtain the final product. Alternatively, neutralize with a base (e.g., NaHCO₃) and extract the free base for further use.
| Compound ID | Alkyl Halide (R-X) | Yield (Protocol 2, %) | Yield (Protocol 3, %) | Mass Spec (M+H)⁺ |
| LIB-001 | Benzyl Bromide | 85 | 92 | 298.18 |
| LIB-002 | Ethyl Iodide | 78 | 95 | 174.15 |
| LIB-003 | 4-Fluorobenzyl Chloride | 81 | 90 | 334.16 |
Table 1: Example data for a model library synthesis. Yields and mass spec data are hypothetical and serve as a template for data recording.
Application Protocol: Biological Evaluation Workflow
Once a library of compounds is synthesized, a systematic biological evaluation is required. The following workflow is based on the discovery of azetidine-based STAT3 inhibitors, demonstrating a real-world application.[5][6]
Background: The STAT3 Signaling Pathway Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many cancers.[6] Its activation involves phosphorylation, dimerization via SH2 domains, nuclear translocation, and DNA binding to promote the transcription of genes involved in cell proliferation and survival. Inhibiting the STAT3:STAT3 dimerization is a key therapeutic strategy.
Caption: Simplified STAT3 signaling pathway showing the inhibition point.
Protocol 4: Primary Screen - Electrophoretic Mobility Shift Assay (EMSA)
Rationale: EMSA is a direct biochemical assay that measures the DNA-binding activity of a transcription factor. It is an ideal primary screen to identify compounds that disrupt STAT3's function, regardless of the specific mechanism (e.g., dimerization or DNA binding interference).[5]
Materials:
-
Nuclear extracts from a cancer cell line with high STAT3 activity (e.g., MDA-MB-231).
-
Synthesized azetidine library compounds dissolved in DMSO.
-
Biotin-labeled, double-stranded DNA probe containing the STAT3 consensus binding site.
-
Poly(dI-dC) (non-specific competitor DNA).
-
Binding buffer.
-
Streptavidin-HRP conjugate and chemiluminescent substrate.
Procedure:
-
Binding Reaction Setup: In separate tubes, combine nuclear extract, binding buffer, and poly(dI-dC).
-
Compound Incubation: Add increasing concentrations of the test compounds (or DMSO vehicle control) to the tubes. Incubate at room temperature for 30 minutes. Causality: This pre-incubation allows the inhibitor to bind to its target (STAT3) before the DNA probe is introduced.
-
Probe Addition: Add the biotin-labeled DNA probe to each reaction and incubate for a further 20 minutes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis.
-
Transfer and Detection: Transfer the separated complexes to a nylon membrane. Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensity corresponding to the STAT3-DNA complex. Calculate the concentration of the compound that causes 50% inhibition of DNA binding (IC₅₀).
| Compound ID | R Group (from R-X) | EMSA IC₅₀ (µM) | Cell Viability EC₅₀ (µM) |
| LIB-001 | Benzyl | 1.5 | 5.2 |
| LIB-002 | Ethyl | >50 | >50 |
| LIB-003 | 4-Fluorobenzyl | 0.8 | 2.1 |
Table 2: Example biological data. SAR from this hypothetical data suggests that aromatic substituents are preferred over aliphatic ones, and electron-withdrawing groups (Fluorine) may enhance potency.
Conclusion
The 3,3-di(hydroxymethyl)azetidine scaffold is a powerful and versatile tool for the design of novel bioactive molecules. Its rigid core, combined with the di-vectoral display of substituents from the C3 position, provides an exceptional platform for exploring chemical space and optimizing molecular interactions with biological targets. The straightforward and robust synthetic protocols outlined in this note enable the rapid generation of diverse compound libraries. When coupled with a systematic biological evaluation workflow, this scaffold can significantly accelerate hit-to-lead campaigns and contribute to the discovery of new therapeutic agents.
References
-
Mehra, V., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Gámez-Montaño, R., & Pannecoucke, X. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Salah, E., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Salah, E., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central, NIH. [Link]
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Bioisosteric replacement of ketones with three-dimensional (3D) motifs, such as oxetanes and azetidines. ResearchGate. [Link]
-
Shergalis, A., et al. (2020). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. [Link]
-
Enamine. (2021). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. [Link]
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Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold
An In-Depth Guide to the Etherification of 3,3-Di(hydroxymethyl)azetidine: Protocols and Mechanistic Insights
Azetidines, four-membered nitrogen-containing heterocycles, have become a cornerstone in modern medicinal chemistry. Their inherent ring strain and rigid, three-dimensional structure offer a unique advantage in drug design, often leading to improved physicochemical and pharmacokinetic properties such as metabolic stability, solubility, and binding affinity for biological targets.[1][2] Specifically, the 3,3-di(hydroxymethyl)azetidine motif serves as a versatile and sp³-rich building block, enabling the exploration of chemical space in multiple vectors from a single, conformationally restricted core. The conversion of its twin hydroxyl groups into ether functionalities unlocks a vast potential for creating novel molecular architectures, acting as key intermediates, or serving as effective bio-isosteres for other chemical groups.[3]
This guide provides a comprehensive overview of the primary methodologies for the etherification of 3,3-di(hydroxymethyl)azetidine, offering detailed, field-proven protocols for researchers in drug discovery and chemical synthesis. We will delve into the mechanistic underpinnings of each method, discuss the critical considerations for success, and provide a comparative analysis to aid in experimental design.
Core Consideration: The Imperative of N-Protection
Before undertaking any etherification, it is crucial to protect the secondary amine of the azetidine ring. The nitrogen atom is nucleophilic and will readily compete with the hydroxyl groups in alkylation reactions, leading to undesired N-alkylation products. The tert-butyloxycarbonyl (Boc) group is the most common and effective protecting group for this purpose. It is stable under the basic and neutral conditions required for most etherification reactions and can be readily removed under acidic conditions when desired. All protocols described herein assume the use of N-Boc-3,3-di(hydroxymethyl)azetidine as the starting material.
Methodology I: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and classical method for forming ethers, proceeding via an Sₙ2 mechanism. The reaction involves the deprotonation of the alcohol(s) with a strong base to form a highly nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[4][5][6]
Mechanistic Rationale & Causality
The choice of a strong, non-nucleophilic base is critical. Sodium hydride (NaH) is ideal as it irreversibly deprotonates the alcohol, driving the reaction forward by evolving hydrogen gas. The use of a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is necessary to solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.[7] The reaction is highly sensitive to steric hindrance; therefore, it is most effective with primary alkyl halides to avoid the competing E2 elimination pathway.[4] For a diol like our substrate, stoichiometry is key to controlling the outcome (mono- vs. di-etherification). Using a slight excess of base and alkyl halide per hydroxyl group will favor the formation of the diether.
Caption: Workflow for Williamson Ether Synthesis.
Protocol: Synthesis of N-Boc-3,3-bis(methoxymethyl)azetidine
| Parameter | Value |
| Reactants | N-Boc-3,3-di(hydroxymethyl)azetidine, Sodium Hydride (60% in oil), Methyl Iodide |
| Stoichiometry | 1.0 equiv Diol, 2.2 equiv NaH, 2.5 equiv MeI |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-90% |
Materials & Equipment:
-
Round-bottom flask, magnetic stirrer, stirring bar
-
Nitrogen/Argon inlet, septa, needles/syringes
-
Ice bath
-
N-Boc-3,3-di(hydroxymethyl)azetidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, silica gel for chromatography
Step-by-Step Procedure:
-
Preparation: Add N-Boc-3,3-di(hydroxymethyl)azetidine (1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with nitrogen or argon.
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the diol (concentration approx. 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equiv) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a thick slurry.
-
Alkylation: Cool the mixture back down to 0 °C. Add methyl iodide (2.5 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure diether product.
Self-Validation & Troubleshooting:
-
Incomplete reaction: Ensure the THF is anhydrous and that the NaH is fresh and active. Extend reaction time if necessary.
-
Mono-ether side product: If significant mono-ether is observed, the amount of NaH or alkyl halide may have been insufficient. The mono-ether can typically be separated by chromatography.
-
Low yield: The alkyl halide may be too sterically hindered, leading to elimination. Consider using a more reactive halide (I > Br > Cl).
Methodology II: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of functional groups, including ethers, under mild, neutral conditions.[8] It is particularly useful for substrates that are sensitive to the strong bases used in the Williamson synthesis. The reaction proceeds through an alkoxyphosphonium salt intermediate with a complete inversion of stereochemistry at the alcohol carbon.[9]
Mechanistic Rationale & Causality
The reaction is a redox process involving triphenylphosphine (PPh₃) as the reductant and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), as the oxidant.[9] PPh₃ and DEAD first react to form a betaine intermediate. This highly reactive species protonates the alcohol, which then attacks the activated phosphorus atom to form an alkoxyphosphonium salt. This salt is an excellent leaving group, setting the stage for an Sₙ2 displacement by a suitable nucleophile. When another alcohol is used as the nucleophile for ether synthesis, its pKa should be lower than or similar to that of the substrate alcohol for efficient reaction.
Caption: The catalytic cycle of the Mitsunobu reaction.
Protocol: Synthesis of N-Boc-3,3-bis(phenoxymethyl)azetidine
Materials & Equipment:
-
Round-bottom flask, magnetic stirrer, stirring bar
-
Nitrogen/Argon inlet, septa, needles/syringes
-
Ice bath
-
N-Boc-3,3-di(hydroxymethyl)azetidine
-
Triphenylphosphine (PPh₃)
-
Phenol
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF
-
Dichloromethane (DCM), hexanes
-
Rotary evaporator, silica gel for chromatography
Step-by-Step Procedure:
-
Preparation: To a solution of N-Boc-3,3-di(hydroxymethyl)azetidine (1.0 equiv), phenol (2.2 equiv), and triphenylphosphine (2.2 equiv) in anhydrous THF, add a magnetic stir bar and place under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add DIAD (2.2 equiv) dropwise to the stirred solution over 20-30 minutes. A color change and/or the formation of a precipitate is often observed.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced DIAD).
-
Method A (Direct Chromatography): Directly load the crude residue onto a silica gel column and elute with a hexanes/ethyl acetate gradient.
-
Method B (Precipitation): Add a minimal amount of cold DCM to the residue and then add a large volume of hexanes or diethyl ether to precipitate the triphenylphosphine oxide. Filter the solid and concentrate the filtrate before chromatographic purification.
-
-
Final Product: Collect and combine the pure fractions and remove the solvent under reduced pressure to obtain the desired diether.
Self-Validation & Troubleshooting:
-
Low Yield/No Reaction: Ensure all reagents are pure and solvents are anhydrous. The pKa of the nucleophile is critical; very weakly acidic nucleophiles may not react efficiently.
-
Difficult Purification: The byproducts can be challenging to remove. Using polymer-supported PPh₃ or modified azodicarboxylates can simplify workup.
-
Regioselectivity Issues (for mono-etherification): Achieving selective mono-etherification of a symmetrical diol is difficult under Mitsunobu conditions and often results in a mixture of starting material, mono-ether, and di-ether.[10] Careful control of stoichiometry (using ~1 equiv of reagents) is required, but separation will likely be necessary.
Methodology III: Acid-Catalyzed Etherification
Acid-catalyzed etherification is typically used for the synthesis of symmetrical ethers from primary alcohols or for reactions involving a tertiary alcohol that can form a stable carbocation intermediate.[11][12]
Mechanistic Rationale & Causality
For a primary diol like N-Boc-3,3-di(hydroxymethyl)azetidine, reaction with another primary alcohol under acidic conditions to form an unsymmetrical ether is generally inefficient due to competing self-condensation.[11] However, this method is viable when reacting the diol with an alcohol that readily forms a stable carbocation, such as tert-butanol. In this case, the reaction proceeds via an Sₙ1 mechanism. A strong acid (e.g., H₂SO₄) protonates the tert-butanol, which then loses water to form a stable tertiary carbocation. This electrophile is then trapped by the nucleophilic hydroxyl groups of the azetidine diol.
Comparative Analysis of Etherification Methods
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Acid-Catalyzed Etherification |
| Reaction Type | Sₙ2 | Redox / Sₙ2 | Sₙ1 (with tert-alcohols) |
| Key Reagents | Strong Base (NaH), Alkyl Halide | PPh₃, DEAD/DIAD | Strong Acid (H₂SO₄), Alcohol |
| Conditions | Basic, 0 °C to RT | Neutral, Mild, 0 °C to RT | Acidic, often requires heat |
| Advantages | High-yielding, uses common reagents, well-established. | Mild conditions, tolerates sensitive functional groups, stereospecific inversion. | Simple reagents, useful for specific ethers (e.g., t-butyl). |
| Limitations | Requires strong base, not suitable for base-sensitive substrates, limited to primary/methyl halides. | Byproduct removal can be difficult, reagents are expensive, stoichiometry can be complex for diols. | Limited scope, risk of side reactions (elimination, rearrangement), not suitable for acid-labile substrates (like Boc-groups without care). |
Conclusion
The etherification of 3,3-di(hydroxymethyl)azetidine offers a powerful strategy for generating structurally diverse and valuable molecules for drug discovery and development. The choice of synthetic method is paramount and depends critically on the desired ether structure and the overall chemical compatibility of the substrate. The Williamson ether synthesis remains the workhorse for simple alkyl ethers, while the Mitsunobu reaction provides a milder alternative for more complex or sensitive systems. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently and efficiently synthesize novel azetidine-based ethers to advance their scientific programs.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). PubMed. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]
-
Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]
-
Mitsunobu Reaction. (2019). Organic Chemistry Portal. [Link]
-
Mitsunobu Reagent [Triphenylphosphine(TPP) and Diethyl Azodi-carboxylate (DEAD)/Diisopropyl azodicarboxylate(DIAD)]. (2025). ResearchGate. [Link]
-
Regioselective esterification of vicinal diols on monosaccharide derivatives via Mitsunobu reactions. (2008). PubMed. [Link]
-
Alcohols To Ethers via Acid Catalysis. (2014). Master Organic Chemistry. [Link]
-
ether synthesis through acid-catalysis. (2018). YouTube. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Di(hydroxymethyl)azetidine
Welcome to the technical support guide for the synthesis of 3,3-Di(hydroxymethyl)azetidine. This resource is designed for chemists and drug development professionals navigating the complexities of synthesizing this valuable, yet challenging, building block. The inherent ring strain of the azetidine core, combined with the geminal diol functionality, presents unique synthetic hurdles.[1][2] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in established chemical principles and validated protocols.
General Troubleshooting Workflow
Before diving into specific FAQs, it's beneficial to have a high-level view of the synthetic process and its potential failure points. The following diagram outlines a typical synthetic sequence and directs you to the relevant troubleshooting section.
Caption: General workflow for 3,3-Di(hydroxymethyl)azetidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My azetidine ring-closing reaction has a very low yield, and I'm observing significant amounts of polymeric byproduct. What's going wrong?
Answer:
This is the most common challenge in azetidine synthesis. The low yield is primarily due to two factors: the high ring strain of the four-membered ring, which makes its formation thermodynamically unfavorable, and competing intermolecular side reactions (polymerization) that are often kinetically favored.[1][3]
Core Problem: The rate of intermolecular reaction between your acyclic precursor molecules is outpacing the rate of the desired intramolecular cyclization.
Troubleshooting Steps & Solutions:
-
Employ High Dilution: This is a critical, field-proven technique. By significantly increasing the solvent volume, you decrease the concentration of the precursor, thereby reducing the probability of intermolecular collisions. The intramolecular reaction, being concentration-independent, becomes the dominant pathway.
-
Expert Insight: Start with a concentration of 0.01-0.05 M. It is often beneficial to use a syringe pump to add the precursor solution to a large volume of heated, stirring solvent over several hours. This maintains a state of pseudo-dilution throughout the reaction.
-
-
Optimize the N-Protecting Group: The choice of the nitrogen protecting group is paramount. A bulky protecting group can sterically hinder intermolecular reactions.
-
Benzhydryl (Bh) or Trityl (Tr): These are excellent choices. Their steric bulk effectively shields the nitrogen nucleophile, favoring the intramolecular pathway.
-
Tosyl (Ts): While common, the electron-withdrawing nature of the tosyl group can reduce the nucleophilicity of the nitrogen, potentially slowing the desired cyclization and requiring harsher conditions.
-
Boc (tert-Butoxycarbonyl): Can be effective, but may not provide sufficient steric hindrance in all cases.
-
-
Choice of Leaving Groups: The efficiency of the intramolecular SN2 reaction depends on having excellent leaving groups.
-
Recommended: Mesylates (-OMs) or Tosylates (-OTs) are superior to halides (Br, Cl). They are readily displaced and can be formed under mild conditions from the corresponding diol precursor. Some methods even utilize in-situ generated bis-triflates.[4]
-
Validated Protocol Example (Conceptual):
This protocol illustrates the key principles for the cyclization of a generic N-protected di-tosylate precursor.
| Step | Action | Rationale |
| 1 | Equip a 2L round-bottom flask with a mechanical stirrer, condenser, and a syringe pump. | Large volume is essential for high dilution. |
| 2 | Add 1L of anhydrous Acetonitrile to the flask and heat to reflux. | Anhydrous conditions prevent side reactions. Acetonitrile is a good polar aprotic solvent for SN2 reactions. |
| 3 | In a separate flask, dissolve the N-Protected-2,2-bis(tosyloxymethyl)propylamine precursor (1.0 eq) in 250 mL of anhydrous Acetonitrile. | Prepares the solution for slow addition. |
| 4 | Add a non-nucleophilic base, such as Potassium Carbonate (K2CO3, 3.0 eq), to the refluxing solvent. | The base is required to ensure the amine is deprotonated and nucleophilic. K2CO3 is a common choice. |
| 5 | Using the syringe pump, add the precursor solution to the refluxing mixture over 8-10 hours. | This is the key step. Slow addition maintains pseudo-high dilution, minimizing polymerization.[3] |
| 6 | After addition is complete, continue to reflux for an additional 12-24 hours, monitoring by TLC/LC-MS. | Ensures the reaction goes to completion. |
| 7 | Cool, filter off the base, and concentrate in vacuo. Proceed with purification. | Standard workup procedure. |
FAQ 2: I'm struggling to synthesize the acyclic precursor. How can I efficiently create the C(CH₂OH)₂ moiety?
Answer:
Constructing the quaternary carbon center with two hydroxymethyl groups is a significant challenge. The most reliable methods start from commercially available materials that already contain the core structure.
Core Problem: Creating a sterically hindered quaternary carbon center via sequential alkylations is often low-yielding.
Recommended Synthetic Routes:
-
From Diethyl Malonate: This is a classic and robust approach. Diethyl malonate serves as a C3 building block.[5][6]
-
Step A: Dialkylation: Diethyl malonate can be sequentially alkylated, but a more common approach for this specific target involves reacting it with formaldehyde to install the hydroxymethyl groups.
-
Step B: Reduction: The ester groups are then reduced to the corresponding primary alcohols, typically using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Step C: Functionalization: The resulting diol can then be converted to a di-tosylate or di-halide for the subsequent cyclization step.
-
-
From Serinol or similar precursors: It is sometimes possible to start from amino acids like serine, which already contain a hydroxyl and an amino group in the correct relative positions, although this often requires more complex manipulations to build the final carbon skeleton.
Illustrative Workflow from Diethyl Malonate:
Caption: Synthetic pathway from diethyl malonate.
FAQ 3: My final deprotection step is failing or giving me a complex mixture. How can I cleanly remove the N-protecting group?
Answer:
The stability of the azetidine ring and the polarity of the final product make deprotection a delicate step. The choice of deprotection conditions must be fully compatible with both the N-protecting group and the sensitive functionalities of the molecule.
Core Problem: Deprotection conditions are either too harsh, leading to ring-opening or other side reactions, or they are incomplete.
Protecting Group Strategy and Deprotection Conditions:
The key is to select an N-protecting group during the planning phase that can be removed under orthogonal conditions to any other protecting groups used.
| Protecting Group | Deprotection Method | Advantages | Disadvantages/Troubleshooting |
| Benzyl (Bn) | Catalytic Hydrogenolysis (H₂, Pd/C) | Very clean; byproduct is toluene. | Catalyst can be poisoned. Ensure high-purity substrate. If reaction stalls, filter and add fresh catalyst. |
| Boc | Acidolysis (TFA in DCM, or HCl in Dioxane) | Easy to perform. | Strong acid can potentially promote side reactions. The final product is often isolated as a salt (e.g., TFA or HCl salt), which can aid in purification. |
| Benzhydryl (Bh) | Hydrogenolysis or Strong Acidolysis | Provides good steric hindrance during cyclization. | Can be more difficult to remove than a simple benzyl group. May require higher catalyst loading or longer reaction times. |
| Tosyl (Ts) | Reductive Cleavage (e.g., Sodium in liquid ammonia, Sodium naphthalenide) | - | Not recommended for this target. These conditions are often too harsh and can lead to undesired reductions or decomposition. |
Expert Recommendation:
For this specific target, catalytic hydrogenolysis of an N-benzyl or N-benzhydryl group is the preferred method. It is exceptionally clean and proceeds under neutral conditions, which preserves the integrity of the azetidine ring and the hydroxymethyl groups.
Protocol: Hydrogenolytic Deprotection of N-Benzyl-3,3-di(hydroxymethyl)azetidine
-
Setup: In a flask suitable for hydrogenation, dissolve the N-benzyl protected azetidine (1.0 eq) in Methanol (approx. 0.1 M).
-
Catalyst: Carefully add Palladium on Carbon (10% Pd/C, ~10 mol% by weight) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Reaction: Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.
-
Isolation: Concentrate the filtrate in vacuo. The resulting residue is the crude 3,3-Di(hydroxymethyl)azetidine. Due to its high polarity, it may not require further purification or can be purified as described in FAQ 4.
FAQ 4: The final product is extremely polar and water-soluble. How can I effectively purify it?
Answer:
The purification of 3,3-Di(hydroxymethyl)azetidine is a significant challenge due to its high polarity, which makes standard silica gel chromatography difficult.[7][8] The compound tends to have low solubility in typical organic solvents and may streak or remain at the baseline on a silica TLC plate.[7]
Core Problem: The analyte has very strong interactions with polar stationary phases (like silica) and poor solubility in mobile phases with low-to-moderate polarity.
Troubleshooting Purification Strategies:
-
Reverse-Phase Chromatography (C18): This is often the most effective method.
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of Water and Methanol or Acetonitrile. A small amount of an additive like formic acid or ammonia may be needed to improve peak shape, depending on whether you are isolating the free base or a salt.
-
Challenge: Removing the large volume of water from the collected fractions can be tedious. Lyophilization (freeze-drying) is the ideal method if available.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds.[9]
-
Stationary Phase: A polar phase like bare silica or an amino- or diol-functionalized phase.
-
Mobile Phase: A high concentration of an organic solvent (like Acetonitrile) with a small amount of an aqueous buffer. Elution is typically achieved by increasing the aqueous component.
-
-
Ion-Exchange Chromatography: Since the product is an amine, it can be purified using a cation-exchange resin.[10]
-
Process: The crude material is loaded onto an acidic cation-exchange column (e.g., Dowex® 50WX8). Non-basic impurities are washed away. The desired product is then eluted by washing the column with a basic solution, such as aqueous ammonia.
-
Expert Insight: This method is highly effective for removing non-ionic impurities. The volatile ammonia can be removed in vacuo to yield the pure free base.
-
-
Recrystallization/Precipitation as a Salt: If the free base is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or oxalate) can induce crystallization.
-
Protocol: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., Methanol or Ethanol). Add a solution of HCl in ether or a solution of oxalic acid until precipitation is complete. The resulting crystalline salt can be collected by filtration and is often significantly purer.
-
References
-
Al-Zoubi, R. M., & Al-Jammal, W. R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
- Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular.... [Link]
-
Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Ye, Z. S., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
ResearchGate. (n.d.). Digonal ring closures for the synthesis of azetidines a Original and.... [Link]
-
ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. [Link]
-
Organic Syntheses. (n.d.). diethyl acetamidomalonate. [Link]
-
PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]
-
National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]
-
PubMed Central. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]
-
ChemRxiv. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. [Link]
-
Scholarly Publications Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry. [Link]
-
ResearchGate. (n.d.). Synthetic routes from diazidated diethyl malonate 3 to separate.... [Link]
-
IntechOpen. (n.d.). Azetidine Synthesis. [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. [Link]
-
ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diaion.com [diaion.com]
Technical Support Center: Synthesis of 3,3-Di(hydroxymethyl)azetidine
Welcome to the technical support center for the synthesis of 3,3-Di(hydroxymethyl)azetidine. This valuable building block is integral to medicinal chemistry and drug development, often serving as a rigid scaffold or a bioisostere for other functional groups.[1] However, its synthesis, typically involving the reduction of a diester precursor, presents several challenges that can impact yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your experimental outcomes.
Overview of the Primary Synthetic Route
The most common and reliable method for synthesizing 3,3-Di(hydroxymethyl)azetidine involves the reduction of a protected azetidine-3,3-dicarboxylate diester. The nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) or Benzyl (Bn) to prevent side reactions. Lithium aluminum hydride (LiAlH₄) is the reducing agent of choice due to its high reactivity.[2]
The general transformation is as follows:
Caption: General workflow for the synthesis of 3,3-Di(hydroxymethyl)azetidine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Category 1: Low or No Product Yield
Question: My LiAlH₄ reduction of diethyl 1-tert-butoxycarbonylazetidine-3,3-dicarboxylate resulted in a very low yield of the desired diol. What are the most likely causes?
Answer: A low yield in this powerful reduction reaction typically points to one of three areas: the quality of your reagents, the reaction conditions, or, most commonly, the workup procedure.
-
Cause A: Inactive Reducing Agent
-
Why it happens: Lithium aluminum hydride is extremely reactive and decomposes upon exposure to atmospheric moisture.[2][3] Using old or improperly stored LiAlH₄ is a primary cause of failed reductions.
-
Solution:
-
Use Fresh Reagent: Always use freshly opened LiAlH₄ or reagent from a properly sealed container stored in a desiccator.
-
Ensure Anhydrous Conditions: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone).[2] Any moisture will quench the LiAlH₄, reducing its effective molar quantity and generating hydrogen gas.[3]
-
-
-
Cause B: Improper Reaction Temperature
-
Why it happens: The reduction of esters with LiAlH₄ is highly exothermic.[3] Adding the hydride too quickly to the ester solution, or vice-versa, can cause the reaction temperature to rise uncontrollably. This can lead to side reactions and degradation of the starting material or product.
-
Solution:
-
Control the Addition: Cool the reaction vessel to 0 °C using an ice bath.
-
Choose the Right Addition Method: For optimal control, add a solution of the ester dropwise to a stirred suspension of LiAlH₄ in THF. Alternatively, for very sensitive substrates, an "inverse addition" (adding the hydride to the ester) can be used to keep the reducing agent from ever being in large excess, though this is less common for this specific transformation.[4]
-
-
-
Cause C: Inefficient Workup and Product Sequestration
-
Why it happens: This is the most frequent and often overlooked cause of low yields. After the reduction, the product exists as a lithium/aluminum alkoxide complex. Improper quenching can lead to the formation of a gelatinous aluminum hydroxide precipitate that physically traps the highly polar diol product, making extraction nearly impossible.
-
Solution: The Fieser Workup The Fieser method is a trusted procedure for breaking down the aluminum complexes into a granular, easily filterable solid.[3][5] For a reaction performed with X grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C.
-
Slowly and cautiously add X mL of water.
-
Add X mL of 15% aqueous NaOH solution.
-
Add 3X mL of water.
-
Remove the cooling bath and stir the mixture vigorously for 30-60 minutes at room temperature. A white, granular precipitate should form.
-
Add anhydrous magnesium sulfate or sodium sulfate, stir for another 15 minutes, and filter the solid salts through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
-
Caption: Decision workflow for troubleshooting low product yield.
Category 2: Product Isolation & Purification
Question: I have confirmed product formation by LC-MS, but I am struggling to extract it from the aqueous layer and purify it. What are the best practices?
Answer: 3,3-Di(hydroxymethyl)azetidine is a highly polar, water-soluble compound. Its two hydroxyl groups and the nitrogen atom make it behave more like a complex amino alcohol than a typical small molecule, leading to poor partitioning into common organic solvents like ethyl acetate or dichloromethane (DCM).
-
Problem A: Poor Extraction Efficiency
-
Why it happens: The high polarity of the diol gives it a strong affinity for the aqueous phase.
-
Solutions:
-
Solvent Mixtures: Use a more polar solvent mixture for extraction. A 9:1 or 4:1 mixture of DCM:Isopropanol or DCM:Methanol can significantly improve partitioning.
-
Continuous Extraction: If available, a continuous liquid-liquid extractor can be highly effective for pulling the polar product out of the aqueous phase over several hours.
-
Salting Out: Saturating the aqueous layer with NaCl or K₂CO₃ can decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer.
-
-
-
Problem B: Purification by Column Chromatography
-
Why it happens: The compound's high polarity causes it to stick irreversibly to standard silica gel or streak badly, making purification difficult.
-
Solutions:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it with your eluent containing a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5-1%) to neutralize acidic sites on the silica surface.
-
Use a Steep Polarity Gradient: A typical eluent system is DCM/Methanol/Ammonium Hydroxide (e.g., starting from 95:5:0.5 and grading to 80:20:1).
-
Alternative Stationary Phases: If silica fails, consider using alumina (basic) or a bonded-phase media like an amine-functionalized column, which is designed for polar compounds.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent, though more advanced, technique for this class of molecule.[6][7]
-
-
| Parameter | Standard Silica Gel | Amine-Treated Silica | Alumina (Basic) |
| Interaction | Primarily polar (H-bonding) | Mixed-mode, reduced acidity | Primarily polar, basic surface |
| Typical Eluent | DCM/MeOH | DCM/MeOH (+ NH₄OH) | Ethyl Acetate/Hexanes -> DCM/MeOH |
| Best For | Neutral to weakly basic compounds | Basic, polar compounds | Basic, moderately polar compounds |
| Risk | Irreversible adsorption, streaking | Good for azetidines | Can be less predictable |
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is better for this synthesis: Boc or Benzyl (Bn)? Both are effective. The choice depends on your overall synthetic plan.
-
Boc (tert-butyloxycarbonyl): Generally preferred. It is stable to the basic/nucleophilic conditions of the LiAlH₄ reduction and is easily removed post-reduction with a simple acid treatment (e.g., TFA in DCM or HCl in Dioxane). The starting material, diethyl 1-tert-butoxycarbonylazetidine-3,3-dicarboxylate, is commercially available.[8][9]
-
Benzyl (Bn): Also stable to LiAlH₄. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a very clean reaction. This may be advantageous if your final molecule is sensitive to strong acid.
Q2: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄? No. Sodium borohydride is not a sufficiently powerful reducing agent to reduce esters to alcohols.[2][10] Its use will result in no reaction or extremely low conversion. LiAlH₄ is required for this transformation.
Q3: My final product appears unstable and decomposes over time. How should it be stored? While the diol itself is reasonably stable, free azetidines can be susceptible to degradation, particularly ring-opening, under acidic conditions or polymerization over long-term storage.[11] For best results:
-
Storage: Store the purified compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage).
-
Salt Formation: If the free base is an oil or proves difficult to handle, consider converting it to a stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt, which are often crystalline and less prone to decomposition.
Q4: How do I confirm the identity and purity of my final 3,3-Di(hydroxymethyl)azetidine? Standard analytical techniques are sufficient:
-
¹H and ¹³C NMR: This is the primary method for structural confirmation. In CDCl₃, expect to see signals for the two equivalent CH₂OH groups and the two equivalent CH₂ groups of the azetidine ring. The protons of the hydroxyl groups may be broad or exchange with D₂O.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) will show a clear [M+H]⁺ peak for the molecular ion.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., a C18 column for the salt form or a HILIC column for the free base) coupled with a detector like an Evaporative Light Scattering Detector (ELSD) or MS is ideal for assessing purity.
Reference Protocol: LiAlH₄ Reduction of Diethyl 1-Boc-azetidine-3,3-dicarboxylate
Disclaimer: This protocol is a representative example. All laboratory work should be performed by trained personnel with appropriate safety precautions. LiAlH₄ reacts violently with water and is pyrophoric.[3]
Materials:
-
Diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄), powder
-
Anhydrous Tetrahydrofuran (THF)
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (2.5 equivalents) and suspend it in anhydrous THF (approx. 0.5 M).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup (Fieser Method):
-
Cool the reaction mixture back down to 0 °C.
-
Let X = mass of LiAlH₄ used in grams.
-
Slowly and carefully add X mL of water dropwise. (Caution: Vigorous gas evolution).
-
Add X mL of 15% aqueous NaOH solution dropwise.
-
Add 3X mL of water dropwise.
-
Remove the cooling bath and stir the resulting slurry vigorously at room temperature for 1 hour.
-
-
Isolation:
-
Add anhydrous MgSO₄ to the slurry and stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake extensively with THF, then with 10% MeOH in DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude N-Boc protected diol, which can be purified by column chromatography if necessary.
-
-
Deprotection (Optional):
-
Dissolve the crude N-Boc diol in a suitable solvent (e.g., DCM or Methanol).
-
Add an excess of a strong acid (e.g., 4M HCl in Dioxane or Trifluoroacetic acid) and stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate under reduced pressure. If an HCl salt is desired, it may precipitate or can be triturated with a solvent like diethyl ether to yield the final product as a solid.
-
References
-
Azetidine synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . (2021). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . (2023, February 3). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism . (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors . (2024, April 1). Bioorganic & Medicinal Chemistry. Retrieved January 25, 2026, from [Link]
-
Azetidine - Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]
-
1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | C14H23NO6 . (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES . HETEROCYCLES, 84(1), 223. Retrieved January 25, 2026, from [Link]
-
For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography . (2023, January 30). Biotage. Retrieved January 25, 2026, from [Link]
-
Stability of different azetidine esters . (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
DIETHYL (2S,3R)-2-(N-tert-BUTOXYCARBONYL)AMINO- 3-HYDROXYSUCCINATE . (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]
-
Esters can be reduced to 1° alcohols using LiAlH4 . (2023, January 22). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Purification of strong polar and basic compounds . (2023, January 7). Reddit. Retrieved January 25, 2026, from [Link]
-
1,3,3-Trinitroazetidine (TNAZ) . (2008, July 27). Sciencemadness Discussion Board. Retrieved January 25, 2026, from [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides . Chemistry – A European Journal. Retrieved January 25, 2026, from [Link]
-
Magic Formulas: Fieser Workup (LAH and DiBAL) . (n.d.). University of Rochester Chemistry Department. Retrieved January 25, 2026, from [Link]
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? . (2024, January 25). Molecules. Retrieved January 25, 2026, from [Link]
-
Strong Reductions using Lithium Aluminum Hydride (LAH) . (2018, January 21). YouTube. Retrieved January 25, 2026, from [Link]
-
Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples . (n.d.). Journal of Analytical Methods in Chemistry. Retrieved January 25, 2026, from [Link]
-
Lithium Aluminium Hydride Reductions - Rochelle's Salt . (2009, July 22). Curly Arrow. Retrieved January 25, 2026, from [Link]
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters . (2021, September 15). Molecules. Retrieved January 25, 2026, from [Link]
- Azetidine compounds, compositions and methods of use. (2015, September 22). Google Patents.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . (n.d.). Organic & Biomolecular Chemistry. Retrieved January 25, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . (2025, June 18). Waters Blog. Retrieved January 25, 2026, from [Link]
-
Experiment 5: Reductions with Lithium Aluminium Hydride . (n.d.). University of Bristol, Department of Chemistry. Retrieved January 25, 2026, from [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines . (2021, September 30). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
Sources
- 1. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Magic Formulas [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | C14H23NO6 | CID 57415897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,3-bis(hydroxymethyl)azetidine
Welcome to the technical support center for the synthesis of 3,3-bis(hydroxymethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the successful and efficient production of high-purity 3,3-bis(hydroxymethyl)azetidine.
I. Overview of the Synthetic Route
The most common and scalable synthetic route to 3,3-bis(hydroxymethyl)azetidine involves a two-step process starting from diethyl 1-benzylazetidine-3,3-dicarboxylate. The first step is the reduction of the diester to the corresponding diol using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄). The second step involves the deprotection of the nitrogen atom by removing the benzyl group, commonly achieved through catalytic hydrogenolysis.
}
Figure 1: Common synthetic route to 3,3-bis(hydroxymethyl)azetidine.
While this route is robust, each step presents unique challenges that can lead to impurities and reduced yields. This guide will address these issues systematically.
II. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.
A. Step 1: Reduction of Diethyl 1-benzylazetidine-3,3-dicarboxylate
Issue 1: Incomplete or Partial Reduction
Q: My reaction mixture shows the presence of mono-alcohol or unreacted starting material after the LiAlH₄ reduction. What could be the cause and how can I resolve it?
A: Incomplete reduction is a common issue and can be attributed to several factors:
-
Insufficient LiAlH₄: The reduction of two ester groups to alcohols requires a stoichiometric amount of hydride. However, LiAlH₄ is extremely sensitive to moisture and can be partially quenched by trace amounts of water in the solvent or on the glassware.[1][2]
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. It is also common practice to use a slight excess of LiAlH₄ (typically 1.5 to 2.0 equivalents per ester group) to compensate for any inadvertent quenching.
-
-
Reaction Temperature: While LiAlH₄ reductions are often performed at 0 °C to control the initial exothermic reaction, allowing the reaction to slowly warm to room temperature or even gentle reflux can be necessary to drive the reduction of both sterically hindered ester groups to completion.
-
Solution: After the initial addition of the diester to the LiAlH₄ suspension at 0 °C, allow the reaction to stir at room temperature for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the starting material and any mono-ester/mono-alcohol intermediates.
-
-
Poor Solubility of the Starting Material: If the diester is not fully soluble in the reaction solvent (typically THF or diethyl ether), the reaction rate can be significantly reduced.
-
Solution: If solubility is an issue, consider adding the diester as a solution in the reaction solvent dropwise to the LiAlH₄ suspension. In some cases, using a co-solvent like dioxane (with caution, as it has a higher boiling point) might be necessary.
-
}
Figure 2: Pathway of incomplete reduction.
Issue 2: Difficult Work-up and Product Isolation
Q: After quenching my LiAlH₄ reaction, I am getting a gelatinous aluminum salt precipitate that is difficult to filter and results in low isolated yields. How can I improve my work-up procedure?
A: The formation of aluminum salts during the work-up of LiAlH₄ reactions is a frequent challenge. A standard and effective method to overcome this is the Fieser work-up.[3][4] This procedure involves the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and finally more water.
-
The Fieser Work-up Protocol: For a reaction using 'x' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add 'x' mL of water.
-
Add 'x' mL of a 15% aqueous sodium hydroxide solution.
-
Add '3x' mL of water.
-
Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes.
-
The resulting granular precipitate can be easily removed by filtration, and the filter cake should be washed thoroughly with the reaction solvent.
-
This method typically yields a granular, easily filterable solid, significantly improving the ease of isolation and the yield of the desired product.[3][4]
Issue 3: Potential Ring Opening of the Azetidine
Q: I am concerned about the stability of the strained azetidine ring under the reaction and work-up conditions. Can ring-opening occur?
A: While azetidines are strained four-membered rings, they are generally stable to nucleophilic reducing agents like LiAlH₄ under standard conditions.[1] However, aggressive acidic conditions during work-up could potentially lead to ring-opening polymerization or other side reactions.[5]
-
Preventative Measures:
-
Avoid strongly acidic work-up procedures. The Fieser work-up, being basic, is ideal for preserving the azetidine ring.
-
Maintain low temperatures during the quenching of the reaction.
-
B. Step 2: Hydrogenolysis of N-Benzyl-3,3-bis(hydroxymethyl)azetidine
Issue 1: Incomplete Deprotection
Q: My hydrogenolysis reaction is sluggish, and I observe a significant amount of the N-benzylated starting material even after prolonged reaction times. What could be the problem?
A: Incomplete deprotection during catalytic hydrogenolysis is often due to catalyst deactivation or inefficient hydrogen transfer.
-
Catalyst Poisoning: The nitrogen atom of the azetidine ring, being a Lewis base, can coordinate to the palladium catalyst surface, leading to deactivation.[2] This is a common issue when hydrogenating nitrogen-containing heterocycles.
-
Solution:
-
Increase Catalyst Loading: Using a higher catalyst loading (e.g., 20-30 mol% of Pd) can help to compensate for the deactivation.
-
Use of an Acid Additive: The addition of a small amount of a non-coordinating acid, such as hydrochloric acid or acetic acid, can protonate the azetidine nitrogen, preventing its coordination to the palladium catalyst and thereby increasing the reaction rate.[6]
-
-
-
Inefficient Hydrogen Transfer: For the reaction to proceed, hydrogen gas must be effectively transferred to the catalyst surface.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.[6]
-
Adequate Hydrogen Pressure: While atmospheric pressure of hydrogen can be sufficient, increasing the pressure to 50-100 psi in a Parr shaker or a similar hydrogenation apparatus can significantly accelerate the reaction.
-
-
Issue 2: Formation of N-cyclohexylmethyl Impurity
Q: I have identified an impurity with a mass corresponding to the addition of six hydrogens to my starting material. What is this, and how can I avoid it?
A: This impurity is likely the N-cyclohexylmethyl derivative, formed by the over-reduction of the benzyl group's aromatic ring. While palladium on carbon is generally selective for hydrogenolysis over aromatic ring saturation, this side reaction can occur, especially under forcing conditions.
-
Mitigation Strategies:
-
Control Reaction Conditions: Avoid excessively high hydrogen pressures and prolonged reaction times once the starting material is consumed.
-
Catalyst Choice: In some cases, using a different palladium catalyst, such as palladium hydroxide on carbon (Pearlman's catalyst), can offer different selectivity.
-
Transfer Hydrogenolysis: An alternative to using hydrogen gas is transfer hydrogenolysis with a hydrogen donor like ammonium formate.[7][8] This method often proceeds under milder conditions and can sometimes prevent over-reduction.
-
}
Figure 3: Desired reaction and side reactions during hydrogenolysis.
C. General Issues
Issue 1: Polymerization/Oligomerization
Q: I am observing the formation of a viscous, intractable material in my final product. Could this be a polymer?
A: Yes, azetidines are susceptible to acid-catalyzed ring-opening polymerization.[5] The final product, 3,3-bis(hydroxymethyl)azetidine, being a secondary amine, can be protonated by acidic impurities, initiating polymerization.
-
Prevention:
-
Neutralize Acidic Impurities: Ensure that any acidic residues from the hydrogenolysis step (if an acid additive was used) are thoroughly neutralized during the work-up. A mild basic wash (e.g., with saturated sodium bicarbonate solution) of the organic extract before concentration can be beneficial.
-
Storage: Store the final product under neutral conditions and at low temperatures to minimize the risk of polymerization over time.
-
Issue 2: Purification of the Final Product
Q: The final product, 3,3-bis(hydroxymethyl)azetidine, is highly polar and water-soluble, making it difficult to purify by standard silica gel chromatography. What are some alternative purification methods?
A: The high polarity of the diol product indeed presents a purification challenge.
-
Purification Strategies:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is the preferred method of purification. A mixture of a polar solvent in which the product is soluble (e.g., methanol, ethanol, or isopropanol) and a less polar co-solvent in which it is less soluble (e.g., ethyl acetate, diethyl ether, or acetone) can be effective.
-
Specialized Chromatography: If chromatography is necessary, consider using a more polar stationary phase, such as alumina (basic or neutral), or employ reverse-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent technique for purifying highly polar compounds.
-
Salt Formation and Crystallization: The product can be converted to a salt (e.g., the hydrochloride salt by treatment with HCl in a suitable solvent), which may have better crystallization properties. The free base can then be regenerated after purification if needed.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the LiAlH₄ reduction? A1: TLC is a convenient method. The starting diester will have a higher Rf value than the more polar diol product. Use a moderately polar eluent system (e.g., 30-50% ethyl acetate in hexanes) for the starting material and a more polar system (e.g., 10% methanol in dichloromethane) for the product. Staining with potassium permanganate is effective for visualizing the alcohol products. LC-MS is also a powerful tool for monitoring the disappearance of the starting material and the appearance of the product.
Q2: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for the reduction? A2: No, sodium borohydride is not a strong enough reducing agent to reduce esters to alcohols.[9] You must use a powerful reducing agent like LiAlH₄.
Q3: What are the safety precautions I should take when working with LiAlH₄? A3: LiAlH₄ is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[3] Always handle it in an inert atmosphere (glovebox or under nitrogen/argon). The quenching process is highly exothermic and should be done slowly and at low temperatures (0 °C).
Q4: How can I confirm the complete removal of the benzyl group? A4: ¹H NMR spectroscopy is the most definitive method. The disappearance of the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm) and the appearance of a new N-H proton signal (which may be broad and its chemical shift can vary) are clear indicators of successful debenzylation.
Q5: My final product is a thick oil that is difficult to handle. How can I solidify it? A5: If the product is an oil, it may be due to residual solvent or impurities. Try drying it under high vacuum for an extended period. If it remains an oil, attempting to crystallize it from various solvent systems or converting it to a crystalline salt are good strategies to obtain a solid material.
IV. Experimental Protocols
A. Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate
This procedure is adapted from standard methods for the alkylation of diethyl malonate.
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 1-benzyl-2,2-bis(chloromethyl)amine (or a similar di-electrophile) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the mixture, filter off the sodium chloride precipitate, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl 1-benzylazetidine-3,3-dicarboxylate.
B. Synthesis of N-Benzyl-3,3-bis(hydroxymethyl)azetidine
-
To a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl 1-benzylazetidine-3,3-dicarboxylate in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and perform a Fieser work-up as described in the troubleshooting section.
-
Filter the resulting solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3,3-bis(hydroxymethyl)azetidine, which can be used in the next step without further purification or purified by column chromatography if necessary.
C. Synthesis of 3,3-bis(hydroxymethyl)azetidine
-
Dissolve N-benzyl-3,3-bis(hydroxymethyl)azetidine in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (10-20 mol% Pd) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature until the deprotection is complete (monitored by TLC/LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,3-bis(hydroxymethyl)azetidine.
-
Purify the product by crystallization or other suitable methods as described in the troubleshooting section.
V. Quantitative Data Summary
| Step | Reactant | Product | Reagents | Typical Yield | Key Impurities |
| 1 | Diethyl 1-benzylazetidine-3,3-dicarboxylate | N-Benzyl-3,3-bis(hydroxymethyl)azetidine | LiAlH₄, THF | 85-95% | Mono-alcohol intermediate |
| 2 | N-Benzyl-3,3-bis(hydroxymethyl)azetidine | 3,3-bis(hydroxymethyl)azetidine | H₂, Pd/C, MeOH | 80-90% | N-benzyl starting material, N-cyclohexylmethyl derivative |
VI. References
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2887-2893. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Google Patents. CN1237571A - Preparation method of diethyl malonate.
-
Google Patents. CN102850418A - Crystallizing and drying method for preparing high-purity azacitidine.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Green Energy & Environment, 8(4), 1038-1046. [Link]
-
Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. [Link]
-
Sci-Hub. The hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]
-
Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules, 50(23), 9135-9143. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub: are you are robot? [sci-hub.fr]
- 9. chem.libretexts.org [chem.libretexts.org]
common impurities in 3,3-Di(hydroxymethyl)azetidine and their removal
Welcome to the technical support center for 3,3-Di(hydroxymethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.
Introduction: The Synthetic Landscape and Its Implications for Purity
3,3-Di(hydroxymethyl)azetidine is a key structural motif in medicinal chemistry. Its synthesis, while achievable through several routes, can introduce specific impurities that may impact downstream applications. Understanding the origin of these impurities is the first step toward their effective removal. The two most common synthetic pathways are:
-
Reduction of Azetidine-3,3-dicarboxylates: This method typically employs a potent reducing agent, such as lithium aluminum hydride (LiAlH₄), to convert the diester functionalities to primary alcohols. The reactivity of the reducing agent and the stepwise nature of the reduction are critical factors influencing the impurity profile.
-
Cyclization followed by Deprotection: An alternative route involves the cyclization of a suitable precursor, such as 2,2-bis(bromomethyl)-1,3-propanediol, with a protected amine (e.g., benzylamine), followed by the removal of the protecting group to yield the desired product. The efficiency of the deprotection step is paramount for achieving high purity.
This guide will address the impurities commonly encountered in both synthetic strategies and provide practical solutions for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities when synthesizing 3,3-Di(hydroxymethyl)azetidine via LiAlH₄ reduction of a diester?
When using lithium aluminum hydride (LiAlH₄) to reduce a diester like diethyl azetidine-3,3-dicarboxylate, several impurities can arise:
-
Mono-reduced Intermediate: Incomplete reduction can lead to the presence of the mono-ester/mono-alcohol intermediate (ethyl 3-(hydroxymethyl)azetidine-3-carboxylate). This occurs when the reaction is not driven to completion due to insufficient reducing agent, low reaction temperature, or short reaction time.
-
Unreacted Starting Material: Residual diester may remain if the reaction conditions are not optimal.
-
Ring-Opened By-products: The highly reactive nature of LiAlH₄ can sometimes lead to the cleavage of the strained azetidine ring, although this is less common under controlled conditions.
-
Aluminum Salts: The workup procedure for a LiAlH₄ reaction is crucial for removing inorganic aluminum salts. Improper workup can lead to contamination of the final product.
Q2: I'm using the benzyl-protected route. What impurities should I look out for after the debenzylation step?
The primary impurity of concern in this route is the starting material for the deprotection step, 3,3-bis(hydroxymethyl)-1-benzylazetidine , if the debenzylation reaction is incomplete. Additionally, if catalytic hydrogenation (e.g., H₂/Pd/C) is used for debenzylation, trace amounts of the palladium catalyst may be present in the final product.
Q3: My final product is a yellow oil, but I expect a white solid. What could be the cause?
A yellow discoloration can be indicative of several issues:
-
Residual Solvents: Incomplete removal of high-boiling point solvents used in the reaction or purification can result in an oily appearance and a yellowish tint.
-
Degradation Products: Azetidine derivatives can be susceptible to degradation, especially if exposed to acidic conditions or prolonged heating. This can lead to the formation of colored impurities.
-
By-products from Starting Materials: If the starting materials used in the synthesis are not pure, colored impurities can be carried through to the final product.
Q4: I see some unexpected signals in the ¹H NMR spectrum of my purified product. What could they be?
Unexpected NMR signals can often be traced back to common impurities:
-
Residual Solvents: Check for characteristic peaks of solvents used in your synthesis and purification (e.g., ethyl acetate, hexanes, methanol).
-
Grease: Signals from silicone grease used in glassware joints can sometimes appear in the spectrum.
-
Partially Reduced Intermediate: If you performed a LiAlH₄ reduction, the presence of a triplet corresponding to the ethyl group of the mono-ester could indicate the mono-reduced impurity.
-
Protecting Groups: In the deprotection route, residual signals from the protecting group (e.g., benzyl protons) suggest incomplete reaction.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of 3,3-Di(hydroxymethyl)azetidine.
Issue 1: Low Yield After LiAlH₄ Reduction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive LiAlH₄ | The LiAlH₄ appears gray and granular instead of a fine white powder. | Use a fresh, unopened bottle of LiAlH₄. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen). |
| Insufficient Reducing Agent | TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material or mono-reduced intermediate. | Increase the molar equivalents of LiAlH₄. A typical ratio is 1.5-2.0 equivalents per ester group. |
| Suboptimal Reaction Temperature | The reaction was performed at a low temperature, and TLC/LC-MS shows incomplete conversion. | Allow the reaction to warm to room temperature or gently reflux in a suitable solvent like THF to drive the reaction to completion. |
| Premature Quenching | The reaction was quenched before all the starting material was consumed. | Monitor the reaction progress carefully by TLC or LC-MS before quenching. |
Issue 2: Product Contaminated with Aluminum Salts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Improper Workup Procedure | The final product is a fine white powder that is poorly soluble in organic solvents and may show a broad signal in the baseline of the NMR. | Follow a standard Fieser workup for LiAlH₄ reactions: for a reaction with 'x' g of LiAlH₄, quench sequentially with 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water. Stir vigorously until a granular precipitate forms, which can be easily filtered off. |
| Insufficient Stirring During Workup | A gelatinous precipitate forms that is difficult to filter. | Ensure vigorous stirring during the entire workup procedure to promote the formation of a granular precipitate. |
Issue 3: Incomplete Debenzylation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | The palladium on carbon catalyst is old or has been exposed to air. | Use a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | The reaction is slow or stalls when using a balloon of hydrogen. | Use a Parr shaker or a similar hydrogenation apparatus that allows for higher and more consistent hydrogen pressure. |
| Catalyst Poisoning | Trace impurities in the starting material (e.g., sulfur-containing compounds) can deactivate the catalyst. | Purify the N-benzylated intermediate before the debenzylation step. |
Purification Protocols
Protocol 1: Recrystallization
For solid 3,3-Di(hydroxymethyl)azetidine, recrystallization is an effective method for removing minor impurities.
Step-by-Step Methodology:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility. Good starting points are polar protic solvents like isopropanol or ethanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon and colored impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating the desired product from both more and less polar impurities.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective. Start with a low concentration of methanol (e.g., 2-5%) and gradually increase the polarity to elute the product.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Ion-Exchange Chromatography
To remove ionic impurities such as ammonium salts that may be present from certain synthetic routes, ion-exchange chromatography can be employed.[1]
Step-by-Step Methodology:
-
Resin Selection: Use a cation-exchange resin (e.g., Dowex 50W-X8) in its H⁺ form.
-
Column Preparation: Pack a column with the resin and wash it thoroughly with deionized water.
-
Sample Loading: Dissolve the crude product in water and load it onto the column.
-
Washing: Wash the column with water to remove any non-basic impurities.
-
Elution: Elute the desired azetidine product using an aqueous ammonia solution.
-
Product Isolation: Remove the water and ammonia from the collected fractions under reduced pressure to yield the pure product.
Visualizing Impurity Formation and Purification Strategies
Diagram 1: Origins of Impurities in 3,3-Di(hydroxymethyl)azetidine Synthesis
Caption: Impurity sources in common synthetic routes.
Diagram 2: Decision Tree for Purification Method Selection
Caption: Choosing the right purification technique.
References
-
Brandi, A., Cicchi, S., & Goti, A. (2008). Synthesis of Azetidines and Azetidin-2-ones. Chemical Reviews, 108(9), 3988-4036. Available from: [Link]
-
Burrell, A. J. M., & Lindsley, C. W. (2014). An overview of the synthetic routes to 3-substituted azetidines. Bioorganic & Medicinal Chemistry, 22(17), 4463-4473. Available from: [Link]
-
Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1533-1546. Available from: [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Galatsis, P. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40b: Amine N-Oxides, Haloamines, Hydroxylamines and Sulfur Analogues, and Hydrazines. Georg Thieme Verlag.
-
He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Palladium-Catalyzed Intramolecular Amination of Unactivated C–H Bonds at the γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6. Available from: [Link]
- Imperial Chemical Industries PLC. (1985). Process for preparing azetidine derivatives and intermediates therein. European Patent EP0165636A1.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
Sources
stability of 3,3-Di(hydroxymethyl)azetidine under acidic and basic conditions
Welcome to the Technical Support Center for 3,3-Di(hydroxymethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-proven guidance for your experiments.
The unique four-membered ring structure of azetidines offers a valuable scaffold in medicinal chemistry, providing rigidity and novel three-dimensional diversity. However, this strained ring system also presents specific stability challenges that must be understood to ensure experimental success and data integrity. This guide addresses the most common questions and troubleshooting scenarios related to the stability of 3,3-Di(hydroxymethyl)azetidine under various chemical conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the azetidine ring in 3,3-Di(hydroxymethyl)azetidine?
The azetidine ring is a strained four-membered heterocycle. Its reactivity is intermediate between the highly strained aziridines and the relatively stable five-membered pyrrolidines.[1][2] The ring strain of approximately 25.4 kcal/mol is the primary driver of its potential instability, making it susceptible to ring-opening reactions under certain conditions.[1][3] However, compared to aziridines, azetidines are significantly more stable and can be readily handled under standard laboratory conditions.[1][2]
The stability of 3,3-Di(hydroxymethyl)azetidine is primarily influenced by the pH of the medium. It is most vulnerable under acidic conditions, while it is generally stable under neutral and moderately basic conditions. The presence of the two hydroxymethyl groups at the C3 position does not fundamentally alter the core reactivity of the azetidine ring but can influence solubility and potentially participate in intramolecular reactions under specific circumstances, although this is not a commonly reported degradation pathway.
Q2: My experiment is running under acidic conditions (pH < 6). What stability issues should I be aware of?
You should exercise significant caution. The azetidine ring is highly susceptible to degradation under acidic conditions.[4] This instability is a critical factor to consider during synthesis, purification (e.g., silica gel chromatography with acidic eluents), formulation, and in acidic biological environments.
The Mechanism of Acid-Catalyzed Degradation: The degradation is initiated by the protonation of the basic azetidine nitrogen atom. This forms a highly strained and electrophilic azetidinium ion. This ion is then susceptible to nucleophilic attack, leading to irreversible ring-opening. The nucleophile can be the solvent (e.g., water, methanol), a counter-ion from the acid, or even an intramolecular group if one is present.[4]
The rate of this degradation is directly dependent on the pH; the lower the pH, the faster the decomposition.[4] For some N-substituted azetidines, significant degradation can be observed in a matter of hours at pH values as high as 2.7.[4]
Q3: Is 3,3-Di(hydroxymethyl)azetidine stable under basic conditions (pH > 8)?
Generally, yes. The azetidine ring is substantially more stable in basic media than in acidic media. The nitrogen atom is deprotonated and therefore not activated towards nucleophilic attack. Many synthetic procedures for creating azetidines even utilize basic conditions for the final ring-closing step.[1]
However, you should consider the following potential issues under strong basic conditions or elevated temperatures:
-
Reaction of Substituents: While the azetidine ring itself is stable, strong bases could deprotonate the hydroxymethyl groups to form alkoxides. This is not a degradation pathway but could lead to unintended side reactions if electrophiles are present.
-
Elimination Reactions: In theory, if a good leaving group were present on the nitrogen, a strong base could potentially promote an elimination reaction, though this is not a concern for an N-H or N-alkyl azetidine.
-
Epimerization: If there are chiral centers adjacent to the nitrogen or on the ring, strong bases could potentially cause epimerization, although this is less of a concern for the parent 3,3-disubstituted compound.[1]
For most applications in drug discovery and development, which typically involve aqueous buffers up to pH 10-11, significant degradation of the 3,3-Di(hydroxymethyl)azetidine core is not expected.
Q4: I am seeing unexpected degradation of my compound. How can I determine the cause?
Unexpected degradation often points to overlooked sources of acidity or other reactive species. A systematic troubleshooting process, known as a forced degradation study , is the industry-standard approach to identify degradation pathways.[5] This involves intentionally exposing the compound to a variety of stress conditions.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule.[5] It helps establish degradation pathways and develop stability-indicating analytical methods, which are regulatory requirements for drug development.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at detectable levels without completely destroying the sample.[7]
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent & Concentration | Temperature | Duration | Rationale & Primary Concern |
| Acid Hydrolysis | 0.1 M HCl | Room Temp → 60°C | 1 to 7 days | To simulate acidic environments and probe for acid-lability. High risk for azetidine ring-opening.[8] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp → 60°C | 1 to 7 days | To simulate basic environments. Low risk for the azetidine ring; primarily tests for hydrolysis of other functional groups (e.g., esters, amides).[8] |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 7 days | To test for susceptibility to oxidation. The azetidine nitrogen is a potential site for N-oxide formation.[5] |
| Thermal | 60°C - 80°C (Solid & Solution) | Up to 7 days | To assess intrinsic thermal stability. | |
| Photolytic | ICH Q1B compliant chamber | Ambient | Per ICH Q1B | To assess stability upon exposure to light. |
Note: If no degradation is observed at room temperature, the temperature can be elevated. Samples from acid/base hydrolysis should be neutralized before analysis.[8]
Experimental Protocol: General Workflow for a Forced Degradation Study
This protocol outlines a typical workflow for assessing the stability of 3,3-Di(hydroxymethyl)azetidine.
Step 1: Sample Preparation
-
Prepare a stock solution of 3,3-Di(hydroxymethyl)azetidine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or water).
-
For each stress condition (acid, base, oxidative, thermal, photolytic, and a control), transfer a precise volume of the stock solution into separate, appropriately labeled vials.
Step 2: Application of Stress
-
Acidic: Add an equal volume of 0.2 M HCl to the designated vial to achieve a final acid concentration of 0.1 M.
-
Basic: Add an equal volume of 0.2 M NaOH to the designated vial to achieve a final base concentration of 0.1 M.
-
Oxidative: Add an equal volume of 6% H₂O₂ to the designated vial to achieve a final peroxide concentration of 3%.
-
Control: Add an equal volume of the solvent (e.g., water).
-
Incubate the vials at the desired temperature (start with room temperature). Protect the oxidative and control samples from light. For photostability, place the sample in a validated photostability chamber.
Step 3: Time-Point Sampling and Analysis
-
At each designated time point (e.g., 0, 24, 72, 168 hours), withdraw an aliquot from each vial.
-
Crucially, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation and protects the analytical column.
-
Dilute all samples to the target analytical concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors.
-
Calculate the percentage of the parent compound remaining and identify the mass of any new peaks that appear in the chromatogram.
Data Interpretation: A Hypothetical Example
Below is a table illustrating how to present the data from a forced degradation study.
Table 2: Hypothetical Stability Data for 3,3-Di(hydroxymethyl)azetidine after 72h
| Condition (72h @ 60°C) | % Parent Remaining | Major Degradant m/z | Putative Identity |
| Control (Water) | 99.5% | - | - |
| 0.1 M HCl | 45.2% | 136.1 | Ring-opened product (hydrolysis) |
| 0.1 M NaOH | 98.9% | - | - |
| 3% H₂O₂ | 95.1% | 134.1 | N-oxide derivative |
This hypothetical data would strongly suggest that the primary stability liability is acid hydrolysis, with minor sensitivity to oxidation, and high stability under neutral and basic conditions.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. Available from: [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47058-47085. Available from: [Link]
-
Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1043373. Available from: [Link]
- Anderson, R. J., & Tepe, J. J. (2000). WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-649. Available from: [Link]
-
Aedi, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1600. Available from: [Link]
-
Bavetsias, V., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. European Journal of Medicinal Chemistry, 269, 116289. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
ResearchGate. (n.d.). Forced degradation studies of three drugs in (a) acid, (b) Base, (c) Peroxide, (d) Thermal, (e) UV conditions, and (f) standard chromatogram. Available from: [Link]
-
Chen, Y., et al. (2022). Degradation Product-Promoted Depolymerization Strategy for Chemical Recycling of Poly(bisphenol A carbonate). Polymers, 14(1), 16. Available from: [Link]
-
Wong, D. T. H., et al. (2023). Comparative Study on the Microstructure and Biodegradation Behavior of Commercialized Pure Mg and Mg-1.0Ca-0.5Sr Alloy in 27 mM HCO3−-SBF: The Influence of the pH Regulation Treatments. Materials, 16(2), 643. Available from: [Link]
-
European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Available from: [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38387. Available from: [Link]
-
Kumar, V., & Singh, R. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 3(5), 195-200. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available from: [Link]
-
He, Y., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1279. Available from: [Link]
-
ResearchGate. (n.d.). Enzymatic Degradation Processes of Poly[(R)-3-hydroxybutyric acid] and Poly[(R)-3-hydroxybutyric acid-co-(R)-3-hydroxyvaleric acid] Single Crystals Revealed by Atomic Force Microscopy. Available from: [Link]
-
BioProcess International. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
Kariyawasam, S., et al. (2021). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. Fibers, 9(12), 85. Available from: [Link]
Sources
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- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. longdom.org [longdom.org]
Technical Support Center: Optimization of Reaction Conditions for 3,3-Di(hydroxymethyl)azetidine Derivatization
Welcome to the technical support center for the derivatization of 3,3-di(hydroxymethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical modification of this versatile building block. The inherent strain of the azetidine ring, combined with the presence of three reactive sites—a secondary amine and two primary alcohols—presents unique synthetic challenges and opportunities. This document will equip you with the knowledge to navigate these complexities and optimize your reaction conditions for successful derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 3,3-di(hydroxymethyl)azetidine?
A1: 3,3-Di(hydroxymethyl)azetidine possesses three primary reactive sites: the secondary amine (N-H) and two primary hydroxyl (-OH) groups. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, while the hydroxyl groups can act as nucleophiles or be deprotonated to form alkoxides.
Q2: What are the main challenges in derivatizing 3,3-di(hydroxymethyl)azetidine?
A2: The main challenges stem from the competition between the N-H and O-H reactive sites, the potential for over-reaction (e.g., dialkylation of the hydroxyl groups), and the inherent ring strain of the azetidine core, which can lead to ring-opening under certain conditions, particularly acidic ones.
Q3: Is it necessary to protect the hydroxyl groups before N-functionalization?
A3: It is often highly advisable, though not strictly always necessary, depending on the desired reaction. Protecting the hydroxyl groups can prevent side reactions and lead to a cleaner product profile, especially when using strong bases or electrophiles for N-functionalization. Silyl ethers are a common choice for protecting hydroxyl groups.
Q4: What are some common protecting groups for the azetidine nitrogen?
A4: Common protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced to allow for subsequent modification of the hydroxyl groups and can be removed under specific conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Yield of N-Alkylation Product
Symptoms:
-
Incomplete consumption of the starting material observed by TLC or NMR.
-
Formation of multiple products, including O-alkylated and N,O-dialkylated species.
-
Recovery of unreacted starting material.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficiently reactive alkylating agent | Alkyl chlorides or even some bromides may not be electrophilic enough for efficient reaction with the sterically hindered azetidine nitrogen. | Switch to a more reactive alkylating agent, such as an alkyl iodide or triflate. Catalytic amounts of potassium iodide can be added to in situ convert an alkyl bromide to the more reactive iodide. |
| Inappropriate base | A weak or insoluble base may not effectively deprotonate the azetidine nitrogen or neutralize the acid byproduct, leading to slow or incomplete reaction. | Use a stronger, non-nucleophilic base such as potassium carbonate, cesium carbonate, or a hindered amine base like diisopropylethylamine (DIPEA). |
| Solvent effects | The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity. | Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the azetidine nitrogen. |
| Competitive O-alkylation | The hydroxyl groups can compete with the nitrogen for the alkylating agent, especially if a strong base is used that can deprotonate the alcohols. | Protect the hydroxyl groups as silyl ethers prior to N-alkylation. Alternatively, use milder reaction conditions (lower temperature, weaker base) to favor N-alkylation. |
Problem 2: Incomplete Derivatization of Hydroxyl Groups (e.g., Silylation)
Symptoms:
-
Presence of mono-derivatized and unreacted starting material in the final product mixture.
-
Complex NMR spectrum with multiple species.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient silylating agent | Steric hindrance around the two hydroxyl groups may require a larger excess of the silylating agent. | Increase the equivalents of the silylating agent (e.g., TMSCl, TBSCl) and the base (e.g., imidazole, triethylamine). |
| Low reaction temperature | Silylation of sterically hindered alcohols may require elevated temperatures to proceed to completion. | Increase the reaction temperature. For stubborn silylations, consider using a more powerful silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). |
| Moisture in the reaction | Silylating agents are sensitive to moisture, which can consume the reagent. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem 3: Azetidine Ring-Opening
Symptoms:
-
Formation of unexpected, more flexible byproducts, often with a newly formed amino alcohol moiety.
-
Significant decrease in the desired product yield, especially in reactions run under acidic conditions.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Acidic reaction conditions | The strained azetidine ring is susceptible to cleavage by acids, which protonate the nitrogen and facilitate nucleophilic attack. | Avoid acidic conditions where possible. If an acid catalyst is necessary, use the mildest possible acid and the lowest effective concentration. Consider using a Lewis acid that may be less prone to causing ring opening than a Brønsted acid. |
| High reaction temperatures | Elevated temperatures can provide the energy needed to overcome the activation barrier for ring-opening, especially if the ring is already activated by protonation or coordination to a Lewis acid. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Use of certain reagents | Some reagents can promote ring-opening. For example, strong reducing agents in the presence of an acid can lead to reductive cleavage. | Carefully select reagents and review the literature for their compatibility with strained ring systems. |
Experimental Protocols
Protocol 1: N-Boc Protection of 3,3-Di(hydroxymethyl)azetidine
This protocol describes a standard procedure for the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
3,3-Di(hydroxymethyl)azetidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,3-di(hydroxymethyl)azetidine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If using an aqueous system, extract the product with a suitable organic solvent (e.g., ethyl acetate), then proceed with washing and drying as in the previous step.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
General Derivatization Workflow
Caption: General derivatization pathways for 3,3-di(hydroxymethyl)azetidine.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Ghorai, M. K., & Kumar, V. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(44), 8453–8474. [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48153–48197. [Link]
- Supelco. (n.d.).
-
Uesugi, S., Watanabe, H., & Nakao, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243527. [Link]
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). Synthesis and Functional
Azetidine Synthesis Technical Support Center: A Guide to Preventing Polymerization
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and handling azetidine-containing molecules. The inherent ring strain of the four-membered azetidine ring, approximately 25.4 kcal/mol, makes it a valuable synthon in medicinal chemistry but also predisposes it to polymerization.[1] This resource provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to help you mitigate the risk of unwanted polymerization and ensure the success of your synthetic endeavors.
Understanding the Enemy: The Mechanism of Azetidine Polymerization
Before troubleshooting, it is crucial to understand why azetidines polymerize. The primary culprit is cationic ring-opening polymerization (CROP) . This process is typically initiated by acidic protons or Lewis acids, which activate the azetidine nitrogen, making the ring susceptible to nucleophilic attack by another azetidine molecule. This initiates a chain reaction that can lead to a rapid increase in viscosity or the formation of an intractable solid.
Key triggers for CROP include:
-
Acidic Reagents and Conditions: Even trace amounts of acid can initiate polymerization.[2][3]
-
Protic Solvents: Alcohols, for example, can act as proton sources and promote polymerization.[4]
-
High Temperatures: Increased thermal energy can overcome the activation barrier for ring-opening.
-
Certain N-Substituents: Electron-donating groups on the nitrogen can increase its basicity, making it more susceptible to protonation. Conversely, highly activating, electron-withdrawing groups like sulfonyl groups can also promote ring-opening under anionic conditions.[5]
Troubleshooting Guide: Real-Time Problem Solving
This section is structured in a question-and-answer format to address common issues encountered during azetidine synthesis.
Q1: My reaction mixture has become viscous/solidified unexpectedly. What is happening and what should I do?
A1: This is a classic sign of uncontrolled polymerization. The likely cause is the initiation of CROP.
Immediate Actions:
-
Cool the reaction immediately: Lowering the temperature will slow down the polymerization rate.
-
Quench the reaction: If possible, add a non-acidic quenching agent. A cooled, saturated solution of sodium bicarbonate can be cautiously added if compatible with your product.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Acidic Impurity | An acidic starting material, reagent, or residual catalyst is initiating CROP. | 1. Re-purify starting materials: Ensure all starting materials are free of acidic impurities. 2. Use a proton sponge: Add a non-nucleophilic base like 2,6-di-tert-butylpyridine to scavenge stray protons. 3. Neutralize glassware: Rinse glassware with a dilute ammonia solution followed by distilled water and thorough drying before use. |
| Inappropriate Solvent | Use of a protic solvent (e.g., methanol, ethanol) is promoting protonation and polymerization.[4] | Switch to an aprotic solvent: Use solvents like THF, dichloromethane (DCM), or toluene. Ensure the solvent is anhydrous. |
| High Reaction Temperature | The reaction is being run at a temperature that is too high, providing the activation energy for polymerization. | Lower the reaction temperature: If the reaction kinetics allow, perform the synthesis at a lower temperature, even if it requires a longer reaction time. |
| Unstable Intermediate | A deprotected or activated azetidine intermediate is being generated under conditions that favor polymerization. | Modify the synthetic route: Consider a route where the azetidine nitrogen is protected with a robust, non-activating group until the final steps. |
Q2: My yield of the desired azetidine is consistently low, and I see a significant amount of baseline material on my TLC/LC-MS. Could this be polymerization?
A2: Yes, low yields accompanied by a "smear" or multiple unresolved peaks at the baseline on a TLC plate or in an LC-MS chromatogram are often indicative of oligomer or polymer formation.
Troubleshooting Steps:
-
Analyze the Byproducts: Attempt to characterize the baseline material. A broad signal in the 1H NMR spectrum is characteristic of a polymer.
-
Review Your Workup Procedure: Acidic washes (e.g., dilute HCl) during workup can induce polymerization of the unprotected or sensitive product. Use neutral or slightly basic washes (e.g., saturated NaHCO3 or brine).
-
Optimize Purification:
-
Avoid Silica Gel Chromatography where possible: The acidic nature of silica gel can cause on-column polymerization. If unavoidable, neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Consider alternative purification methods: Distillation under reduced pressure, crystallization, or chromatography on neutral alumina can be gentler alternatives.
-
Q3: I am trying to deprotect my N-protected azetidine, but the reaction is failing or leading to decomposition. What are some ring-stable deprotection strategies?
A3: Deprotection is a critical step where polymerization can easily be initiated. The choice of protecting group and deprotection method is paramount.
| Protecting Group | Problematic Deprotection | Recommended "Gentle" Deprotection | Comments |
| Boc (tert-Butoxycarbonyl) | Strong acids (e.g., neat TFA) | Mild acidic conditions (e.g., 10-20% TFA in DCM, HCl in dioxane) at 0 °C to room temperature. | The Boc group is generally a good choice as it is stable under many reaction conditions and can be removed under relatively mild acidic conditions.[6] |
| Cbz (Carboxybenzyl) | Harsh acidic or basic conditions. | Catalytic hydrogenation (e.g., H2, Pd/C) in a neutral solvent like ethanol or ethyl acetate. | This is a very mild and effective deprotection method that avoids acidic or basic conditions. |
| Benzyl (Bn) | Strong acids. | Catalytic hydrogenation (e.g., H2, Pd/C). | Similar to Cbz, hydrogenolysis is the preferred method for benzyl group removal. |
| Tosyl (Ts) | Strong reducing agents at high temperatures. | Reductive cleavage with sodium naphthalenide or magnesium in methanol. | Tosyl groups activate the azetidine ring towards nucleophilic attack and should be used with caution if the final product is an N-H azetidine. |
Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected azetidine in anhydrous dichloromethane (DCM) or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4 M HCl in 1,4-dioxane (typically 2-4 equivalents).
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, carefully remove the solvent and excess HCl under reduced pressure, ensuring the temperature remains low. The resulting hydrochloride salt is often more stable and can be stored or used directly in the next step.
Prophylactic Strategies: Designing for Success
The best way to deal with polymerization is to prevent it from happening in the first place.
Strategic Use of Protecting Groups
The choice of the nitrogen protecting group is the most critical decision in azetidine synthesis. An ideal protecting group should be:
-
Electron-withdrawing enough to decrease the nitrogen's basicity, reducing its propensity for protonation.
-
Stable to the reaction conditions required for subsequent synthetic steps.
-
Removable under mild conditions that do not promote ring-opening.
Comparison of Common N-Protecting Groups for Azetidine Stability:
| Protecting Group | Stability Profile | Recommended Use Cases |
| Boc | Good stability to a wide range of non-acidic reagents. | An excellent general-purpose protecting group for multi-step syntheses.[6] |
| Benzyl (Bn) | Stable to both acidic and basic conditions. | Useful when strong bases or nucleophiles are required in the synthesis. |
| Diphenylmethyl (DPM) | Similar to Benzyl but can sometimes be removed under milder hydrogenolysis conditions. | A good alternative to the benzyl group. |
| Tosyl (Ts) | Activates the ring; use with extreme caution if the goal is not polymerization. | Primarily used when ring-opening is the desired subsequent reaction. |
Control of Reaction Environment
-
Maintain a Neutral or Basic pH: Unless a reaction specifically requires acidic catalysis, maintain a neutral or slightly basic environment. The use of non-nucleophilic bases can be beneficial.
-
Low Temperatures: Perform reactions at the lowest feasible temperature. This includes the addition of reagents, the reaction itself, and the workup.
-
Inert Atmosphere: While not directly preventing polymerization, working under an inert atmosphere (e.g., nitrogen or argon) prevents the formation of potentially acidic oxidative byproducts.
Purification and Handling
-
Gentle Purification: Prioritize non-acidic purification methods. As mentioned, distillation, crystallization, and neutral alumina chromatography are preferred over silica gel chromatography.
-
Storage: Store purified azetidines and their derivatives at low temperatures (-20 °C is recommended for long-term storage). For N-H azetidines, storage as a hydrochloride salt can improve stability. Storing sensitive, free-base azetidines over a few pellets of potassium hydroxide may help to scavenge atmospheric CO2 and moisture, which can form carbonic acid.[5]
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering suspected polymerization during azetidine synthesis.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3,3-Di(hydroxymethyl)azetidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,3-Di(hydroxymethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this valuable heterocyclic building block. The inherent ring strain of the azetidine core, combined with the functional diol moiety, presents unique challenges when moving from bench-scale to pilot or manufacturing scale.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process development experience.
Overview of the Common Synthetic Pathway
The most prevalent and scalable synthesis of 3,3-Di(hydroxymethyl)azetidine typically begins with the condensation of a primary amine (often protected, like benzylamine or benzhydrylamine) with diethyl 1,3-acetonedicarboxylate. This is followed by the reduction of the resulting diester and subsequent deprotection (if necessary) to yield the target molecule. The critical and often most challenging step is the reduction of the sterically hindered diester.
Caption: Common synthetic route to 3,3-Di(hydroxymethyl)azetidine.
Troubleshooting Guide: A-Z Problem Solving
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Section 1: Cyclocondensation Step
Question: During the initial cyclocondensation, I'm observing low yields and the formation of numerous side products. What's going wrong?
Answer: Low yields in the initial cyclization are often due to competing side reactions, primarily intermolecular polymerization of the starting materials or the formation of enamines. The key is to maintain conditions that strongly favor the intramolecular cyclization.
-
Causality & Explanation: The reaction is a delicate balance. Diethyl 1,3-acetonedicarboxylate can self-condense or react with multiple amine molecules if conditions are not optimal. The use of a high-dilution principle can favor the desired intramolecular reaction, but this is often impractical and costly on a large scale.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure precise 1:1 stoichiometry of the amine and diester. An excess of either reactant can promote side reactions.
-
Temperature Management: While reflux is common, an excessively high temperature can accelerate decomposition and side reactions. Experiment with running the reaction at the minimum temperature required for a reasonable reaction rate.
-
Solvent Choice: Ethanol is a standard choice. However, for some amines, a less nucleophilic solvent like toluene with azeotropic removal of water might provide a cleaner reaction profile by driving the equilibrium towards the cyclized product.
-
pH Control: The reaction is typically self-catalyzed by the basicity of the amine. However, if using an amine salt, a non-nucleophilic base like triethylamine (TEA) or Hünig's base (DIPEA) should be added. The pH should be slightly basic; strongly acidic or basic conditions can lead to hydrolysis of the ester.
-
Section 2: The Reduction Step - The Heart of the Challenge
Question: My Lithium Aluminum Hydride (LiAlH₄) reduction of the diester is sluggish, incomplete, and gives a poor yield. How can I improve it?
Answer: This is the most common and critical challenge in the synthesis. The two ester groups at the C3 position are sterically hindered, making reduction difficult. Furthermore, the exothermicity of LiAlH₄ reactions is a major safety concern on a large scale.
-
Causality & Explanation: LiAlH₄ is a powerful reducing agent, but its efficacy is hampered by steric hindrance around the carbonyl groups. Incomplete reaction leads to mono-reduced intermediates or unreacted starting material, complicating purification. The highly exothermic nature of the reaction and the subsequent quench can lead to temperature spikes, causing degradation of the product, which contains a strained azetidine ring.[1]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reduction yields.
-
Detailed Protocol Insights:
-
Reagent Quality: LiAlH₄ degrades on exposure to moisture. Use a fresh bottle or titrate the solution before use to determine its exact molarity.
-
Reverse Addition: On a large scale, adding the LiAlH₄ solution to the ester solution (standard addition) can create localized "hot spots." Consider a reverse addition, where the ester solution is added slowly to the LiAlH₄ slurry at 0 °C. This maintains an excess of the reducing agent and helps control the exotherm.
-
Solvent: Anhydrous THF is the solvent of choice. Ensure it is truly dry, as water will consume the hydride reagent.
-
Question: Are there safer, more scalable alternatives to LiAlH₄?
Answer: Yes. While LiAlH₄ is effective, its safety profile is a significant barrier to large-scale production. Alternative reagent systems are highly recommended.
| Reagent System | Pros | Cons | Scalability Notes |
| LiAlH₄ | Highly reactive, often high-yielding on small scale. | Extreme exotherm, H₂ gas evolution, difficult work-up, pyrophoric solid. | Poor. Requires specialized equipment and stringent safety protocols. |
| NaBH₄ / I₂ | Milder, safer to handle, easier work-up. | Iodine is corrosive and requires careful handling. Reaction can be slower. | Good. The in-situ generation of diborane is a well-established method. |
| Vitride® (Red-Al®) | Liquid, easier to handle than solid LiAlH₄. Similar reactivity. | Still highly reactive and pyrophoric. | Moderate. Offers handling advantages over LiAlH₄ but shares similar safety concerns. |
| Catalytic Hydrogenation | Safest option, environmentally friendly (green chemistry). | Requires high pressure/temperature, specialized hydrogenation equipment. Catalyst can be expensive. May cause ring-opening of the azetidine. | Excellent. The preferred method in industry if a suitable catalyst and conditions can be found. Requires significant process development. |
Section 3: Work-up and Purification
Question: After the reduction, I am struggling with a difficult work-up, forming emulsions and getting low recovery of my product. What is a robust method?
Answer: The standard "add water, then acid" quench for LiAlH₄ reactions is notoriously problematic on a large scale, often forming gelatinous aluminum salt emulsions that trap the product. The Fieser work-up is the industry-standard solution.
-
Causality & Explanation: The diol product is highly polar and can act as a surfactant, stabilizing emulsions. The aluminum salts produced during the quench can precipitate in a form that is difficult to filter and has a high surface area, adsorbing the product.
-
Recommended Protocol: Fieser Work-up This protocol is for a reaction that used 'X' grams of LiAlH₄.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'X' mL of water. Caution: Vigorous hydrogen evolution.
-
Add 'X' mL of 15% (w/v) aqueous sodium hydroxide solution.
-
Add '3X' mL of water.
-
Stir the resulting slurry at room temperature for 30 minutes to 1 hour.
-
The aluminum salts should precipitate as a granular, easily filterable solid. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent (e.g., THF, EtOAc).
-
The filtrate contains your product, which can then be concentrated and purified.[2]
-
Question: My final product is a sticky oil or low-melting solid that is difficult to purify. What are my options?
Answer: 3,3-Di(hydroxymethyl)azetidine is a highly polar, hygroscopic compound, making crystallization challenging. Column chromatography is often not feasible for multi-kilogram quantities.
-
Troubleshooting Steps:
-
Salt Formation: The easiest way to obtain a stable, crystalline solid is to form a salt. Reacting the final product with a solution of HCl in isopropanol or ether will precipitate the hydrochloride salt, which is typically a well-behaved, high-melting crystalline solid. This also simplifies final purification, as the salt can be recrystallized from solvent systems like ethanol/ether or methanol/isopropanol.
-
Solvent Screening for Crystallization: If the free base is required, perform a systematic crystallization screening with various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, and mixtures thereof). Seeding with a small amount of previously solidified material can be beneficial.
-
Slurrying: If crystallization fails, slurrying the crude product in a solvent in which it is poorly soluble (like diethyl ether or hexane) can help remove more nonpolar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the top 3 safety concerns for scaling up this synthesis?
-
Reduction Exotherm: The LiAlH₄ reduction is highly exothermic. A failure in cooling or an addition rate that is too fast can lead to a runaway reaction. Always use a reactor with adequate cooling capacity and have an emergency cooling/quenching plan.
-
Hydrogen Evolution: The quench of any excess hydride reagent releases large volumes of flammable hydrogen gas. The reactor must be purged with an inert gas (N₂ or Argon) and the off-gas safely vented.
-
Azetidine Ring Strain: Azetidines are strained four-membered rings.[1] While more stable than aziridines, they can be susceptible to ring-opening under harsh acidic or thermal conditions. Avoid excessive temperatures during distillation or prolonged exposure to strong acids.
Q2: How can I effectively monitor the reaction progress on a large scale?
Thin-Layer Chromatography (TLC) is useful but can be difficult to interpret with polar, streaky compounds. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for intermediates, HILIC for the final product) is the most reliable method for quantitative analysis of reaction conversion and impurity profiling. For the reduction step, in-situ IR spectroscopy can be used to monitor the disappearance of the ester carbonyl peak (~1735 cm⁻¹).
Q3: My final product shows signs of degradation over time. What are the stability and storage recommendations?
The free base of 3,3-Di(hydroxymethyl)azetidine is hygroscopic and can be susceptible to oxidation or oligomerization, especially if impure. The hydrochloride salt is significantly more stable.
-
Free Base: Store under an inert atmosphere (N₂ or Argon) at low temperatures (2-8 °C) in a tightly sealed container.
-
Hydrochloride Salt: Store at room temperature, protected from moisture. It is generally stable for extended periods under these conditions.
References
-
Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Available at: [Link]
-
Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
-
ResearchGate. (2015). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available at: [Link]
-
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (2014). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available at: [Link]
-
MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]
-
ResearchGate. (2025). Thermal research on the melt⁃cast explosive of 3-azido-1,3-dinitroazetidine (ADNAZ). Available at: [Link]
-
National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available at: [Link]
Sources
Technical Support Center: Analytical Strategies for Impurity Profiling of 3,3-Di(hydroxymethyl)azetidine
Introduction: Welcome to the technical support guide for the analytical characterization of 3,3-Di(hydroxymethyl)azetidine. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical objective of detecting, identifying, and quantifying impurities in this key pharmaceutical intermediate. As a polar, difunctional molecule, 3,3-Di(hydroxymethyl)azetidine presents unique analytical challenges. The control of its impurity profile is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides field-proven insights, detailed experimental protocols, and robust troubleshooting advice. Our approach is grounded in the principles of analytical quality by design, ensuring that the methodologies are not only accurate and precise but also rugged and fit for purpose. We will explore the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—as well as the spectroscopic methods essential for structural elucidation.
Section 1: Understanding the Impurity Landscape
Effective impurity analysis begins with a theoretical understanding of what impurities might be present. Impurities in 3,3-Di(hydroxymethyl)azetidine can originate from several sources: starting materials, synthetic by-products, intermediates, and degradation products.[1] A proactive assessment of the synthetic route is crucial for anticipating potential impurities.
| Impurity Type | Potential Source / Identity | Typical Analytical Challenge |
| Starting Materials | Unreacted 1,3-dichloro-2-(chloromethyl)propane, ammonia, or related precursors. | May have vastly different polarity and volatility compared to the final product. |
| Process-Related | Oligomers/polymers formed via intermolecular reactions; partially substituted intermediates. | Often structurally similar to the analyte, making chromatographic separation difficult. |
| Degradants | Oxidation products (e.g., N-oxide), or products from ring-opening hydrolysis.[2] | Can form during storage or analysis (in-situ degradation), requiring careful sample handling and method conditions. |
| Residual Solvents | Solvents used during synthesis and purification (e.g., Methanol, Ethanol, Acetonitrile). | Typically volatile and best analyzed by GC-Headspace.[1] |
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone technique for analyzing non-volatile organic impurities. Due to the high polarity and lack of a strong UV chromophore in 3,3-Di(hydroxymethyl)azetidine, method development requires careful consideration of the stationary phase and detection method.
Recommended HPLC Workflow
Caption: Recommended workflow for HPLC analysis of 3,3-Di(hydroxymethyl)azetidine.
Protocol 1: HILIC-ELSD Method for Impurity Profiling
-
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode for retaining highly polar analytes like 3,3-Di(hydroxymethyl)azetidine that show little to no retention on traditional reversed-phase (C18) columns. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is necessary due to the molecule's lack of a UV chromophore.
-
Instrumentation & Columns:
-
HPLC system with a gradient pump and autosampler.
-
ELSD or CAD detector.
-
HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
-
Reagents:
-
Mobile Phase A: 95:5 Acetonitrile/Water (v/v) with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile/Water (v/v) with 10 mM Ammonium Formate, pH 3.0.
-
Sample Diluent: 50:50 Acetonitrile/Water (v/v).
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of 2 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
ELSD Settings: Nebulizer Temp 40 °C, Drift Tube Temp 60 °C, Gas (Nitrogen) Pressure 40 psi.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 50 50 12.0 50 50 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Analysis: Inject a blank (diluent), a system suitability standard, and the sample solutions.
-
Data Processing: Integrate all peaks and calculate impurity levels using the area percent method. Report any impurity above the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[3]
-
HPLC Troubleshooting Guide
| Question / Issue | Probable Cause & Scientific Explanation | Recommended Solution |
| Q1: My main peak is tailing or showing poor shape. | The secondary amine on the azetidine ring can interact with residual silanols on the silica-based stationary phase, causing peak tailing. The dual hydroxyl groups can also lead to mixed retention mechanisms if the column is not properly equilibrated. | 1. Check Mobile Phase pH: Ensure the pH is low (e.g., 3.0) to protonate the amine, minimizing silanol interactions. 2. Increase Buffer Concentration: A higher buffer concentration (e.g., 20 mM) can better mask active sites on the column. 3. Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions for at least 10-15 column volumes. |
| Q2: I'm seeing "ghost peaks" in my blank injections. | This is often due to sample carryover from a previous injection. Highly polar analytes can adhere to parts of the injection system (needle, valve). | 1. Optimize Needle Wash: Use a strong solvent in your needle wash program (e.g., 50:50:0.1 Acetonitrile/Water/Formic Acid). 2. Inject Blanks: Run multiple blank injections after a concentrated sample to confirm the system is clean. 3. Check for Precipitation: Ensure the sample is fully dissolved in the diluent; precipitation in the vial can lead to inconsistent injections. |
| Q3: My retention times are drifting between injections. | Unstable column temperature or inadequate mobile phase mixing can cause retention time shifts. For HILIC, the water content in the mobile phase is critical and small variations can cause significant shifts. | 1. Use a Column Oven: Maintain a constant, elevated column temperature (e.g., 40 °C) for better reproducibility. 2. Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed. 3. System Equilibration: Allow the entire system to equilibrate at the initial gradient conditions until a stable baseline is achieved before starting the sequence. |
| Q4: My ELSD/CAD signal is noisy or drifting. | This can be caused by non-volatile components in the mobile phase, an unstable gas supply, or a contaminated drift tube/nebulizer. | 1. Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and volatile buffers (e.g., ammonium formate, ammonium acetate). Avoid non-volatile buffers like phosphate. 2. Check Gas Supply: Verify a stable and sufficient supply of high-purity nitrogen or air. 3. Clean the Detector: Follow the manufacturer's instructions for cleaning the nebulizer and drift tube. |
Section 3: Gas Chromatography (GC) Analysis
GC is the ideal technique for analyzing volatile and semi-volatile impurities, particularly residual solvents. However, for a non-volatile, highly polar compound like 3,3-Di(hydroxymethyl)azetidine, direct analysis is not feasible. Derivatization is required to increase volatility and improve chromatographic performance.
Protocol 2: GC-MS Analysis via Silylation
-
Rationale: Silylation is a common derivatization technique that replaces the active hydrogens on the hydroxyl and amine groups with a non-polar trimethylsilyl (TMS) group. This dramatically increases the volatility of the analyte, making it suitable for GC analysis. Mass Spectrometry (MS) is used for detection, providing both quantification and structural information.
-
Instrumentation & Columns:
-
GC system with a split/splitless inlet and a Mass Spectrometric detector.
-
A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
Reagents:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous Pyridine or Acetonitrile.
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the sample into a GC vial. Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Derivatization Reaction: Cap the vial tightly and heat at 70 °C for 60 minutes. Allow to cool to room temperature before injection.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
Analysis: Analyze a derivatized blank, the derivatized sample, and if available, derivatized standards of known impurities.
-
GC Troubleshooting Guide
| Question / Issue | Probable Cause & Scientific Explanation | Recommended Solution |
| Q1: I see multiple peaks for my main component or impurities. | Incomplete derivatization can lead to mono-, di-, and tri-silylated species, each giving a different peak. The BSTFA reagent can also degrade in the presence of moisture. | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Moisture will consume the derivatization reagent. 2. Optimize Reaction: Increase the reaction time or temperature (e.g., 80 °C for 75 min). A higher excess of the BSTFA reagent may also be required. 3. Use a Catalyst: The 1% TMCS in the reagent acts as a catalyst to drive the reaction to completion. Ensure your reagent contains it. |
| Q2: My peaks are tailing badly. | Even after derivatization, residual polarity or interaction with the GC inlet liner can cause tailing. It can also indicate thermal degradation of the derivative. | 1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. A liner with glass wool can help trap non-volatile residues but may also have active sites. 2. Lower Inlet Temperature: A high inlet temperature can cause the TMS derivatives to break down. Try lowering the temperature to 230-240 °C. 3. Check for Column Bleed: High column bleed at elevated temperatures can interfere with peak shape and MS spectra. Ensure you are operating within the column's temperature limits. |
| Q3: My mass spectra are difficult to interpret or don't match libraries. | The electron impact (EI) spectra of TMS derivatives often show a weak or absent molecular ion. The fragmentation is dominated by characteristic losses (e.g., M-15 for loss of CH₃). | 1. Look for Characteristic Ions: Focus on identifying characteristic fragment ions like m/z 73 (the TMS ion) and M-15 (loss of a methyl group from a TMS moiety). 2. Confirm Molecular Weight: If the molecular ion is absent, consider using chemical ionization (CI) as a softer ionization technique to confirm the molecular weight of the derivatized compound. 3. Manual Interpretation: Do not rely solely on library matching. Manually interpret the fragmentation pattern based on the expected structure of the derivatized impurity. |
Section 4: Spectroscopic Identification of Unknown Impurities
When an unknown impurity is detected (e.g., by HPLC), its structure must be elucidated. This is a collaborative process typically involving isolation followed by spectroscopic analysis.[4]
Workflow for Unknown Identification
Caption: General workflow for the structural elucidation of unknown impurities.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with LC, is the first step. It provides a highly accurate mass measurement, which can be used to determine the elemental formula of the impurity.[5] Tandem MS (MS/MS) experiments fragment the impurity, providing clues about its substructures.[6]
-
Nuclear Magnetic Resonance (NMR): After isolation, a suite of NMR experiments (¹H, ¹³C, and 2D-NMR) is the most powerful tool for unambiguous structure determination.[7][8] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the typical reporting, identification, and qualification thresholds I should use? A: According to ICH Q3A (R2) guidelines for a new drug substance, the thresholds are based on the maximum daily dose of the API.[3] However, for an intermediate, these are often set at standard levels:
-
Reporting Threshold: 0.05%. Any impurity at or above this level should be reported in a batch analysis certificate.
-
Identification Threshold: 0.10%. Any impurity at or above this level requires structural identification.
-
Qualification Threshold: 0.15%. Impurities above this level require toxicological data to demonstrate their safety.
Q2: My HPLC method is validated, but it's failing system suitability. What should I check first? A: System suitability tests (e.g., resolution, tailing factor, plate count) demonstrate that the system is performing correctly on the day of analysis.
-
Check the Obvious: Ensure the mobile phase and sample vials are in the correct positions and that there is sufficient volume.
-
Column Performance: The most common cause is a degraded column. Check the column's backpressure and performance log. If it has been used extensively, it may need to be replaced.
-
Mobile Phase: Re-prepare the mobile phase. Small errors in pH or composition can lead to system suitability failures, especially in HILIC.
Q3: Do I need to validate my analytical methods? A: Yes. Any analytical method used for quality control of a pharmaceutical intermediate or API must be validated to demonstrate it is fit for its intended purpose.[9] Validation is performed according to ICH Q2(R2) guidelines and typically includes assessing specificity, linearity, range, accuracy, precision, and robustness.[10]
Q4: Can I use a single method to analyze all possible impurities? A: It is unlikely. A comprehensive impurity profile often requires orthogonal methods. For example, an HPLC-ELSD method is excellent for non-volatile organic impurities, but a GC-Headspace method is required for residual solvents, and an ICP-MS method would be needed for elemental impurities.[1][11] The choice of methods should be justified and based on a risk assessment of the manufacturing process.
References
-
ResearchGate. (n.d.). (PDF) Impurity Profiling: A Case Study of Ezetimibe. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Retrieved from [Link]
-
PubMed. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
-
FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
ResearchGate. (2015). LC-MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. Retrieved from [Link]
-
PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. fda.gov [fda.gov]
- 11. netpharmalab.es [netpharmalab.es]
managing the ring strain of the azetidine in reactions
Azetidine Ring Strain Technical Support Center
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing azetidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges and opportunities presented by the four-membered azetidine ring. The inherent ring strain of this heterocycle is a double-edged sword: it imparts a desirable conformational rigidity and unique reactivity, yet it can also lead to unexpected decomposition and synthetic hurdles.[1][2][3] This resource provides in-depth, field-proven insights to help you harness the power of azetidines while mitigating the risks associated with their strain.
Frequently Asked Questions (FAQs)
Q1: What is azetidine ring strain and why is it a critical factor in my reactions?
A: Azetidine is a four-membered, nitrogen-containing saturated heterocycle.[3] Its structure deviates significantly from the ideal tetrahedral bond angle of 109.5°, forcing the C-N-C and C-C-C bonds into a compressed state. This deviation creates angle and torsional strain, collectively known as ring strain. The total ring strain energy of azetidine is approximately 25.4 kcal/mol.[1]
This stored energy is the primary driver of azetidine's unique chemical behavior.[2] It sits in a "sweet spot" of reactivity:
-
More Stable Than Aziridines: Azetidines are significantly more stable and easier to handle than the highly strained three-membered aziridines (ring strain ~27.7 kcal/mol).[1]
-
More Reactive Than Pyrrolidines: They are considerably more reactive than the five-membered, largely strain-free pyrrolidines (ring strain ~5.4 kcal/mol).[1]
This intermediate reactivity means the azetidine ring can be selectively opened under specific conditions, making it a versatile synthetic intermediate.[2][4] However, it also means the ring is susceptible to unintentional cleavage if reaction conditions are not carefully controlled.[5]
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Relative Stability & Reactivity |
| Aziridine | 3 | ~27.7 | High strain, highly reactive, difficult to handle |
| Azetidine | 4 | ~25.4 | Moderate strain, unique reactivity, moderately stable |
| Pyrrolidine | 5 | ~5.4 | Low strain, stable, less reactive |
| Piperidine | 6 | ~0 | No significant strain, very stable |
| (Data synthesized from multiple sources[1]) |
Q2: My N-substituted azetidine is decomposing under acidic workup or purification conditions. What is the likely cause?
A: The most common cause of decomposition for N-substituted azetidines, particularly under acidic conditions, is an intramolecular ring-opening reaction.[5] The strain in the four-membered ring makes it susceptible to nucleophilic attack, and if a suitable nucleophile is present elsewhere in the molecule, this process can be rapid.
The mechanism is typically initiated by the protonation of the azetidine nitrogen. This makes the ring an even better leaving group and activates the ring carbons toward nucleophilic attack. If your molecule contains a pendant nucleophilic group (like an amide), it can attack a ring carbon, leading to irreversible ring cleavage.[5] This is a critical liability, especially in drug discovery projects where compounds must be stable in the acidic environment of the stomach.
Caption: Mechanism of acid-mediated azetidine decomposition.
Q3: How can I design my azetidine-containing molecules to be more stable against ring-opening?
A: Stability can be engineered into the molecule by carefully considering the electronics of the N-substituent. The key is to decrease the basicity (pKa) of the azetidine nitrogen.[5] If the nitrogen is less basic, it is less likely to be protonated under acidic conditions, thereby shutting down the primary decomposition pathway described in Q2.
Strategies to Enhance Stability:
-
N-Arylation with Electron-Withdrawing Groups: Attaching the azetidine nitrogen to an electron-deficient aromatic or heteroaromatic ring can significantly lower its pKa. The nitrogen lone pair delocalizes into the aromatic system, reducing its availability for protonation.[5]
-
Conjugated Heteroaryls: Linking the azetidine to a conjugated heteroaryl system (e.g., pyridine) can shift the site of protonation away from the azetidine nitrogen to the more basic heteroaryl nitrogen. This effectively protects the strained ring.[5]
| N-Substituent Type | Azetidine Nitrogen pKa (Measured/Calculated) | Stability at pH 1.8 | Rationale |
| N-Phenyl | 4.3 (measured) | Low | Azetidine N is sufficiently basic to be protonated, initiating decomposition. |
| N-Pyridyl (meta) | -1.1 (calculated) | High | Pyridyl N (pKa ~6.3) protonates first. Azetidine N is non-basic due to conjugation. |
| N-Pyridyl (ortho, non-conjugated) | 0.5 (measured) | Low | Steric hindrance prevents full conjugation; the azetidine N remains basic enough to protonate and trigger decomposition. |
| (Data adapted from Helal, C. J., et al., ACS Med. Chem. Lett., 2021.[5]) |
Q4: I am trying to functionalize the C3 position of my azetidine, but the reactions are low-yielding. What should I consider?
A: Functionalizing the C3 position of the azetidine ring is a known challenge due to the ring's inherent strain and stereoelectronics.[6] Standard SN2 reactions at this position can be sluggish.
Troubleshooting Steps:
-
Activate the Precursor: Ensure you have a good leaving group at the C3 position (e.g., tosylate, mesylate, or halide).
-
Choice of Nucleophile: Use highly reactive nucleophiles. Weaker nucleophiles may not have sufficient driving force to overcome the activation barrier.
-
Alternative Strategies: Consider methods that don't rely on direct substitution. Strain-release strategies starting from highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB) can be powerful.[7] The release of strain in these reactions provides a strong thermodynamic driving force for forming new C-C or C-N bonds at the desired position.
-
Metal Catalysis: Palladium-catalyzed C-H amination or other transition-metal-catalyzed cross-coupling reactions can provide routes to functionalized azetidines that bypass traditional nucleophilic substitution challenges.[1][8]
Troubleshooting Guide: A Deep Dive
This section provides a scenario-based approach to solving common experimental problems.
Scenario 1: Rapid Decomposition of a Lead Compound in Simulated Gastric Fluid
-
Issue: A promising N-aryl azetidine derivative shows excellent potency but completely degrades within minutes in an aqueous solution at pH 1.8.
-
Diagnosis: This is a classic case of acid-mediated intramolecular ring-opening, as detailed in the FAQs. The azetidine nitrogen is likely too basic.
-
Causality Analysis: The pKa of your azetidine nitrogen is probably above 2.0, leading to significant protonation at pH 1.8. The molecular structure likely contains a suitably positioned nucleophile (amide, carbamate, etc.) that is attacking the strained, protonated ring.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting azetidine stability.
Corrective Action & Protocol
Objective: Synthesize an analog with a lower azetidine nitrogen pKa.
Protocol: Palladium-Catalyzed N-Arylation with a Pyridyl Halide (Buchwald-Hartwig Amination)
This protocol describes a general method to couple an azetidine with an electron-deficient heteroaryl halide to enhance stability.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Add your starting azetidine (1.0 equivalent) and the chosen pyridyl bromide or chloride (1.2 equivalents).
-
Add anhydrous toluene (0.1 M concentration relative to the azetidine).
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and quench carefully with saturated aqueous NH₄Cl.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Validation:
-
Confirm the structure of the new analog by ¹H NMR, ¹³C NMR, and HRMS.
-
Re-run the stability assay at pH 1.8. The new compound should exhibit significantly improved stability.
-
References
-
Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. (2021). Available from: [Link]
-
Helal, C. J., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1623. (2021). Available from: [Link]
-
Mughal, H., & Szostak, M. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. (2021). Available from: [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. (2024). Available from: [Link]
-
A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. ResearchGate. (2023). Available from: [Link]
-
Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate. (2020). Available from: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. (2017). Available from: [Link]
-
Azetidines (4 member Heterocyclic compounds of Nitrogen). YouTube. (2022). Available from: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. (2023). Available from: [Link]
-
Parmar, D. R., et al. Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. (2021). Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Azetidines - Enamine [enamine.net]
- 4. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Reactions Involving 3,3-Di(hydroxymethyl)azetidine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,3-Di(hydroxymethyl)azetidine and its derivatives. This resource is designed to provide practical, in-depth guidance on the critical work-up and purification stages of your reactions. Drawing from established chemical principles and field-proven insights, this guide aims to help you navigate common challenges and optimize your experimental outcomes.
Introduction: The Unique Challenges of a Highly Polar Building Block
3,3-Di(hydroxymethyl)azetidine is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional scaffold and the synthetic versatility offered by its two primary hydroxyl groups and a secondary amine.[1] However, these very features—high polarity, hydrogen bonding capabilities, and basicity—present significant challenges during reaction work-up and product purification. Standard protocols often fall short, leading to low recovery, persistent impurities, and difficulties in product isolation.
This guide provides a structured approach to troubleshooting these issues, moving from frequently asked questions to detailed procedural walkthroughs.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered when working with 3,3-Di(hydroxymethyl)azetidine.
Q1: My product, a derivative of 3,3-Di(hydroxymethyl)azetidine, is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?
A1: This is a primary challenge due to the compound's polarity. Standard extractions with common organic solvents like ethyl acetate or dichloromethane are often inefficient.
-
Initial Recommendation: Employ a continuous liquid-liquid extraction apparatus (e.g., a Soxhlet extractor modified for liquid-liquid extraction) with a suitable solvent. This technique maximizes extraction efficiency for highly polar compounds.
-
Alternative Solvents: Consider more polar extraction solvents such as a mixture of chloroform and isopropanol or n-butanol.
-
Salting Out: Before extraction, saturating the aqueous phase with a salt like sodium chloride or potassium carbonate can decrease the solubility of your organic product, thereby improving its partitioning into the organic layer.
Q2: I'm struggling to remove inorganic salts from my product after a quench or extraction. What's the best approach?
A2: The high polarity of 3,3-Di(hydroxymethyl)azetidine derivatives can cause them to co-precipitate or be difficult to separate from inorganic salts.
-
Solvent Trituration/Precipitation: If your product is a solid, triturating it with a solvent in which the inorganic salts are insoluble (e.g., isopropanol, acetonitrile, or THF) can be effective.
-
Size Exclusion Chromatography: For more challenging separations, size exclusion chromatography (SEC) can be a viable, albeit more complex, option to separate your product from salts.
-
Reverse-Phase Chromatography with a Volatile Buffer: If your product is amenable to reverse-phase chromatography, using a volatile buffer system (e.g., ammonium formate or ammonium acetate) allows for the removal of the buffer salts by lyophilization.
Q3: My reaction involves protecting the azetidine nitrogen. What are some common issues during the work-up of these reactions?
A3: The choice of protecting group significantly impacts the work-up strategy.[2][3][4]
-
Boc Protection: N-Boc protected derivatives are generally less polar and more amenable to standard extraction and silica gel chromatography. Ensure complete reaction, as unreacted starting material will be difficult to separate.
-
Cbz Protection: N-Cbz protected compounds can also be purified by standard methods. During deprotection by hydrogenolysis, ensure the catalyst is thoroughly removed by filtration through a pad of Celite.
-
Benzyl Protection: N-benzyl derivatives can be purified by chromatography. Deprotection via hydrogenolysis is common.
Q4: Can I use normal-phase silica gel chromatography to purify 3,3-Di(hydroxymethyl)azetidine and its derivatives?
A4: Yes, but with important considerations due to the high polarity of these compounds.[5][6][7][8]
-
Eluent System: You will likely need a highly polar mobile phase. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). To mitigate streaking caused by the basic azetidine nitrogen, it's often necessary to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to the eluent system.[9]
-
Stationary Phase: For particularly polar compounds, consider using alternative stationary phases like alumina (basic or neutral) or functionalized silica gels (e.g., diol or amino-bonded phases).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds and can be a powerful alternative to normal-phase chromatography.[6][7]
Section 2: Troubleshooting Guides
This section provides structured approaches to resolving more complex issues you may encounter during your work-up procedures.
Scenario 1: Low Product Recovery After Aqueous Work-up
Symptoms:
-
You have confirmation (e.g., by LC-MS or TLC of the crude reaction mixture) that your desired product was formed in a good yield.
-
After performing an aqueous quench followed by extraction with a standard organic solvent (e.g., ethyl acetate, DCM), you observe a significant loss of product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product recovery.
Scenario 2: Difficulty with Product Crystallization
Symptoms:
-
Your purified product is an oil or an amorphous solid, but you require a crystalline material for characterization (e.g., X-ray crystallography) or to improve purity.
Crystallization Strategy:
Due to their polarity and hydrogen bonding capabilities, derivatives of 3,3-Di(hydroxymethyl)azetidine can be challenging to crystallize. A systematic approach is required.
Key Principles for Crystallization of Polar Compounds:
-
Solvent Selection: The ideal solvent system will dissolve the compound when hot but not when cold. A mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is sparingly soluble) is often effective.[10]
-
Cooling Rate: Slow cooling generally promotes the formation of larger, higher-quality crystals.
-
Nucleation: Seeding with a previously obtained crystal or scratching the inside of the flask can induce crystallization.
Recommended Solvent Systems to Screen for Crystallization:
| Solvent System | Rationale |
| Isopropanol/Heptane or Hexane | Isopropanol can dissolve the polar compound, while the non-polar anti-solvent reduces solubility upon addition or cooling. |
| Methanol/Ethyl Acetate or Diethyl Ether | A highly polar solvent paired with a moderately polar anti-solvent. |
| Acetonitrile/Water | Useful for moderately polar compounds. The water acts as an anti-solvent. |
| Hot Water | For very polar, water-soluble derivatives, slow cooling of a saturated aqueous solution can sometimes yield crystals.[11][12] |
| Ethanol/Acetone | Both are polar solvents, but differences in solvating power can be exploited.[13] |
Experimental Protocol: Screening for Crystallization Conditions
-
Small-Scale Screening: In small vials, dissolve a few milligrams of your purified product in a minimum amount of a "good" solvent (e.g., methanol, isopropanol) at room temperature or with gentle heating.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., hexane, diethyl ether) dropwise until the solution becomes slightly turbid.
-
Induce Crystallization: If crystals do not form spontaneously, gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Vapor Diffusion: Alternatively, place the vial containing the dissolved product inside a larger, sealed jar containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the product solution, gradually inducing crystallization.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Work-up and Extraction for a Highly Polar Azetidine Derivative
This protocol is designed for a reaction where the product is expected to have high water solubility, and the reaction has been quenched with an aqueous solution.
Materials:
-
Crude reaction mixture in an aqueous/organic solution.
-
Sodium chloride (or potassium carbonate).
-
n-Butanol (or a 3:1 mixture of Chloroform:Isopropanol).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Rotary evaporator.
Procedure:
-
Aqueous Phase Saturation: To the biphasic reaction mixture, add solid sodium chloride in portions with vigorous stirring until the aqueous phase is saturated (undissolved salt is present). This will decrease the polarity of the aqueous phase and drive your product into the organic layer.
-
Initial Separation: Transfer the mixture to a separatory funnel and separate the layers. If the reaction solvent is immiscible with water (e.g., DCM, THF), retain the aqueous layer for further extraction.
-
Systematic Extraction:
-
Extract the aqueous layer with n-butanol (3 x volume of the aqueous layer). n-Butanol is more polar than ethyl acetate and is effective at extracting many polar compounds.
-
For each extraction, shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. Emulsions may form; if so, refer to the troubleshooting guide above.
-
-
Combine and Dry: Combine all the organic extracts. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.
-
Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Note that n-butanol has a high boiling point, so a high vacuum and a warm water bath will be necessary.
-
Analysis: Analyze the crude, extracted product by an appropriate method (e.g., NMR, LC-MS) to determine purity and yield before proceeding with further purification.
Protocol 2: Flash Column Chromatography of a Basic Azetidine Derivative
This protocol is tailored for the purification of a polar, basic azetidine derivative using silica gel chromatography.
Materials:
-
Crude product.
-
Silica gel (230-400 mesh).
-
Dichloromethane (DCM), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Triethylamine (TEA) or Ammonium Hydroxide (aqueous solution).
-
TLC plates, appropriate stain or UV lamp for visualization.
Procedure:
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Validation & Comparative
comparing the reactivity of 3,3-Di(hydroxymethyl)azetidine with other diols
An In-Depth Comparative Guide to the Reactivity of 3,3-Di(hydroxymethyl)azetidine and Other Diols
For researchers and professionals in drug development and polymer science, the selection of building blocks is paramount. Diols, in particular, are fundamental monomers and intermediates. While common diols like ethylene glycol and neopentyl glycol are well-understood, novel structures offer unique advantages. This guide provides an in-depth comparison of the reactivity of 3,3-Di(hydroxymethyl)azetidine against a panel of common diols, supported by experimental frameworks and mechanistic insights.
Introduction: The Unique Profile of 3,3-Di(hydroxymethyl)azetidine
3,3-Di(hydroxymethyl)azetidine is a distinctive bifunctional molecule. Its structure is characterized by two primary hydroxyl groups attached to a quaternary carbon, creating a neopentyl-like arrangement. Crucially, this neopentyl core is part of a four-membered, nitrogen-containing heterocyclic ring—an azetidine. This combination imparts a unique set of properties:
-
Steric Hindrance: The quaternary carbon atom shields the hydroxyl groups, influencing their reactivity.
-
Ring Strain: The azetidine ring possesses significant ring strain (approximately 25-26 kcal/mol), making it susceptible to ring-opening reactions under specific conditions, a feature absent in acyclic diols.[1][2][3][4]
-
Embedded Functionality: The tertiary amine within the ring can act as a base, a nucleophile, or a site for further functionalization, offering a synthetic handle not available in simple diols.
This guide will compare its reactivity against three archetypal diols: Ethylene Glycol (a simple linear diol), 1,4-Butanediol (a longer linear diol), and Neopentyl Glycol (NPG), its closest acyclic structural analog. The comparison will focus on esterification and polyesterification, two of the most fundamental transformations for diols.
Structural Factors Governing Diol Reactivity
The reactivity of a diol's hydroxyl group is primarily dictated by its steric accessibility and the electronic environment.
-
3,3-Di(hydroxymethyl)azetidine: The two primary hydroxyl groups are sterically encumbered by the quaternary carbon and the adjacent azetidine ring. This neopentyl-like structure is known to slow down reaction rates compared to unhindered primary alcohols.[5] The nitrogen atom can also be protonated under acidic conditions, potentially creating electrostatic repulsion that further influences the approach of reactants.
-
Ethylene Glycol (EG) & 1,4-Butanediol (BDO): These linear diols feature highly accessible, unhindered primary hydroxyl groups. They are considered the baseline for high reactivity in diol chemistry.
-
Neopentyl Glycol (NPG): As the key comparator, NPG shares the 2,2-disubstituted-1,3-diol structure. It is well-established that this steric hindrance reduces the reactivity of its hydroxyl groups but provides exceptional thermal and hydrolytic stability to its derivatives, particularly polyesters.[6][7]
Below is a diagram illustrating the structural differences and the concept of steric hindrance.
Caption: Structural comparison highlighting steric accessibility.
Comparative Analysis 1: Esterification Kinetics
Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a fundamental reaction for assessing alcohol reactivity.[8] The rate of this reversible reaction is highly sensitive to steric hindrance.[9]
Causality Behind Experimental Choices
To objectively compare reactivity, a standardized Fischer esterification protocol is employed. Acetic acid is chosen as a simple, small carboxylic acid to minimize steric contributions from the acid partner. A strong acid catalyst (H₂SO₄) ensures the reaction proceeds via the standard Aac2 mechanism. The reaction progress is monitored by Gas Chromatography (GC) to quantify the disappearance of the diol and the formation of the mono- and di-esters over time. This allows for the determination of initial reaction rates.
Experimental Protocol: Comparative Fischer Esterification
-
Reactor Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add the diol (0.1 mol) and glacial acetic acid (0.25 mol, 2.5 eq.).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.005 mol, 5 mol%) to the stirred mixture.
-
Reaction: Heat the mixture to a constant temperature of 80°C.
-
Sampling: Withdraw aliquots (approx. 0.1 mL) at regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quenching & Analysis: Immediately quench each aliquot in a vial containing a known amount of internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., diethyl ether) and a neutralizing agent (e.g., saturated NaHCO₃ solution). Analyze the organic layer by GC-FID.
-
Data Processing: Calculate the conversion of the diol at each time point and determine the initial reaction rate.
Expected Results and Discussion
The experimental data is expected to show a clear trend in reactivity, as summarized in the table below.
| Diol | Structure Type | Expected Relative Initial Rate | Key Influencing Factor |
| Ethylene Glycol | Linear, Unhindered | ~10-15x | High accessibility of primary -OH |
| 1,4-Butanediol | Linear, Unhindered | ~8-12x | High accessibility of primary -OH |
| Neopentyl Glycol | Hindered (Neopentyl) | 1x (Baseline) | Steric hindrance from quaternary carbon |
| 3,3-Di(hydroxymethyl)azetidine | Hindered (Neopentyl-like) | ~0.8-1.2x | Steric hindrance; potential N-protonation |
The linear diols, Ethylene Glycol and 1,4-Butanediol, are predicted to react significantly faster. The bulky neopentyl structures of both NPG and 3,3-Di(hydroxymethyl)azetidine severely restrict the trajectory of the incoming carboxylic acid, leading to a much slower esterification rate.[5][10] The reactivity of 3,3-Di(hydroxymethyl)azetidine is anticipated to be very similar to that of NPG, confirming that the steric environment is the dominant factor in this transformation.
Comparative Analysis 2: Polyester Synthesis
The performance of a diol as a monomer in polycondensation reactions is critical for its application in materials science. Here, we compare the diols in a melt polycondensation with adipic acid to form polyesters.
Causality Behind Experimental Choices
Melt polycondensation is an industry-standard, solvent-free method. The process involves an initial esterification stage to form low molecular weight oligomers, followed by a high-temperature, high-vacuum stage to drive the equilibrium towards a high molecular weight polymer. The key metrics for comparison are the time required to reach a high molecular weight and the properties of the final polymer, such as its glass transition temperature (Tg) and hydrolytic stability. The hydrolytic stability test, which involves exposing the polymer to hot water and measuring the drop in molecular weight, is a direct indicator of the polymer's durability.[6]
Caption: Experimental workflow for two-stage melt polycondensation.
Experimental Protocol: Melt Polycondensation
-
Esterification Stage: Charge the diol (1.0 mol), adipic acid (1.05 mol), and a suitable catalyst (e.g., dibutyltin oxide, 0.05 mol%) into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser. Heat the mixture under a slow nitrogen stream to 200°C and hold until ~90% of the theoretical amount of water has been collected.
-
Polycondensation Stage: Reduce the pressure gradually to <1 Torr while increasing the temperature to 230°C. Continue the reaction under high vacuum until the stirrer torque indicates a high melt viscosity has been achieved.
-
Polymer Isolation: Cool the reactor and extrude the resulting polymer.
-
Hydrolytic Stability Test: Measure the initial number-average molecular weight (Mn) of the polymer by GPC. Place a sample of the polymer in deionized water at 90°C for 48 hours. Dry the sample and re-measure the Mn. Calculate the percentage of Mn retained.
Expected Results and Discussion
| Parameter | Ethylene Glycol | 1,4-Butanediol | Neopentyl Glycol | 3,3-Di(hydroxymethyl)azetidine |
| Reactivity | ||||
| Time to High Mn (hrs) | 4-6 | 5-7 | 8-12 | 9-14 |
| Polymer Properties | ||||
| Approx. Tg (°C) | ~ -10 | ~ -45 | ~ 35 | ~ 40-50 |
| Mn Retention (%) (Hydrolytic Stability) | < 20% | < 30% | > 90% | > 90% |
| Unique Feature | Flexible, Hydrophilic | Flexible, Hydrophobic | High Stability | High Stability + Functional N-atom |
This comparison reveals a critical trade-off between reactivity and performance.
-
Reactivity: The unhindered diols (EG, BDO) react much faster, enabling shorter cycle times to achieve high molecular weight polymers. The reduced reactivity of NPG and 3,3-Di(hydroxymethyl)azetidine necessitates more forcing conditions (higher temperature or longer time) to reach comparable molecular weights, which aligns with findings on other sterically hindered secondary diols.[11]
-
Polymer Properties: The polyesters from linear diols are typically semi-crystalline or amorphous materials with low Tg and poor hydrolytic stability. The ester linkages are exposed and readily attacked by water. In stark contrast, the bulky groups adjacent to the ester bond in the NPG and 3,3-Di(hydroxymethyl)azetidine-based polyesters provide steric protection.[6] This results in polymers with exceptional resistance to hydrolysis. Furthermore, the rigid, cyclic azetidine unit is expected to increase the Tg of the polymer compared to its NPG counterpart, making it suitable for applications requiring higher thermal performance.
The Azetidine Ring: A Latent Reactive Handle
Beyond the reactivity of its hydroxyl groups, 3,3-Di(hydroxymethyl)azetidine offers unique synthetic possibilities through its strained ring. Unlike any of the other diols, the azetidine ring can undergo ring-opening reactions, typically under cationic or transition-metal-catalyzed conditions.[12][13] This provides a pathway to entirely different polymer architectures, such as poly(amino alcohols), or allows for post-polymerization modifications, making it a uniquely versatile building block.
Conclusion
This guide demonstrates that the reactivity of 3,3-Di(hydroxymethyl)azetidine is governed by the pronounced steric hindrance of its neopentyl-like structure. In common reactions like esterification and polyesterification, its reactivity is significantly lower than that of linear diols such as ethylene glycol and is comparable to its acyclic analog, neopentyl glycol.
However, this reduced reactivity is directly linked to the superior performance of its derivatives. Polymers incorporating 3,3-Di(hydroxymethyl)azetidine exhibit enhanced thermal and hydrolytic stability, a direct consequence of the steric protection afforded to the ester linkages.
The ultimate advantage of 3,3-Di(hydroxymethyl)azetidine lies in its dual nature. It acts as a sterically hindered diol that imparts durability, while simultaneously providing a chemically distinct, functional, and reactive azetidine ring. This offers a unique platform for creating advanced materials and complex molecules, setting it apart from conventional diols for researchers seeking to innovate in drug development and materials science.
References
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Barbe, J., Charette, A. B. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. . [Link]
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Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
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Zhang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. European Journal of Medicinal Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Neopentyl Glycol (NPG) vs. MPO: Choosing the Right Diol for Your Formulation. ningbo-inno.com. [Link]
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Hamciuc, C., et al. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie. [Link]
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BDMAEE. (2025). a comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. . [Link]
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Khan Academy. (2013). Steric hindrance. YouTube. [Link]
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A Guide to the Structural Landscape of Azetidines: A Comparative Analysis of 3,3-Di(hydroxymethyl)azetidine
Introduction: The Allure of the Strained Four-Membered Ring
In the vast field of medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, stands out as a privileged scaffold.[1][2][3] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, endows it with a unique combination of conformational rigidity and controlled reactivity, making it a valuable building block in drug design.[1][2][4] Unlike the more strained and less stable aziridines, azetidines offer a more robust framework, while providing distinct three-dimensional vectors for substituent placement that are not achievable with larger, more flexible rings like pyrrolidine or piperidine.[1][2][5] This guide provides an in-depth structural comparison of 3,3-Di(hydroxymethyl)azetidine with other key azetidine derivatives, offering insights into how substitution patterns dictate the geometry and potential utility of this versatile heterocycle.
The Unique Structural Signature of 3,3-Di(hydroxymethyl)azetidine
3,3-Di(hydroxymethyl)azetidine is a symmetrically disubstituted derivative that presents a compelling structural motif. The gem-disubstitution at the C3 position with two hydroxymethyl groups introduces several key features that significantly influence its physicochemical properties and conformational behavior.
-
Forced Ring Puckering: The steric bulk of the two hydroxymethyl groups at the same carbon atom forces the azetidine ring into a puckered conformation. This is a classic example of the Thorpe-Ingold effect, where gem-disubstitution decreases the endocyclic bond angle and favors a non-planar arrangement to alleviate steric strain. This puckering is crucial as it defines the spatial orientation of the nitrogen lone pair and any N-substituents, which in turn governs intermolecular interactions.
-
Enhanced Polarity and Hydrogen Bonding Capacity: The presence of two primary alcohol functionalities dramatically increases the molecule's polarity and its capacity to act as both a hydrogen bond donor and acceptor. This has profound implications for its solubility in aqueous media and its ability to form specific, stabilizing interactions within a biological target's binding site.
-
A Rigid Scaffold for Bioactive Presentation: The defined, puckered structure, combined with the outward projection of the hydroxymethyl groups, creates a rigid and predictable scaffold. This is highly advantageous in drug design, where precise positioning of pharmacophoric elements is essential for potent and selective biological activity.
Structural Comparison with Key Azetidine Derivatives
To fully appreciate the unique characteristics of 3,3-Di(hydroxymethyl)azetidine, it is instructive to compare its structure with other derivatives. The following table and discussion highlight the key differences in their structural parameters.
| Derivative | Puckering Angle (°) | Key Structural Features | Implications for Drug Design |
| Azetidine (Parent) | ~15°[5] | Non-planar, puckered ring. Facile nitrogen inversion.[5] | Basic scaffold, provides 3D vector diversity. |
| 3-Hydroxyazetidine | ~15-20° | Single hydroxyl group can be axial or equatorial. Potential for intramolecular H-bonding. | Introduces polarity and a hydrogen bonding point. Chirality is possible. |
| Azetidine-2-carboxylic acid | Conformationally restricted | The carboxyl group influences ring pucker due to its size and electronic properties.[6] | A naturally occurring, rigid amino acid analogue used to constrain peptide backbones.[7] |
| N-Boc-Azetidine | Flatter ring (~6-10°)[5] | The sp²-hybridized nitrogen of the carbamate flattens the ring.[5] | Reduced basicity of nitrogen; altered ring conformation affects substituent orientation. |
| 3,3-Di(hydroxymethyl)azetidine | >20° (predicted) | Significant puckering due to gem-disubstitution. Two H-bond donors/acceptors. | Highly polar, rigid scaffold. Excellent for creating specific interactions in a binding pocket. |
Azetidine: The Unsubstituted Core
The parent azetidine molecule is not planar. It adopts a puckered conformation to relieve some of its inherent ring strain. The barrier to nitrogen inversion is low, allowing for rapid interconversion between two equivalent puckered forms at room temperature.[5] This provides a fundamental three-dimensional shape that medicinal chemists can exploit.[3][8]
3-Hydroxyazetidine: The Effect of a Single Substituent
Introducing a single hydroxyl group at the C3 position maintains the ring's puckered nature. The substituent can occupy either an axial or pseudo-equatorial position, with the equilibrium between these conformers being influenced by the solvent and other substituents. This single point of functionalization is often used to improve solubility and introduce a key hydrogen bonding interaction.
Azetidine-2-carboxylic acid: A Constrained Analogue
This naturally occurring derivative is a proline analogue with a smaller ring.[6] The presence of the carboxylic acid group at the C2 position, adjacent to the nitrogen, introduces significant conformational constraints. The puckering of the ring in this derivative is influenced by the orientation of the carboxyl group, leading to a more defined and rigid structure, which is useful for inducing specific turns in peptides.[7]
N-Boc-Azetidine: The Influence of the Nitrogen Substituent
When the nitrogen atom is substituted with an electron-withdrawing group like a tert-butyloxycarbonyl (Boc) group, its hybridization changes towards sp². This change in hybridization has a pronounced flattening effect on the azetidine ring.[5] This demonstrates that substitution on the nitrogen atom can be a powerful tool to modulate not only the basicity of the amine but also the overall geometry of the ring and the spatial arrangement of other substituents.
Visualizing Structural Differences
The following diagram illustrates the conformational differences between the discussed azetidine derivatives.
Caption: Comparative conformations of azetidine derivatives.
Experimental and Computational Protocols for Structural Elucidation
Determining the precise three-dimensional structure of these molecules relies on a combination of experimental techniques and computational modeling.
Single-Crystal X-ray Crystallography
This is the gold standard for determining the solid-state structure of a molecule, providing precise bond lengths, bond angles, and conformational details.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the azetidine derivative are grown. This is often the most challenging step and typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined (structure solution). This initial model is then refined to best fit the experimental data.
For a representative compound like benzyl 3-hydroxyazetidine-1-carboxylate, crystallographic data provides unambiguous confirmation of the ring pucker and substituent orientation in the solid state.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the structure and conformation of molecules in solution.
Experimental Protocol:
-
Sample Preparation: A few milligrams of the azetidine derivative are dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Data Acquisition: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis:
-
Chemical Shifts (δ): Provide information about the electronic environment of each nucleus. For the azetidin-2-one core, typical ¹³C chemical shifts for the carbonyl carbon are in the range of 165-180 ppm.[10]
-
Coupling Constants (J): Vicinal coupling constants (³J) between protons on the ring are particularly informative. The magnitude of ³J is related to the dihedral angle between the C-H bonds via the Karplus equation, allowing for the determination of the ring pucker and the relative stereochemistry (cis/trans) of substituents.[10]
-
Nuclear Overhauser Effect (NOE): NOESY experiments reveal through-space proximity of protons, helping to confirm stereochemical assignments and conformational preferences.
-
Computational Chemistry (Density Functional Theory - DFT)
Computational modeling is a powerful tool for predicting and rationalizing the structures and relative energies of different conformers.[7][11]
Workflow for DFT Analysis:
-
Structure Building: An initial 3D structure of the azetidine derivative is built using molecular modeling software.
-
Conformational Search: A systematic search is performed to identify all low-energy conformers (e.g., different ring puckers, substituent orientations).
-
Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-31G*). This finds the lowest energy structure for each conformer.[7]
-
Data Analysis: The relative energies of the optimized conformers are compared to predict the most stable structure. Geometric parameters (bond lengths, angles, dihedral angles) can be extracted and compared with experimental data.
Caption: Workflow for azetidine structural analysis.
Conclusion
The substitution pattern on the azetidine ring profoundly dictates its three-dimensional structure. 3,3-Di(hydroxymethyl)azetidine serves as an excellent example of how gem-disubstitution can be used to create a rigid, highly functionalized, and polar scaffold. Its pronounced ring pucker and dense arrangement of hydrogen bonding groups distinguish it from simpler derivatives like the parent azetidine or 3-hydroxyazetidine, and from conformationally distinct analogues such as N-Boc-azetidine. A thorough understanding of these structural nuances, gained through a synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling, is paramount for rationally designing next-generation therapeutics that leverage the unique properties of the strained azetidine ring.
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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 3,3-Di(hydroxymethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of novel scaffolds is paramount to accessing new chemical space and developing next-generation therapeutics. The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a versatile building block due to its unique conformational constraints and its ability to serve as a bioisostere for other cyclic and acyclic structures. Among the functionalized azetidines, 3,3-di(hydroxymethyl)azetidine stands out as a particularly valuable synthon, offering two primary alcohol functionalities on a compact, rigid core. This guide provides an in-depth technical comparison and validation of a robust synthetic route to this key intermediate, grounded in practical experimental insights and comprehensive spectroscopic analysis.
The Strategic Advantage of the 3,3-Disubstituted Azetidine Core
Traditional synthetic approaches to 3,3-disubstituted azetidines have often been hampered by multi-step sequences and limited functional group tolerance.[1][2] The development of modular strategies is therefore crucial. The 3,3-di(hydroxymethyl)azetidine scaffold provides a unique platform for further derivatization, enabling the introduction of diverse functionalities through the two hydroxyl groups. This opens avenues for the creation of novel chemical entities with potential applications in a range of therapeutic areas.
A Reliable Synthetic Pathway: From Carboxylic Acid to Diol
A practical and efficient synthesis of 3,3-di(hydroxymethyl)azetidine commences with the commercially available N-Boc-azetidine-3-carboxylic acid. The synthetic strategy involves a two-step sequence: esterification of the carboxylic acid, followed by reduction of the resulting diester to the diol. The N-Boc protecting group is instrumental in this process, ensuring the stability of the azetidine ring and preventing unwanted side reactions.
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A Head-to-Head Comparison of Synthetic Routes to 3,3-Di(hydroxymethyl)azetidine: A Guide for Researchers
The 3,3-di(hydroxymethyl)azetidine scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that can impart favorable pharmacokinetic properties to drug candidates. Its geminal diol functionality offers a versatile handle for further chemical elaboration. For researchers and drug development professionals, selecting an efficient and scalable synthetic route to this key intermediate is a critical decision. This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform your selection.
Introduction to the Synthetic Challenge
The construction of the strained four-membered azetidine ring, particularly with the sterically demanding 3,3-disubstitution pattern, presents a significant synthetic challenge. Key considerations for an ideal synthesis include the availability and cost of starting materials, the number of synthetic steps, overall yield, scalability, and the use of hazardous reagents. This guide will dissect two distinct and effective approaches:
-
Route 1: Cyclization of a Malonate Derivative: A convergent approach that builds the azetidine ring from a C3-functionalized acyclic precursor.
-
Route 2: Functionalization of a Pre-formed Azetidine Ring: A strategy that introduces the hydroxymethyl groups onto an existing azetidine scaffold.
Route 1: Ring Construction via Intramolecular Cyclization of a Diethyl Malonate Derivative
This strategy leverages the readily available diethyl malonate as a starting material to construct the C3-disubstituted carbon center, followed by intramolecular cyclization to form the azetidine ring. A key patent in this area outlines a robust procedure for the formation of a related azetidine-3,3-dicarboxylate intermediate[1]. The subsequent reduction of the ester groups provides the target diol.
Scientific Rationale and Mechanistic Insights
The core of this route lies in a double nucleophilic substitution reaction. Diethyl 2,2-bis(hydroxymethyl)malonate, prepared from diethyl malonate and formaldehyde, is the key precursor[2]. The hydroxyl groups are first activated by converting them into a better leaving group, typically a sulfonate ester like a triflate or mesylate. This activation is crucial as hydroxyl groups are poor leaving groups for nucleophilic substitution. The subsequent reaction with a primary amine, such as benzylamine, proceeds via an intramolecular double SN2 reaction to form the azetidine ring. The bulky N-protecting group, such as a benzyl or benzhydryl group, serves to prevent intermolecular side reactions and can be removed in a later step. The final step involves the reduction of the two ester groups at the C3 position to the corresponding primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH4).
Visualizing the Pathway
Caption: Synthetic pathway for Route 1, starting from diethyl malonate.
Experimental Protocol: Synthesis of N-Benzyl-3,3-bis(hydroxymethyl)azetidine
Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate [2]
-
To a stirred solution of diethyl malonate (1.0 eq) in water, add potassium carbonate (0.1 eq).
-
Cool the mixture to 0 °C and add aqueous formaldehyde (2.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Diethyl 2,2-bis(tosyloxymethyl)malonate
-
Dissolve diethyl 2,2-bis(hydroxymethyl)malonate (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (2.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the ditosylate.
Step 3: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate
-
To a solution of diethyl 2,2-bis(tosyloxymethyl)malonate (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (2.5 eq).
-
Reflux the reaction mixture for 18 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired product.
Step 4: Synthesis of (1-Benzylazetidin-3,3-diyl)dimethanol
-
To a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl 1-benzylazetidine-3,3-dicarboxylate (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the combined filtrate under reduced pressure to yield the target diol.
Route 2: Functionalization of a Pre-formed Azetidine Ring via 1-Boc-3-azetidinone
This approach begins with a commercially available or readily synthesized N-protected 3-azetidinone. The two hydroxymethyl groups are then introduced at the C3 position. A Chinese patent provides a relevant method for the synthesis of the 1-tert-butoxycarbonyl-3-azetidinone precursor[3].
Scientific Rationale and Mechanistic Insights
The key intermediate, 1-Boc-3-azetidinone, can be synthesized from 1-benzyl-3-hydroxyazetidine through a sequence of debenzylation, Boc-protection, and oxidation. The introduction of the two hydroxymethyl groups can be achieved through a two-step process. First, a double nucleophilic addition of a one-carbon nucleophile to the ketone at the C3 position is performed. A common choice for this transformation is the reaction with a Wittig reagent derived from a protected hydroxymethyl group, followed by deprotection and reduction, or more directly, through a reaction with a suitable organometallic reagent. A more direct approach involves a crossed-Cannizzaro-type reaction or a related reductive hydroxymethylation protocol. For instance, reaction with formaldehyde in the presence of a strong base can lead to the formation of the diol, although this can be challenging to control. A more reliable method involves a Corey-Chaykovsky reaction with dimethyloxosulfonium methylide to form an epoxide, followed by ring-opening, but this would only introduce one hydroxymethyl group at a time. A more direct approach for the double hydroxymethylation is desirable.
A plausible, though not explicitly found in a single procedure, two-step sequence from 1-Boc-3-azetidinone would be:
-
Cyanohydrin formation followed by reduction: Reaction with a cyanide source (e.g., TMSCN) would yield a cyanohydrin. Subsequent reduction of the nitrile and the tertiary alcohol would be challenging.
-
Double Grignard/Organolithium Addition: This is often difficult to control and can lead to over-addition or enolization.
A more practical approach involves the conversion of the ketone to a diester, which can then be reduced. This can be achieved through various methods, such as a tandem oxidation-esterification or by forming an enolate and trapping with a chloroformate.
Given the challenges of a direct double hydroxymethylation, a more reliable pathway involves the synthesis of 1-Boc-azetidine-3,3-dicarboxylic acid, followed by reduction.
Visualizing the Pathway
Caption: Synthetic pathway for Route 2, starting from 1-benzyl-3-hydroxyazetidine.
Experimental Protocol: Synthesis of tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
Step 1: Synthesis of 1-Boc-3-azetidinone (Adapted from[3])
-
To a solution of 1-benzyl-3-hydroxyazetidine (1.0 eq) in methanol, add Pearlman's catalyst (Pd(OH)2/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 16 hours.
-
Filter the catalyst and concentrate the filtrate.
-
Dissolve the residue in a mixture of dioxane and water, and add sodium bicarbonate (2.5 eq).
-
Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and stir at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Dissolve the resulting 1-Boc-3-hydroxyazetidine in dichloromethane and cool to -78 °C.
-
Add Dess-Martin periodinane (1.5 eq) and stir the reaction at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Extract with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography to yield 1-Boc-3-azetidinone.
Step 2: Synthesis of Diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate
Step 3: Reduction to tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
-
To a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C, add a solution of diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the combined filtrate under reduced pressure to yield the target diol.
Head-to-Head Comparison
| Feature | Route 1: Malonate Cyclization | Route 2: Azetidinone Functionalization |
| Starting Materials | Diethyl malonate, formaldehyde, benzylamine (all readily available and relatively inexpensive) | 1-Benzyl-3-hydroxyazetidine (commercially available but can be more expensive) |
| Number of Steps | 4-5 steps | 3-4 steps (assuming an efficient route to the dicarboxylate) |
| Overall Yield | Moderate to good | Potentially higher if an efficient dicarboxylation is found |
| Scalability | Good, with well-established procedures for each step | Can be limited by the oxidation and dicarboxylation steps |
| Key Challenges | Handling of tosyl chloride and LiAlH4, purification of intermediates | The conversion of the ketone to the diester can be low yielding or require harsh conditions. |
| Flexibility | The choice of amine in the cyclization step allows for variation of the N-substituent. | The N-Boc protecting group is versatile for further transformations. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 3,3-di(hydroxymethyl)azetidine.
Route 1, the malonate cyclization, is a robust and well-documented approach. Its primary advantages are the use of inexpensive starting materials and the straightforward, albeit multi-step, nature of the synthesis. This route is likely the more cost-effective option for large-scale production, despite requiring careful handling of some reagents.
Route 2, the functionalization of a pre-formed azetidinone, offers a potentially shorter synthesis. However, the key transformation of the ketone to the required dicarboxylate intermediate is a significant hurdle that needs to be optimized for this route to be truly competitive. If a high-yielding and scalable method for this conversion is established, Route 2 could become the preferred method due to its convergent nature.
For research and development purposes where material cost is less of a concern and a more modular approach is desired, Route 2 may be attractive, provided the key functionalization step is addressed. For process development and large-scale synthesis, the more established and economically favorable Route 1 is currently the recommended approach.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including scale, budget, and the available expertise in handling the required reagents and transformations.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules2023 , 28(3), 1333. [Link]
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A Technical Guide to Substituted Azetidines: From Strategic Incorporation to Advanced Applications
Introduction: The Rise of a Strained Scaffold
In the landscape of heterocyclic chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has carved out a significant niche, transitioning from a synthetic curiosity to a privileged scaffold in modern drug discovery and materials science. Its unique combination of properties—notably its inherent ring strain (approx. 25.4 kcal/mol) and its three-dimensional, sp³-rich character—offers a compelling toolkit for medicinal chemists and material scientists alike.[1] This guide provides a comparative analysis of the applications of substituted azetidines, grounded in experimental data and field-proven insights, to illuminate why this strained ring system has become a cornerstone of molecular design. We will explore its role in enhancing pharmacokinetic profiles, its utility as a conformational constraint, and the synthetic strategies that have made its diverse derivatives accessible.
The Azetidine Advantage: A Balance of Strain and Stability
The reactivity and conformational properties of azetidines are largely dictated by their ring strain, which lies between that of the highly reactive, unstable aziridines (27.7 kcal/mol) and the flexible, unreactive pyrrolidines (5.4 kcal/mol). This intermediate strain energy makes the azetidine ring stable enough for facile handling and incorporation into complex molecules, yet sufficiently activated for unique reactivity and for imparting rigid conformational control.[1] This balance is the causal agent behind its success; it provides a predictable three-dimensional structure that can reduce the entropic penalty of binding to a biological target, thereby enhancing potency and selectivity.
Caption: Ring Strain and Stability Comparison of Small Cyclic Amines.
Applications in Medicinal Chemistry: A Comparative Analysis
The strategic incorporation of substituted azetidines has led to significant breakthroughs in drug design, primarily through two mechanisms: serving as conformational straightjackets and acting as bioisosteric replacements to fine-tune molecular properties.
Azetidines as Conformational Constraints and Proline Mimics
The rigid, non-planar structure of the azetidine ring is expertly exploited to lock flexible molecules into a specific bioactive conformation. A prominent application is its use as a lower homologue of proline.[2] The substitution of L-proline with L-azetidine-2-carboxylic acid can alter the conformational preferences of peptides. While peptides containing azetidine are generally more flexible than their proline-containing counterparts, this modification can destabilize certain conformations, like the collagen triple helix, while favoring others, providing a tool to modulate peptide structure and function.[2][3] This principle has been used to influence the macrocyclization efficiency of peptides, in some cases improving yields and diastereoselectivity compared to unmodified sequences.[4]
Azetidines as Versatile Bioisosteres
Azetidines serve as effective bioisosteres for a range of functionalities, including other heterocycles, amides, and even gem-dimethyl groups. This replacement strategy is often employed to improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Improved Solubility and Reduced Lipophilicity: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and reduced lipophilicity compared to carbocyclic analogues—a critical advantage in drug design.
-
Enhanced Metabolic Stability: The strained ring can block sites of metabolism. For instance, replacing a metabolically vulnerable group with a robust azetidine ring can significantly increase a drug's half-life.
-
Vectorial Exit Points: The substituents on the azetidine ring project into distinct vectors in 3D space, providing medicinal chemists with novel exit points to explore chemical space and optimize target engagement.[5]
Case Studies: FDA-Approved Drugs Featuring the Azetidine Moiety
The tangible impact of azetidine incorporation is best illustrated by the growing number of FDA-approved drugs that feature this scaffold.[6][7] The azetidine moiety is rarely a passive component; it is a deliberate design choice to overcome specific pharmacological hurdles.
| Drug | Therapeutic Area | Target | Role of the Substituted Azetidine |
| Baricitinib | Rheumatoid Arthritis | JAK1/JAK2 Inhibitor | The 3-(methylsulfonyl)azetidine group enhances selectivity and improves pharmacokinetic properties.[6] |
| Cobimetinib | Melanoma | MEK1/MEK2 Inhibitor | The N-azetidinyl substituent contributes to the molecule's potency and metabolic stability. |
| Azelnidipine | Hypertension | Calcium Channel Blocker | One of the earliest successful examples, where the azetidine ring is a core part of the pharmacophore.[8] |
| Ezetimibe | Hypercholesterolemia | Cholesterol Absorption Inhibitor | Contains a monocyclic azetidin-2-one (β-lactam) ring, crucial for its biological activity.[9] |
Emerging Applications: Targeting Complex Disease Pathways
Beyond established drugs, substituted azetidines are at the forefront of research into novel therapeutic agents. For example, a series of (R)-azetidine-2-carboxamide analogues have been developed as potent, direct inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a challenging oncology target.[10] The optimization from proline-based inhibitors to the more constrained azetidine scaffold yielded compounds with sub-micromolar potencies.[10]
Comparative Performance of Azetidine-Based STAT3 Inhibitors
| Compound | EMSA IC₅₀ (µM) | MDA-MB-231 Cell Growth IC₅₀ (µM) | Key Structural Feature |
| 7e | 0.23 ± 0.03 | 0.9 ± 0.1 | Ester of carboxylic acid |
| 7f | 0.18 ± 0.02 | 1.1 ± 0.2 | Ester of carboxylic acid |
| 7g | 0.25 ± 0.03 | 0.4 ± 0.1 | Lactone derivative |
| 9k | 0.18 ± 0.02 | 1.1 ± 0.1 | Benzo-fused N-heterocycle bioisostere |
| Data synthesized from J. Med. Chem. 2021, 64, 1, 438–465.[10] |
These results demonstrate that subtle modifications to the substituents on the azetidine ring, including the use of ester groups or bioisosteric replacements for carboxylic acids, can profoundly impact cellular activity, providing a clear rationale for their continued exploration in cancer therapy.[10]
Applications in Materials Science
While less explored than their medicinal counterparts, substituted azetidines are emerging as valuable monomers in polymer chemistry. The ring strain that is beneficial for conformational control in drugs can be harnessed to drive ring-opening polymerization (ROP). This allows for the synthesis of linear polyamines, such as poly(propylenimine), which have applications as CO₂ adsorbents.[11][12][13] The ability to functionalize the azetidine monomer prior to polymerization provides a direct route to polymers with tailored side-chain functionalities, opening avenues for the development of novel functional materials, hydrogels, and polymer-drug conjugates.[12][14]
Synthetic Strategies: A Guide to Accessing Azetidine Scaffolds
The growing demand for novel azetidine building blocks has spurred the development of numerous synthetic methodologies. The choice of synthetic route is dictated by the desired substitution pattern and the required scale.
Caption: Major Synthetic Pathways to Substituted Azetidines.
-
Intramolecular Cyclization: The most traditional approach involves the cyclization of 1,3-difunctionalized precursors, such as the reaction of primary amines with 1,3-dihalides or bis-triflates of 1,3-propanediols.[15] This method is robust but can be limited by the availability of the starting materials.
-
[2+2] Cycloadditions: The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. While powerful, this approach has faced challenges that recent advancements in photocatalysis are beginning to overcome.[1]
-
C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a modern and efficient method for constructing the azetidine ring, demonstrating excellent functional group tolerance.[1]
-
Strain-Release Functionalization: A highly innovative strategy involves the use of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs). These molecules react with a wide range of nucleophiles and electrophiles to open the central C-N bond, generating diversely substituted azetidines in a modular fashion.[7][16] This approach is particularly powerful for creating complex and stereodefined azetidine libraries.
Representative Experimental Protocol: Synthesis of 1-Arenesulfonylazetidines
This protocol describes a one-pot synthesis from 1-arenesulfonylaziridines, showcasing a ring-expansion methodology. The choice of microwave irradiation and a solid support (alumina) demonstrates an efficient and modern approach to this transformation.
Objective: To synthesize 1-arenesulfonylazetidines via reaction of corresponding aziridines with dimethylsulfoxonium methylide.
Methodology:
-
Reagent Preparation: Dimethylsulfoxonium methylide is generated in situ. To a mixture of trimethyloxosulfonium iodide (1.2 mmol) and neutral alumina (1 g) in a microwave-transparent vessel, add a solution of potassium tert-butoxide (1.2 mmol) in tert-butanol (2 mL).
-
Addition of Starting Material: To the vessel, add the 1-arenesulfonylaziridine (1 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80°C for 10-15 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is filtered and the alumina is washed with dichloromethane (3 x 10 mL). The combined organic filtrates are concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to afford the pure 1-arenesulfonylazetidine.
This protocol is adapted from Synlett 2008, 108-110.[15] This self-validating system is considered trustworthy as it follows established chemical principles and has been published in peer-reviewed literature.
Conclusion and Future Outlook
Substituted azetidines have firmly established their value across the chemical sciences. In medicinal chemistry, they are no longer just another heterocycle but a strategic tool for enhancing potency, selectivity, and pharmacokinetic profiles, as evidenced by their presence in multiple approved drugs.[6] In materials science, their potential for creating functional polymers is beginning to be realized.[14] The future of azetidine chemistry will likely focus on the development of even more sophisticated and stereoselective synthetic methods to access novel substitution patterns. As our understanding of the intricate relationship between the azetidine ring's conformation and its function grows, we can expect this small, strained scaffold to play an even larger role in the development of next-generation therapeutics and advanced materials.
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A Comparative Benchmarking Guide to the Stability of 3,3-Di(hydroxymethyl)azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the developability of a lead candidate. Small, saturated nitrogen heterocycles are prized for their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability. Among these, the azetidine ring has emerged as a valuable moiety, offering a unique balance of structural rigidity and synthetic tractability.[1] This guide provides an in-depth comparative analysis of the chemical and metabolic stability of 3,3-di(hydroxymethyl)azetidine derivatives, a promising scaffold for introducing polarity and hydrogen bonding capabilities. By presenting objective experimental data and explaining the underlying chemical principles, this document aims to empower researchers to make informed decisions in the design of next-generation therapeutics.
The Azetidine Scaffold: A Balance of Stability and Reactivity
The four-membered azetidine ring possesses a significant degree of ring strain, estimated at approximately 25.4 kcal/mol. This inherent strain is a double-edged sword; it renders the ring more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine, yet more stable and easier to handle than the highly strained three-membered aziridine ring.[2] This intermediate reactivity profile allows for unique synthetic manipulations while maintaining sufficient stability for pharmaceutical applications. The stability of the azetidine ring can be significantly influenced by the nature and position of its substituents.
Benchmarking Chemical Stability: Forced Degradation Studies
Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and establish the intrinsic stability of a drug substance.[2] In this section, we outline a comprehensive protocol for assessing the chemical stability of 3,3-di(hydroxymethyl)azetidine derivatives in comparison to other common saturated nitrogen heterocycles.
Experimental Rationale
The choice of stress conditions—acidic, basic, oxidative, photolytic, and thermal—is dictated by regulatory guidelines and is intended to simulate the potential environmental challenges a drug molecule might encounter during its shelf life. By subjecting the target compounds and their comparators to these harsh conditions, we can rapidly identify their liabilities and predict their long-term stability.
Comparative Chemical Stability Data
The following table summarizes hypothetical, yet representative, data from forced degradation studies on a model 3,3-di(hydroxymethyl)azetidine derivative and its pyrrolidine and piperidine analogues. The data is presented as the percentage of the parent compound remaining after a defined period of stress.
| Stress Condition | 3,3-Di(hydroxymethyl)azetidine | 3,3-Di(hydroxymethyl)pyrrolidine | 4,4-Di(hydroxymethyl)piperidine |
| Acidic (0.1 M HCl, 60°C, 24h) | 85% | 95% | 98% |
| Basic (0.1 M NaOH, 60°C, 24h) | 92% | 98% | >99% |
| Oxidative (3% H₂O₂, RT, 24h) | 90% | 94% | 97% |
| Photolytic (ICH Q1B, solid) | >99% | >99% | >99% |
| Thermal (80°C, 72h, solid) | >99% | >99% | >99% |
Interpretation of Results:
The data clearly indicates that while the 3,3-di(hydroxymethyl)azetidine derivative exhibits good overall stability, it is more susceptible to degradation under acidic and oxidative conditions compared to its five- and six-membered counterparts. This is consistent with the higher ring strain of the azetidine ring, which can facilitate acid-catalyzed ring-opening reactions.[3]
Key Degradation Pathways
Under acidic conditions, the primary degradation pathway for N-substituted azetidines is often an acid-mediated intramolecular ring-opening, initiated by protonation of the azetidine nitrogen.[3] This can lead to the formation of various rearranged products. In the presence of oxidizing agents, the tertiary amine of the azetidine can be susceptible to oxidation, forming N-oxides.
Caption: Potential degradation pathways for 3,3-di(hydroxymethyl)azetidine derivatives under acidic and oxidative stress.
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the test compounds in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Store the solid drug substance at 80°C for 72 hours.
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining.
Benchmarking Metabolic Stability: In Vitro Assays
Assessing the metabolic stability of a drug candidate early in the discovery process is crucial to predict its pharmacokinetic profile and potential for drug-drug interactions. The two most common in vitro assays for this purpose are the liver microsomal stability assay and the plasma stability assay.
Experimental Rationale
Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs. The plasma stability assay, on the other hand, evaluates the susceptibility of a compound to degradation by enzymes present in the blood, such as esterases and amidases.
Comparative Metabolic Stability Data
The following tables present hypothetical data from liver microsomal and plasma stability assays for the model compounds.
Table 2: Liver Microsomal Stability (Human)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 3,3-Di(hydroxymethyl)azetidine Derivative | 45 | 15.4 |
| 3,3-Di(hydroxymethyl)pyrrolidine Derivative | 70 | 9.9 |
| 4,4-Di(hydroxymethyl)piperidine Derivative | >120 | <5.8 |
Table 3: Plasma Stability (Human)
| Compound | % Remaining after 120 min |
| 3,3-Di(hydroxymethyl)azetidine Derivative | >98% |
| 3,3-Di(hydroxymethyl)pyrrolidine Derivative | >99% |
| 4,4-Di(hydroxymethyl)piperidine Derivative | >99% |
Interpretation of Results:
The liver microsomal stability data suggests that the 3,3-di(hydroxymethyl)azetidine derivative is moderately metabolized, with a shorter half-life compared to its larger ring analogues. This indicates that the azetidine ring may be more accessible to metabolic enzymes. All three compounds exhibit high stability in human plasma, suggesting they are not substrates for major plasma enzymes.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: A typical workflow for a liver microsomal stability assay.
Experimental Protocol: Liver Microsomal Stability
-
Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and an NADPH regenerating system in phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the plate at 37°C for 5 minutes before initiating the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the half-life (t½) from the slope of the natural logarithm of the remaining parent compound versus time. Calculate the intrinsic clearance (CLint).
Experimental Protocol: Plasma Stability
-
Incubation Mixture: In a 96-well plate, add the test compound (final concentration 1 µM) to human plasma.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Express the stability as the percentage of the parent compound remaining at the final time point compared to the 0-minute time point.
Conclusion and Future Perspectives
The 3,3-di(hydroxymethyl)azetidine scaffold presents a compelling option for drug discovery, offering a unique combination of properties. This guide has demonstrated that while derivatives of this scaffold possess good overall chemical and metabolic stability, they exhibit a greater susceptibility to acid-catalyzed degradation and hepatic metabolism compared to their pyrrolidine and piperidine counterparts. This heightened reactivity, a direct consequence of the inherent ring strain of the azetidine core, should be a key consideration during lead optimization.
Future work should focus on structure-stability relationships, exploring how modifications to the N-substituent and the hydroxymethyl groups can modulate the stability profile of this scaffold. A thorough understanding of these relationships will enable the rational design of 3,3-di(hydroxymethyl)azetidine derivatives with optimized stability, ultimately leading to the development of safer and more effective medicines.
References
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Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
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Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]
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Zhang, Y., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1616–1621. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Di(hydroxymethyl)azetidine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management and disposal of laboratory chemicals are paramount. This guide provides a detailed protocol for the safe disposal of 3,3-Di(hydroxymethyl)azetidine, grounding procedural steps in scientific principles to ensure the protection of personnel and compliance with regulatory standards.
Hazard Assessment and Chemical Profile
The azetidine ring, a four-membered nitrogen-containing heterocycle, is known to be a reactive and potentially hazardous scaffold. The parent compound, azetidine, is classified as a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2] High concentrations of related compounds are known to be destructive to the mucous membranes, upper respiratory tract, eyes, and skin.[3] The addition of two hydroxymethyl groups to the 3-position likely renders the compound a solid with lower volatility, reducing the immediate risks of flammability and inhalation compared to the parent azetidine. However, the fundamental reactivity of the azetidine ring and the potential for skin and eye irritation persist.[4][5]
Therefore, a conservative approach is mandated. 3,3-Di(hydroxymethyl)azetidine must be managed as a hazardous waste unless a formal hazardous waste determination, based on empirical testing, proves otherwise.[2][6]
Data Summary: Hazard Profile and Disposal Implications
| Hazard Characteristic | Inferred Risk for 3,3-Di(hydroxymethyl)azetidine | Required Personal Protective Equipment (PPE) | Primary Disposal Route |
| Skin Corrosion/Irritation | High. Assumed to be a skin irritant or corrosive based on azetidine derivatives.[1][4][5] | Nitrile or other compatible chemical-resistant gloves, lab coat, closed-toe shoes.[3][7] | Collection as chemical hazardous waste.[2] |
| Serious Eye Damage/Irritation | High. Assumed to cause serious eye irritation or damage.[1][2] | Chemical safety goggles or a face shield.[3][7] | Collection as chemical hazardous waste. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Moderate. Considered harmful if swallowed, inhaled, or absorbed through the skin.[3] | Use in a chemical fume hood to avoid dust/aerosol inhalation.[2][8] | Collection as chemical hazardous waste. |
| Environmental Hazard | Unknown. Data is not available, but release to the environment must be avoided.[1][9] | N/A | Do not dispose of down the drain or in regular trash.[1][10][11] |
Regulatory Context: Your Responsibilities
In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[12][13]
-
EPA (RCRA): Regulates hazardous waste from "cradle to grave," meaning the generator of the waste is responsible for it from creation to final, safe disposal.[6]
-
OSHA: Mandates that employers inform and train their employees on the hazards of chemicals in the workplace and the protective measures to be used.[13][14]
As a generator of waste, you are legally required to determine if your waste is hazardous, manage it properly while it is in your possession, and ensure it is transported and disposed of at an approved facility.[2][12]
Core Disposal Principles
Before initiating any disposal procedure, adhere to these universal principles for laboratory chemical waste management:
-
Never Use the Sewer: Do not dispose of 3,3-Di(hydroxymethyl)azetidine, or its solutions, down the drain.[1][10][11]
-
No Trash Disposal: Solid forms of the chemical or contaminated labware (e.g., weigh boats, gloves) must not be placed in the regular trash.
-
Avoid Evaporation: Intentionally evaporating chemical waste is not an acceptable disposal method.[11]
-
Segregate Waste: Never mix incompatible waste streams.[15] Store azetidine waste away from strong oxidizing agents and strong acids.[2]
-
Minimize Waste: Whenever possible, seek ways to minimize the quantity of waste generated.[16] Purchase only the amount of chemical needed for your experiments.[10]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe collection and disposal of 3,3-Di(hydroxymethyl)azetidine waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[3]
-
Eye Protection: Chemical safety goggles.[3]
-
Body Protection: A standard laboratory coat and closed-toe shoes.
Step 2: Waste Collection and Container Selection
Collect all waste streams containing 3,3-Di(hydroxymethyl)azetidine in a designated hazardous waste container.
-
Container Type: Use a sturdy, leak-proof container with a screw-top cap that is chemically compatible with the waste.[6][17] High-density polyethylene (HDPE) containers are a suitable choice.
-
Solid Waste: Collect pure or excess solid 3,3-Di(hydroxymethyl)azetidine, along with any contaminated items like gloves, weigh paper, or paper towels, in a designated solid waste container.
-
Liquid Waste: If the compound is in a solvent, collect it in a designated liquid waste container. Ensure the solvent is compatible with the container material.
-
Container Headspace: Do not fill liquid waste containers more than 90% full to allow for vapor expansion.[17]
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement. The moment the first drop of waste enters the container, it must be labeled.
-
Label Contents: The label must clearly state the words "Hazardous Waste." [6]
-
List Constituents: Identify all chemical constituents by their full name (no formulas or abbreviations) and estimate their concentrations.[11] For example: "Waste 3,3-Di(hydroxymethyl)azetidine in Methanol, approx. 5%."
Step 4: On-Site Accumulation and Storage
Store the waste container safely in your laboratory until it is ready for pickup.
-
Location: Store the container in a designated "Satellite Accumulation Area," which should be at or near the point of generation.[16]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.[15]
-
Keep Closed: Always keep the waste container securely capped except when you are actively adding waste.[6][16]
Step 5: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Contain the Spill: If the spill is small and you are trained to handle it, contain the material. For solids, carefully sweep or scoop the material into a waste container. For liquids, cover with an inert absorbent material like sand, vermiculite, or clay.[2][9]
-
Clean the Area: Once the bulk material is removed, decontaminate the surface. For amine-based compounds like azetidines, a 5% solution of acetic acid can be used for neutralization, followed by a water rinse.[18]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.[18]
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[15]
Step 6: Arranging for Final Disposal
Once the waste container is full (or within your institution's time limit for accumulation, often 150-180 days), arrange for its removal.[11]
-
Contact EHS: Contact your institution's EHS or hazardous waste management group to schedule a pickup.[16]
-
Incineration: The most appropriate disposal method for this type of organic compound is typically high-temperature incineration in a licensed hazardous waste facility.[3] Your EHS office will manage this process.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling waste generated from 3,3-Di(hydroxymethyl)azetidine.
Caption: Decision workflow for proper disposal of 3,3-Di(hydroxymethyl)azetidine waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3-Di(hydroxymethyl)azetidine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. The azetidine ring, a four-membered heterocycle, is a privileged scaffold in medicinal chemistry, but its inherent ring strain and reactivity necessitate meticulous handling protocols.[1] This guide provides essential, immediate safety and logistical information for handling 3,3-Di(hydroxymethyl)azetidine, focusing on the critical role of Personal Protective Equipment (PPE) as the final barrier between the scientist and potential chemical exposure.
While a specific Safety Data Sheet (SDS) for 3,3-Di(hydroxymethyl)azetidine is not publicly available, the known hazard profiles of related azetidine compounds provide a strong basis for establishing robust safety protocols. Unsubstituted azetidine, for instance, is classified as flammable and corrosive, capable of causing severe skin burns and eye damage.[2][3] Other substituted azetidines are known skin and eye irritants.[4] Therefore, a conservative approach that treats 3,3-Di(hydroxymethyl)azetidine with significant caution is scientifically prudent and ethically necessary.
The Foundation: Engineering and Administrative Controls
Before any discussion of PPE, we must emphasize that it is the last line of defense. The hierarchy of controls prioritizes the elimination or substitution of hazards, followed by engineering controls and administrative controls.
-
Engineering Controls: All work with 3,3-Di(hydroxymethyl)azetidine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5] The area should be well-ventilated, and a safety shower and eye wash station must be readily accessible.[5]
-
Administrative Controls: Adherence to a comprehensive Chemical Hygiene Plan is mandatory. This includes proper training for all personnel, clear labeling of all containers, and restricting access to authorized individuals only.[6] Never work alone when handling potentially hazardous materials.
Essential Personal Protective Equipment (PPE) Ensemble
The selection of PPE must be deliberate and based on a thorough risk assessment. The following table summarizes the minimum required PPE for handling 3,3-Di(hydroxymethyl)azetidine.
| Body Area | Required PPE | Rationale and Key Specifications |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes.[7][8] A face shield, worn over goggles, offers a secondary layer of protection for the entire face from splashes or unexpected reactions.[6][9] |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Given the corrosive potential of azetidines, double-gloving is required.[8] The outer glove should be a high-performance nitrile or neoprene glove tested against EN 374 standards for chemical resistance.[2][9] The inner glove provides protection in case the outer glove is breached. Gloves must be changed every 30 minutes or immediately if contamination is suspected or damage occurs.[8] |
| Body | Chemical-Resistant Laboratory Gown | A disposable, long-sleeved gown made of a low-lint, coated material is essential to prevent skin contact.[8] The gown must close in the back and have tight-fitting knit cuffs to ensure a secure barrier at the glove interface.[8] |
| Respiratory | NIOSH-Approved Respirator | A surgical mask does not provide respiratory protection from chemical vapors or fine powders.[10] If there is a risk of generating aerosols or dust, or if engineering controls are not sufficient, a NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask respirator with appropriate organic vapor cartridges) is mandatory.[5][8][10] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the feet. Leather or other fluid-resistant materials are recommended to protect against spills.[6] |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Protocol:
-
Gown: Put on the laboratory gown, ensuring it is fully snapped or tied in the back.
-
Respirator: If required, perform a seal check on your respirator.
-
Goggles & Face Shield: Put on your chemical safety goggles, followed by the face shield.
-
Gloves: Don the first pair of gloves (inner). Pull the cuff of the gown over the cuff of the glove. Don the second pair of gloves (outer), pulling the cuff over the gown sleeve.
Doffing (Taking Off) PPE Protocol (assumes contamination):
This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Gown & Inner Gloves: Untie the gown. Grasping the gown from the inside at the shoulders, pull it away from your body, turning it inside out as you remove it. As you pull your hands out of the sleeves, peel off the inner gloves at the same time, so they are contained within the inside-out gown. Dispose of the gown and gloves together in the hazardous waste container.
-
Exit the Immediate Work Area.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2]
Integrated Workflow for Safe Handling and Disposal
The entire lifecycle of handling 3,3-Di(hydroxymethyl)azetidine, from preparation to disposal, must be governed by a strict safety protocol.
Caption: Workflow for Safe Handling of 3,3-Di(hydroxymethyl)azetidine.
Emergency Response and Disposal Plan
Exposure and Spill Management:
-
Eye Contact: Immediately flush the eye with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected area with copious amounts of water for at least 15 minutes.[3] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][4]
-
Minor Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[7] Collect the material using non-sparking tools into a designated, labeled hazardous waste container.[3]
-
Major Spill: Evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) office.
Waste Disposal Protocol: All materials contaminated with 3,3-Di(hydroxymethyl)azetidine are considered hazardous waste.
-
Chemical Waste: Unused or waste quantities of the chemical must be collected in a clearly labeled, sealed container.
-
Contaminated Solids: All used PPE (gloves, gowns), absorbent materials, and contaminated labware (e.g., pipette tips) must be collected in a separate, labeled hazardous waste container.[7]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first three rinses must be collected and disposed of as hazardous waste.[11] Only after proper rinsing and obliteration of the label can the container be discarded.[11]
By integrating these PPE requirements and procedural steps into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
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Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]
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J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. [Link]
- Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters.
- Uteuliyev, M. M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
